2-Chloro-3-methylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 364026. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYPPRQNLXTIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10320761 | |
| Record name | 2-chloro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10320761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57876-69-4 | |
| Record name | 57876-69-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10320761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-3-methylquinoline CAS number 57876-69-4
An In-Depth Technical Guide to 2-Chloro-3-methylquinoline (CAS: 57876-69-4): Properties, Synthesis, and Applications in Drug Discovery
Introduction
The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a wide array of natural products and synthetic drugs, exhibiting a vast spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Within this critical class of compounds, this compound (CAS No. 57876-69-4) emerges as a highly versatile and valuable building block. The strategic placement of a reactive chlorine atom at the 2-position and a methyl group at the 3-position makes it an ideal starting material for the synthesis of more complex, biologically active molecules.[4]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the physicochemical properties, synthesis, reactivity, and strategic applications of this compound, grounding its utility in the principles of modern synthetic and medicinal chemistry.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a chemical's fundamental properties is the bedrock of its effective application. This section details the identity, physical characteristics, and spectroscopic signature of this compound.
Chemical Identity
The essential identifiers for this compound are summarized below, providing a clear reference for procurement, documentation, and regulatory compliance.
| Identifier | Value |
| IUPAC Name | This compound[5][6] |
| CAS Number | 57876-69-4[4][5][6][7][8] |
| Molecular Formula | C₁₀H₈ClN[5][7][8] |
| Molecular Weight | 177.63 g/mol [5][6] |
| Canonical SMILES | CC1=C(Cl)N=C2C=CC=CC2=C1[5] |
| InChI Key | UMYPPRQNLXTIEQ-UHFFFAOYSA-N[5][6] |
| Synonyms | 3-Methyl-2-chloroquinoline, Quinoline, 2-chloro-3-methyl- |
Physical Properties
The physical state and solubility dictate the handling, reaction conditions, and purification strategies for a compound.
| Property | Value | Source |
| Appearance | White to beige crystalline needles or crystals | [7][9] |
| Melting Point | 83-84 °C | [7][9] |
| Boiling Point | 286.6 °C at 760 mmHg | [9] |
| Density | 1.225 g/cm³ | [7][9] |
| Water Solubility | Insoluble | [7] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The key features expected in the spectra of this compound are outlined below. This analytical workflow is a self-validating system for confirming the identity and purity of the synthesized or procured material.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | CAS 57876-69-4 [matrix-fine-chemicals.com]
- 6. This compound | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. scbt.com [scbt.com]
- 9. Buy reliable Quality this compound 57876-69-4 raw material with Honest Price [wanfengchempharm.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-3-methylquinoline
This guide provides a comprehensive overview of the synthetic strategies for obtaining 2-chloro-3-methylquinoline, a key heterocyclic scaffold in pharmaceutical and materials science research. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic decisions, and practical considerations necessary for successful synthesis. The protocols described are designed to be self-validating, with a focus on robust and reproducible methodologies.
Strategic Overview: Pathways to the Target Molecule
The synthesis of this compound can be approached from several distinct strategic directions. The optimal choice depends on the availability of starting materials, desired scale, and tolerance for multi-step sequences. The two most reliable and field-proven strategies involve either building the quinoline core first and then functionalizing it, or constructing a closely related, pre-functionalized quinoline for final conversion.
Caption: Comparative overview of primary synthetic routes.
We will first detail the most efficient and direct pathway (Route A) via a 2-quinolone intermediate, followed by an analysis of the versatile but longer Vilsmeier-Haack approach (Route B).
Primary Recommended Synthesis: The Knorr-Chlorination Sequence (Route A)
This two-step approach is arguably the most robust and reliable method. It involves the initial construction of the stable 3-methylquinolin-2(1H)-one scaffold via the Knorr quinoline synthesis, followed by a standard chlorination protocol.
Step 1: Knorr Synthesis of 3-Methylquinolin-2(1H)-one
The Knorr synthesis is a powerful acid-catalyzed cyclization of a β-ketoanilide to form a 2-hydroxyquinoline (which exists in tautomeric equilibrium with the more stable 2-quinolone form).[1][2] The causality of this method is rooted in the pre-formation of the anilide bond, which ensures the desired regiochemistry of the subsequent intramolecular electrophilic aromatic substitution.
Mechanism: The reaction begins with the formation of the β-ketoanilide from aniline and a suitable β-ketoester (in this case, an ester of 2-methylacetoacetic acid). This anilide is then treated with a strong dehydrating acid, typically concentrated sulfuric acid. The acid protonates the ketone carbonyl, activating it for intramolecular attack by the electron-rich aromatic ring, leading to cyclization and subsequent dehydration to yield the aromatic quinolone system.[3]
Caption: Key mechanistic steps of the Knorr synthesis.
Experimental Protocol:
-
Anilide Formation: In a round-bottom flask, combine aniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq). Heat the mixture at 110-130°C for 2-3 hours. The reaction can be monitored by TLC for the disappearance of aniline. Upon completion, the excess ester and ethanol byproduct can be removed under reduced pressure to yield the crude N-phenyl-2-methylacetoacetamide.
-
Cyclization: Cool the crude anilide in an ice bath. Slowly and with vigorous stirring, add concentrated sulfuric acid (H₂SO₄, 4-5 volumes relative to the anilide). A significant exotherm will be observed.
-
Heating: Once the addition is complete, carefully heat the mixture to 100°C and maintain for 1 hour.[3]
-
Work-up: Allow the reaction to cool to room temperature and then carefully pour it onto crushed ice. The precipitated solid is the desired product.
-
Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. The product can be recrystallized from ethanol or acetic acid to yield pure 3-methylquinolin-2(1H)-one.
Step 2: Chlorination of 3-Methylquinolin-2(1H)-one
The conversion of a 2-quinolone to a 2-chloroquinoline is a standard transformation that leverages the reactivity of phosphorus oxychloride (POCl₃). POCl₃ acts as both a chlorinating and dehydrating agent.[4]
Mechanism: The lactam oxygen of the quinolone attacks the phosphorus atom of POCl₃, forming a phosphate ester intermediate. This activates the C2 position for nucleophilic attack by a chloride ion (from POCl₃ itself or an added source). The departure of the dichlorophosphate group yields the final 2-chloroquinoline product.[5] Adding a catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ, a more potent electrophile.
Caption: Simplified chlorination mechanism with POCl₃.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), place 3-methylquinolin-2(1H)-one (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq) in excess, which will also serve as the solvent.[6] Optionally, a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq) can be added.
-
Heating: Heat the mixture to reflux (approx. 105-110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a base such as sodium carbonate or aqueous ammonia until pH > 8. The product will often precipitate as a solid or can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from ethanol.
Alternative Pathway: The Vilsmeier-Haack and Reduction Sequence (Route B)
This route offers versatility and is built upon one of the most reliable reactions in heterocyclic chemistry for producing 2-chloro-3-formylquinolines.[7]
Step 1: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline
This reaction cyclizes an N-arylacetamide using the Vilsmeier reagent (formed from POCl₃ and DMF) to directly install the 2-chloro and 3-formyl functionalities.[8]
Experimental Protocol:
-
Reagent Preparation: In a flask cooled to 0-5°C, add DMF (3.0 eq). Slowly add POCl₃ (12.0 eq) dropwise with stirring.[9]
-
Substrate Addition: To this pre-formed Vilsmeier reagent, add the starting acetanilide (1.0 eq).
-
Heating: Stir the mixture and heat to 80-90°C for 4-10 hours.[7] The reaction progress should be monitored by TLC.
-
Work-up: Cool the mixture and pour it onto crushed ice. The resulting solid is filtered, washed with water, and dried. Recrystallization from ethyl acetate typically yields the pure 2-chloro-3-formylquinoline.[9]
Step 2: Reduction of the Formyl Group
The aldehyde at the C3 position must be reduced to a methyl group. The choice of reduction method is critical and depends on the stability of the substrate to acidic or basic conditions.
Option A: Wolff-Kishner Reduction (Basic Conditions)
This is often the preferred method for substrates that are stable to strong bases and high temperatures. It involves the formation of a hydrazone, which then eliminates nitrogen gas under basic conditions to yield the alkane.[10] The Huang-Minlon modification is a practical one-pot procedure.[11]
Experimental Protocol (Huang-Minlon Modification):
-
Reaction Setup: Combine 2-chloro-3-formylquinoline (1.0 eq), diethylene glycol (as solvent), hydrazine hydrate (4-5 eq), and potassium hydroxide (KOH, 4-5 eq) in a flask fitted with a distillation head.
-
Hydrazone Formation: Heat the mixture to 130-140°C for 1-2 hours, allowing water and excess hydrazine to distill off.
-
Decomposition: Increase the temperature to 190-200°C and reflux for 3-4 hours until nitrogen evolution ceases.[12]
-
Work-up: Cool the reaction, dilute with water, and extract the product with an organic solvent like toluene or ether. Wash the organic layer, dry it, and concentrate to obtain the crude product for purification.
Option B: Clemmensen Reduction (Acidic Conditions)
This method uses zinc amalgam and concentrated hydrochloric acid and is suitable for substrates that can withstand strongly acidic environments.[13][14]
Experimental Protocol:
-
Catalyst Preparation: Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the liquid and washing the solid with water.
-
Reduction: To a flask containing the prepared zinc amalgam, add water, concentrated HCl, and toluene. Add the 2-chloro-3-formylquinoline (1.0 eq).
-
Heating: Heat the mixture to reflux with vigorous stirring for 6-12 hours. Additional portions of HCl may be needed during the reaction.
-
Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and sodium bicarbonate solution, dry, and concentrate to give the crude product.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₈ClN |
| Molecular Weight | 177.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃) | δ ~ 8.0 (d, 1H), 7.8 (s, 1H), 7.7 (d, 1H), 7.6 (t, 1H), 7.4 (t, 1H), 2.6 (s, 3H) ppm |
| ¹³C NMR (CDCl₃) | δ ~ 149, 147, 137, 130, 128, 127.5, 127, 126.5, 125, 18 ppm |
| Mass Spec (EI) | m/z 177 (M⁺), 179 (M+2)⁺ in ~3:1 ratio |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full-face shield.
-
Concentrated Acids (H₂SO₄, HCl): Extremely corrosive. Handle with extreme care and appropriate PPE. Always add acid to water/ice, never the reverse.
-
Hydrazine (N₂H₄): Toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood with appropriate PPE.
-
High Temperatures: The described reactions involve heating to high temperatures. Use appropriate heating mantles and ensure glassware is free of defects.
Conclusion
The synthesis of this compound is most efficiently achieved via a two-step sequence involving the Knorr synthesis of 3-methylquinolin-2(1H)-one followed by chlorination with phosphorus oxychloride. This route offers high yields and operational simplicity. For cases where the requisite β-ketoester is unavailable but the corresponding acetanilide is, the Vilsmeier-Haack reaction followed by a Wolff-Kishner reduction provides a robust, albeit longer, alternative. The choice of strategy should be guided by a thorough analysis of starting material availability, reaction scale, and the chemical tolerances of any other functional groups present on the aromatic precursor.
References
- 1. Knorr Quinoline Synthesis [drugfuture.com]
- 2. synarchive.com [synarchive.com]
- 3. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemijournal.com [chemijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 14. Clemmensen Reduction [organic-chemistry.org]
A Technical Guide to 2-Chloro-3-methylquinoline: Synthesis, Characterization, and Reactivity
This guide provides an in-depth technical overview of 2-Chloro-3-methylquinoline, a key heterocyclic intermediate in synthetic and medicinal chemistry. We will explore its fundamental properties, established synthetic routes, spectroscopic signature, and characteristic reactivity, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Molecular Identity: Nomenclature and Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent research. This compound is a substituted quinoline, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.
IUPAC Name: The formal IUPAC name for this compound is This compound .[1] The numbering of the quinoline ring system begins at the nitrogen atom and proceeds around the heterocyclic ring before continuing to the carbocyclic ring. Therefore, the chlorine atom occupies position 2, and the methyl group is at position 3.
Chemical Structure:
Caption: 2D structure of this compound.
The structure consists of a planar quinoline core. The chlorine atom at the C2 position, adjacent to the ring nitrogen, significantly influences the molecule's electronic properties and reactivity, making it a key site for synthetic transformations.
Molecular Identifiers: For precise database searching and compound registration, a variety of identifiers are used.
| Identifier Type | Value | Source |
| CAS Number | 57876-69-4 | PubChem[1] |
| Molecular Formula | C₁₀H₈ClN | PubChem[1] |
| Molecular Weight | 177.63 g/mol | PubChem[1] |
| SMILES | CC1=CC2=CC=CC=C2N=C1Cl | PubChem[1] |
| InChIKey | UMYPPRQNLXTIEQ-UHFFFAOYSA-N | PubChem[1][2] |
Synthesis Methodologies: Constructing the Core Scaffold
The synthesis of this compound can be approached through several established routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. A common and powerful strategy involves the initial construction of the corresponding quinolin-2-one (carbostyril) scaffold, followed by chlorination.
Protocol: Synthesis via Chlorination of 3-Methylquinolin-2(1H)-one
This two-step approach is a robust method for accessing the target compound. It begins with the synthesis of the quinolinone precursor, which is then converted to the 2-chloro derivative.
Step 1: Synthesis of 3-Methylquinolin-2(1H)-one The quinolinone core can be synthesized via several named reactions, such as the Knorr or Conrad-Limpach synthesis. For this specific precursor, a common starting material is aniline, which reacts with an appropriate β-ketoester.
Step 2: Chlorination of 3-Methylquinolin-2(1H)-one The conversion of the C2-hydroxyl group (in its tautomeric amide form) to a chlorine atom is a critical step. This is typically achieved using potent chlorinating agents that can overcome the stability of the amide-like system. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation. A general procedure, adapted from methods for similar substrates, is as follows.[3]
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-methylquinolin-2(1H)-one (1 equivalent).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), cautiously add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask. The reaction is often performed neat or with a high-boiling inert solvent like toluene.
-
Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until it is slightly alkaline. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.[4]
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Confirming the structure of the synthesized product requires a combination of spectroscopic techniques. Below is a summary of the expected data based on the molecule's structure and analysis of similar compounds.[5]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.1 | Singlet | 1H | H4 | Deshielded by the adjacent nitrogen and the anisotropic effect of the fused ring. |
| ~ 7.5 - 7.9 | Multiplet | 4H | H5, H6, H7, H8 | Aromatic protons on the carbocyclic ring, appearing as a complex multiplet. |
| ~ 2.5 | Singlet | 3H | -CH₃ | Aliphatic protons of the methyl group, appearing as a sharp singlet. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy The carbon NMR spectrum identifies all unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 158 - 162 | C2 | Carbon attached to both nitrogen and chlorine, highly deshielded. |
| ~ 147 - 150 | C8a (bridgehead) | Quaternary carbon at the ring junction adjacent to nitrogen. |
| ~ 125 - 140 | C4, C4a, C5, C6, C7, C8 | Aromatic carbons of the quinoline ring system. |
| ~ 122 - 125 | C3 | Carbon bearing the methyl group. |
| ~ 15 - 20 | -CH₃ | Aliphatic carbon of the methyl group. |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3100 | C-H stretch | Aromatic C-H |
| 2920 - 2980 | C-H stretch | Aliphatic C-H (methyl) |
| 1580 - 1610 | C=C / C=N stretch | Aromatic ring and pyridine ring |
| 750 - 850 | C-Cl stretch | Aryl-Chloride |
Mass Spectrometry (MS) Mass spectrometry provides the exact mass of the compound and information about its isotopic distribution.
| m/z Value | Interpretation | Rationale |
| 177 | [M]⁺ | Molecular ion peak corresponding to the ¹²C, ¹H, ³⁵Cl, ¹⁴N isotopologues. |
| 179 | [M+2]⁺ | Isotopic peak due to the natural abundance of ³⁷Cl (~32.5% of ³⁵Cl). The ~3:1 ratio of the M and M+2 peaks is a characteristic signature of a monochlorinated compound. |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the chlorine atom at the C2 position. This position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the adjacent ring nitrogen, which can stabilize the intermediate Meisenheimer complex.
Nucleophilic Aromatic Substitution (SₙAr) This class of reaction makes this compound a valuable and versatile building block for introducing a wide range of functionalities at the C2 position. The general mechanism involves the attack of a nucleophile on the C2 carbon, followed by the departure of the chloride leaving group.[6]
Key transformations include:
-
Amination: Reaction with primary or secondary amines (e.g., aniline, morpholine) yields 2-aminoquinoline derivatives.[7]
-
Alkoxylation/Hydroxylation: Treatment with alkoxides (e.g., sodium methoxide) or hydroxides provides 2-alkoxy or 2-hydroxy (quinolinone) derivatives.
-
Thiolation: Reaction with thiols or thiolate anions introduces sulfur-based functional groups.
-
Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the formation of C-C bonds.[7]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr). (Note: Images in the diagram are illustrative placeholders)
Applications in Drug Discovery and Materials Science
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[7][8] Its rigid, planar structure is ideal for interacting with biological targets like enzymes and receptors.
This compound serves as a critical intermediate for accessing novel quinoline derivatives for biological screening. The ease with which the 2-chloro group can be displaced allows for the rapid generation of libraries of compounds with diverse functionalities at this position.[9]
Recent research has highlighted the use of 2-chloroquinoline derivatives as starting materials for the synthesis of potential antiviral agents, including dual inhibitors of SARS-CoV-2 main protease (Mᵖʳᵒ) and papain-like protease (PLᵖʳᵒ).[9] In these designs, the 2-chloroquinoline moiety serves as a core fragment that can be elaborated with other pharmacophoric groups to achieve potent and selective inhibition.[9]
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood.
References
- 1. This compound | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H8ClN) [pubchemlite.lcsb.uni.lu]
- 3. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. Buy reliable Quality this compound 57876-69-4 raw material with Honest Price [wanfengchempharm.com]
- 5. 2-Chloroquinoline(612-62-4) 1H NMR [m.chemicalbook.com]
- 6. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
Physical properties of 2-Chloro-3-methylquinoline (melting point, boiling point)
An In-Depth Technical Guide to the Physical Properties of 2-Chloro-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its melting and boiling points. As a crucial heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is paramount for its synthesis, purification, and application. This document synthesizes empirical data with theoretical principles, offering field-proven experimental protocols for the accurate determination of these properties. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for drug development and research applications.
Introduction: The Significance of this compound
This compound is a substituted heterocyclic aromatic compound belonging to the quinoline family. Its structure, featuring a quinoline core functionalized with a chlorine atom at the 2-position and a methyl group at the 3-position, makes it a versatile intermediate in organic synthesis. Quinoline derivatives are known to exhibit a wide spectrum of biological activities, and compounds like this compound serve as key precursors for the synthesis of more complex, pharmacologically active molecules.[1][2][3] Its utility as a starting material in the development of novel therapeutic agents and functional materials underscores the importance of accurately characterizing its fundamental physical properties.
The physical state and thermal behavior of a compound, dictated by its melting and boiling points, are critical parameters that influence reaction conditions, purification strategies (such as recrystallization and distillation), and formulation development. This guide provides authoritative data and detailed methodologies to empower researchers in their work with this important chemical entity.
Physicochemical Properties of this compound
The physical properties of this compound are a direct consequence of its molecular structure. The planar, bicyclic aromatic quinoline system allows for significant intermolecular π-π stacking interactions, while the electronegative chlorine atom introduces polarity. These factors combined result in a compound that is solid at room temperature with relatively high melting and boiling points.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 57876-69-4 | [4][5] |
| Molecular Formula | C₁₀H₈ClN | [4][5] |
| Molecular Weight | 177.63 g/mol | [4][5] |
| Appearance | White to beige crystalline needles or crystals | [5] |
| Melting Point | 83 - 84 °C | [5] |
| Boiling Point | 286.6 °C at 760 mmHg | [5] |
| Density | 1.225 g/cm³ | [5] |
Experimental Determination of Physical Properties
The accurate determination of melting and boiling points is fundamental to verifying the identity and purity of a synthesized compound. The protocols described below are standard, reliable methods appropriate for a research laboratory setting.
Protocol: Melting Point Determination via the Capillary Method
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow range (typically 0.5-1.0 °C). The presence of impurities typically depresses and broadens this range. The capillary method is a widely adopted, precise technique.
Methodology Rationale: This method relies on heating a small, powdered sample within a capillary tube at a controlled rate. The compact sample size and controlled heating ensure uniform temperature distribution, allowing for the precise observation of the melting range.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. This can be achieved by crushing the crystals on a watch glass with a spatula.
-
Take a capillary tube sealed at one end.[6]
-
Tamp the open end of the capillary tube into the powdered sample to introduce a small amount of the compound.[6][7]
-
Gently tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be no more than 1-2 mm for optimal heat transfer.[8]
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus. Calibration with standards of known melting points (e.g., benzoic acid, naphthalene) is a critical step for ensuring trustworthiness and accuracy.[7]
-
Insert the prepared capillary tube into the sample holder of the apparatus.
-
-
Measurement:
-
Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (83 °C).
-
Once this temperature is reached, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.[6]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal melts completely (the end of the melting range).
-
The recorded melting point should be expressed as a range (e.g., 83.0 - 84.0 °C).
-
-
Post-Measurement:
-
Allow the apparatus to cool.
-
Dispose of the used capillary tube in a designated glass waste container. Never re-use a capillary tube for a second melting point determination.[8]
-
Protocol: Boiling Point Determination via the Micro Boiling Point Method
Given the high boiling point of this compound (286.6 °C), a micro-scale determination is preferable to minimize sample use and reduce the risk of decomposition. This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology Rationale: A small quantity of the liquid is heated in a tube along with an inverted, sealed capillary. As the liquid heats, trapped air in the capillary expands. At the boiling point, the vapor pressure of the liquid overcomes the external pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary. The boiling point is recorded upon cooling when the bubble stream stops and the liquid just begins to re-enter the capillary.
Step-by-Step Protocol:
-
Sample Preparation:
-
Add a small amount (approximately 0.5 mL) of liquid this compound to a small-diameter test tube (a "Thiele tube" is often used for this purpose but a simple test tube attached to a thermometer works as well). If starting with the solid, it must first be melted.
-
Take a melting point capillary tube and seal one end in a flame.
-
Place this small capillary tube into the test tube with the open end submerged in the liquid.
-
-
Apparatus Setup:
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the assembly in a heating bath (a high-boiling point liquid like silicone oil is required). A Thiele tube is designed to ensure uniform heating via convection currents.
-
-
Measurement:
-
Heat the bath gently. As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.
-
Continue to heat until a rapid and continuous stream of bubbles emerges from the capillary. This indicates the temperature is now just above the boiling point.
-
Remove the heat source and allow the apparatus to cool slowly while stirring the bath to maintain a uniform temperature.
-
Carefully observe the capillary. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.
-
-
Data Validation:
-
Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg, a correction (e.g., using a nomograph) may be necessary to report the normal boiling point.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for the determination of the physical properties discussed.
Caption: Workflow for the experimental determination of melting and boiling points.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. dergi-fytronix.com [dergi-fytronix.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy reliable Quality this compound 57876-69-4 raw material with Honest Price [wanfengchempharm.com]
- 6. youtube.com [youtube.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Solubility of 2-Chloro-3-methylquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility
In the landscape of pharmaceutical research and development, the solubility of a compound is a cornerstone physicochemical property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can lead to a cascade of challenges, including inconsistent results in biological assays, difficulties in formulation, and ultimately, poor bioavailability. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the solubility of 2-chloro-3-methylquinoline, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and discuss analytical methodologies for its quantification.
Physicochemical Profile of this compound
A foundational understanding of a molecule's intrinsic properties is paramount to predicting its behavior in various solvent systems. The structure of this compound, a quinoline core substituted with a chloro group at the 2-position and a methyl group at the 3-position, provides initial clues to its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN | PubChem |
| Molecular Weight | 177.63 g/mol | PubChem |
| Melting Point | 83-84 °C | ChemicalBook[1] |
| Appearance | White to beige crystalline needles or crystals | ChemicalBook[1] |
| Predicted XLogP3 | 3.5 | PubChem |
| Water Solubility | Insoluble | ChemicalBook[2] |
The predicted XLogP3 value of 3.5 is a significant indicator of the lipophilic ("fat-loving") and hydrophobic ("water-fearing") nature of this compound. This high logP value strongly suggests that the compound will exhibit favorable solubility in non-polar organic solvents and limited solubility in polar solvents, particularly water. This is a common characteristic of many quinoline derivatives, which are generally soluble in a range of organic solvents.[3][4][5]
Theoretical Framework for Solubility: "Like Dissolves Like"
The adage "like dissolves like" remains a powerful guiding principle in solubility science. It posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular interactions to consider are:
-
Van der Waals forces: These are the primary forces at play due to the aromatic quinoline ring system and the methyl group. These non-polar interactions will favor solubility in non-polar solvents.
-
Dipole-dipole interactions: The presence of the electronegative chlorine atom and the nitrogen in the quinoline ring introduces a dipole moment, allowing for interactions with polar aprotic solvents.
-
Hydrogen bonding: this compound is a hydrogen bond acceptor at the nitrogen atom, suggesting some affinity for polar protic solvents.
Based on these considerations, we can anticipate the following solubility trends:
-
High Solubility: In non-polar aromatic solvents (e.g., toluene) and chlorinated solvents (e.g., dichloromethane) due to favorable van der Waals and dipole-dipole interactions.
-
Moderate to Good Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate) that can engage in dipole-dipole interactions.
-
Moderate Solubility: In polar protic solvents (e.g., ethanol, methanol) where hydrogen bonding can occur, though the overall non-polar character of the molecule may limit extensive solubility.
-
Low to Negligible Solubility: In highly polar solvents like water, where the energy required to break the strong hydrogen bonding network of water is not sufficiently compensated by the interactions with the solute.
The following diagram illustrates the logical flow for predicting the solubility of an organic compound based on its properties and the properties of the solvent.
Caption: Logical workflow for predicting solubility based on solute and solvent properties.
Experimental Determination of Solubility: The Shake-Flask Method
While theoretical predictions are invaluable, empirical determination of solubility is the gold standard for obtaining accurate and reliable data. The shake-flask method is a robust and widely accepted technique for measuring equilibrium solubility.[6][7]
The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-Chloro-3-(4-methylphenyl)quinoline | C16H12ClN | CID 1484083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 73568-25-9|2-Chloroquinoline-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. Buy reliable Quality this compound 57876-69-4 raw material with Honest Price [wanfengchempharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bioassaysys.com [bioassaysys.com]
Spectroscopic Data for 2-Chloro-3-methylquinoline: A Technical Guide for Advanced Characterization
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Molecules such as 2-Chloro-3-methylquinoline are not merely academic curiosities; they are pivotal building blocks and scaffolds in the synthesis of novel therapeutic agents.[1] Their derivatives have shown a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] Therefore, a comprehensive understanding of their structural and electronic properties, derived from robust analytical techniques, is the foundation upon which successful drug design is built.
This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. It is designed for the practicing researcher and drug development professional, moving beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation. Our approach is grounded in the principle of self-validating protocols, ensuring that the data obtained is both accurate and reliable.
Molecular and Physical Properties
A foundational understanding begins with the basic properties of the target compound. This data provides context for the selection of analytical methodologies, such as solvent choice for NMR or thermal settings for GC-MS.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 57876-69-4 | [3][4] |
| Molecular Formula | C₁₀H₈ClN | [3][4] |
| Molecular Weight | 177.63 g/mol | [3][4] |
| Appearance | White to beige crystalline needles or crystals | [5] |
| Melting Point | 83-84 °C | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information on the chemical environment, connectivity, and stereochemistry of the compound.[6]
Logical Workflow for NMR Analysis
The following diagram illustrates the systematic workflow for acquiring and interpreting NMR data for a solid organic compound like this compound.
References
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Protheragen [protheragen.ai]
- 5. Buy reliable Quality this compound 57876-69-4 raw material with Honest Price [wanfengchempharm.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Introduction: The Strategic Importance of 2-Chloro-3-methylquinoline
An In-depth Technical Guide
Topic: Starting Materials for 2-Chloro-3-methylquinoline Synthesis
Audience: Researchers, scientists, and drug development professionals.
This compound is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. It serves as a versatile synthetic intermediate, primarily due to the reactivity of the C2-chlorine atom, which is susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of functional groups, enabling the construction of complex, linearly fused quinoline systems and other derivatives studied for their potential as DNA intercalating agents, antimicrobial compounds, and kinase inhibitors.
This guide, prepared from the perspective of a senior application scientist, provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the selection of starting materials. We will dissect the causality behind experimental choices, offering field-proven insights into the most efficient and scalable pathways. The discussion will be grounded in established chemical principles, supported by authoritative references, and visualized through mechanistic diagrams to provide a comprehensive resource for laboratory and process development professionals.
Chapter 1: The Vilsmeier-Haack Approach: A Direct Cyclization-Chlorination Strategy
The Vilsmeier-Haack reaction is arguably one of the most direct and elegant methods for constructing the 2-chloroquinoline core.[1] This reaction uniquely combines formylation (or acylation) and cyclization of an electron-rich aromatic system in a single pot.[2] For the synthesis of this compound, the strategy requires a modification of the typical N-arylacetamide starting material.
Core Principle & Mechanistic Insight
The reaction proceeds via the in-situ formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[3][4] This electrophilic species is then attacked by an activated aromatic substrate. In our specific case, the substrate is not a simple arene, but an N-arylpropionamide. The amide's carbonyl oxygen activates the aromatic ring of the aniline precursor, while the propionyl group provides the necessary carbon backbone, including the C3-methyl group, for the quinoline ring system.
The subsequent intramolecular electrophilic attack on the aniline ring, followed by dehydration and aromatization, constructs the heterocyclic core. The genius of this method lies in the dual role of the POCl₃/DMF reagent system, which not only generates the acylating agent but also facilitates the chlorination of the newly formed quinolone intermediate at the C2 position.
Starting Material Selection & Rationale
Primary Starting Materials:
| Material | Structure | Role & Rationale |
| N-Arylpropionamide | R-C₆H₄-NH-CO-CH₂CH₃ | Quinoline Backbone Precursor: This is the cornerstone of the synthesis. The aryl group forms the benzene portion of the quinoline. The propionamide moiety provides C2, C3, C4, and the C3-methyl group. The choice of substituent (R) on the aniline ring is critical; electron-donating groups (e.g., -OCH₃, -CH₃) enhance the nucleophilicity of the ring, facilitating the cyclization step and generally leading to higher yields.[5] |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | Vilsmeier Reagent Component & Chlorinating Agent: Reacts with DMF to form the active electrophilic Vilsmeier reagent. It also serves as the chlorinating agent, converting the intermediate 2-quinolone into the final 2-chloroquinoline product. Its role as a powerful dehydrating agent is also crucial for driving the cyclization. |
| N,N-Dimethylformamide (DMF) | (CH₃)₂N-CHO | Vilsmeier Reagent Component & Solvent: Acts as the source of the formyl/acyl group in the Vilsmeier reagent.[2] It is also frequently used as the reaction solvent due to its high boiling point and ability to dissolve the reagents.[3] |
Preparation of N-Arylpropionamide: The N-arylpropionamide is typically not purchased directly but is easily synthesized in the lab.
-
Starting Materials: A substituted aniline and propionyl chloride (or propionic anhydride).
-
Rationale: This preliminary step allows for broad diversification of the quinoline's benzene ring by starting from a wide variety of commercially available anilines. The acylation is a standard, high-yielding reaction.
Mechanistic Workflow
Caption: Vilsmeier-Haack pathway for this compound synthesis.
Experimental Protocol: Vilsmeier-Haack Cyclization
The following protocol is a representative synthesis adapted from established procedures for similar quinolines.[6][7][8]
-
Preparation of N-arylpropionamide: To a solution of the desired aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat), add propionyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with a saturated sodium bicarbonate solution, extract the product, and dry the organic layer. The crude product is often pure enough for the next step.
-
Vilsmeier Cyclization: In a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, place N,N-dimethylformamide (DMF, 3.0 eq). Cool the flask to 0-5 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 12.0 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the solid Vilsmeier reagent may be observed.
-
Add the N-arylpropionamide (1.0 eq) portion-wise to the reaction mixture.
-
After the addition is complete, heat the mixture to 80-90 °C and maintain for 4-10 hours.[7][8] The reaction progress should be monitored by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide) to pH 7-8.
-
The solid product precipitates out. Filter the solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate or ethanol) to yield pure this compound.
Chapter 2: Two-Step Syntheses via Quinolone Intermediates
An alternative and highly reliable strategy involves first synthesizing a 3-methyl-2-quinolone (also known as 3-methylquinolin-2(1H)-one) intermediate, followed by a separate chlorination step. This approach offers modularity and often involves milder initial conditions. Two classical named reactions, the Combes and Knorr syntheses, are the primary routes to the quinolone intermediate.
The Combes Synthesis Route to 3-Methyl-2-quinolone
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10] The choice of diketone is paramount to installing the desired substitution pattern on the final quinoline.
-
Starting Materials:
-
Aniline: As with the Vilsmeier route, the choice of aniline dictates the substitution on the benzene portion of the quinoline.
-
β-Diketone: To obtain the 3-methyl substituent, a non-symmetrical diketone such as 2-methyl-pentane-2,4-dione is required. The reaction between the aniline's nitrogen and the two carbonyls can lead to regioselectivity issues, which must be considered.[11]
-
Acid Catalyst: Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are commonly used to catalyze the condensation and the subsequent ring-closing dehydration step.[11][12]
-
Caption: Combes synthesis pathway for the 3-methyl-2-quinolone intermediate.
The Knorr Synthesis Route to 3-Methyl-2-quinolone
The Knorr synthesis is a powerful method that converts a β-ketoanilide into a 2-hydroxyquinoline (2-quinolone) under strong acid catalysis.[13][14]
-
Starting Materials:
-
β-Ketoanilide: This is the key starting material, which is itself prepared from an aniline and a β-ketoester. To introduce the 3-methyl group, ethyl 2-methylacetoacetate is the ideal β-ketoester.
-
Aniline: Reacted with the β-ketoester to form the anilide intermediate.
-
Acid Catalyst: Concentrated sulfuric acid is the classical reagent for the final cyclization step.[14]
-
Caption: Knorr synthesis pathway for the 3-methyl-2-quinolone intermediate.
Chlorination of the 3-Methyl-2-quinolone Intermediate
This step is common to both the Combes and Knorr pathways and is a critical transformation to activate the C2 position for further functionalization. The hydroxyl group of the 2-quinolone tautomer is converted into a good leaving group, which is then displaced by a chloride ion.
-
Starting Material:
-
3-Methyl-2-quinolone: The product from either the Combes or Knorr synthesis.
-
-
Chlorinating Agent:
-
Phosphorus Oxychloride (POCl₃): This is the most widely used and effective reagent for this transformation. It can be used neat or with a solvent.[15]
-
Alternative Reagents: A mixture of phosphorus pentachloride (PCl₅) and POCl₃ can also be used. Thionyl chloride (SOCl₂) with a catalytic amount of DMF is another option.
-
Caption: Final chlorination step to yield the target product.
Experimental Protocol: Chlorination of 3-Methyl-2-quinolone
The following is a general and robust protocol for the dehydroxy-chlorination of 2-quinolones.[15]
-
Place the 3-methyl-2-quinolone (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of phosphorus oxychloride (POCl₃, 5-10 eq). The reaction can be run neat or with a high-boiling inert solvent like sulfolane or toluene.
-
Heat the reaction mixture to reflux (approx. 110 °C for neat POCl₃) for 2-4 hours. Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonia solution or solid sodium carbonate) until the solution is basic (pH > 8).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Chapter 3: Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends heavily on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
| Parameter | Vilsmeier-Haack Route | Combes/Knorr + Chlorination Route |
| Primary Starting Materials | Substituted Aniline, Propionyl Chloride, POCl₃, DMF | Substituted Aniline, β-Diketone or β-Ketoester, H₂SO₄, POCl₃ |
| Number of Steps | 2 (Acylation + Cyclization) | 2-3 (Anilide formation, Cyclization, Chlorination) |
| Key Advantages | Convergent; often a one-pot cyclization/chlorination. | Modular; allows for isolation of quinolone intermediate. Often uses less hazardous reagents in the initial steps. |
| Key Considerations | Requires large excess of POCl₃. The reaction can be highly exothermic and vigorous. Regioselectivity can be an issue with certain substituted anilines. | Two distinct reaction setups are required. The use of concentrated sulfuric acid requires careful handling. Potential regioselectivity issues in the Combes synthesis. |
| Typical Yields | Good to excellent (60-85%).[6][7] | Generally good to excellent over two steps (65-90%). |
Expert Recommendation: For rapid synthesis and process efficiency, the Vilsmeier-Haack approach is often preferred in an industrial setting due to its convergent nature. However, for laboratory-scale synthesis, flexibility, and exploration of derivatives, the Knorr synthesis followed by chlorination provides a highly reliable and modular route with readily available and diverse starting materials.
Conclusion
The synthesis of this compound can be approached through several robust and well-documented pathways. The direct Vilsmeier-Haack cyclization of an N-arylpropionamide offers an efficient, albeit forceful, route to the target molecule. In contrast, the classical Combes and Knorr syntheses provide access to a stable 3-methyl-2-quinolone intermediate, which can be cleanly chlorinated in a subsequent step. A thorough understanding of the starting materials, their respective roles, and the mechanistic nuances of each pathway is essential for researchers to make informed decisions that align with their specific synthetic goals, available resources, and safety considerations.
References
- 1. ijsr.net [ijsr.net]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. chemijournal.com [chemijournal.com]
- 8. chemijournal.com [chemijournal.com]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. iipseries.org [iipseries.org]
- 13. Knorr Quinoline Synthesis [drugfuture.com]
- 14. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-3-methylquinoline
Introduction: 2-Chloro-3-methylquinoline (CAS No. 57876-69-4) is a halogenated heterocyclic compound widely utilized as a key building block in organic synthesis. Its structural motif is a precursor in the development of various pharmaceutical agents and functional materials.[1][2] Given its reactivity and specific hazard profile, a comprehensive understanding of its safety and handling precautions is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth, experience-driven framework for the safe management of this compound in a laboratory setting, moving beyond mere procedural lists to explain the scientific rationale behind each safety recommendation.
Section 1: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance requiring careful handling.[3] The primary risks associated with this compound are irritant in nature. Understanding these hazards is the first step in implementing a robust safety protocol.
According to the Globally Harmonized System (GHS), this compound is classified as follows:
-
Hazard Statements:
-
H315: Causes skin irritation. This indicates that direct contact with the skin can lead to redness, inflammation, or dermatitis.[4][5][6]
-
H319: Causes serious eye irritation. Contact with the eyes can result in significant, potentially damaging, irritation.[4][5][6]
-
H335: May cause respiratory irritation. Inhalation of the dust or powder can irritate the respiratory tract, leading to coughing and discomfort.[4][5][6]
-
-
GHS Pictogram:
-
The causality behind these classifications stems from the chemical's reactivity. As a chlorinated quinoline derivative, it can interact with biological tissues, leading to the observed irritant effects. The primary routes of exposure are inhalation, skin contact, and eye contact.
Section 2: Physicochemical and Toxicological Profile
A summary of the key physical and chemical properties of this compound is essential for a comprehensive risk assessment.
| Property | Value | Source(s) |
| CAS Number | 57876-69-4 | [1][4][5] |
| Molecular Formula | C10H8ClN | [1][4][5] |
| Molecular Weight | 177.63 g/mol | [1][4] |
| Appearance | White to beige crystalline needles or crystals | [1] |
| Melting Point | 83-84 °C | [1] |
| Boiling Point | 286.6 °C at 760 mmHg | [1] |
| Flash Point | 154.5 °C | [1] |
| Density | 1.225 g/cm³ | [1] |
While specific toxicological limit values are not widely established, the irritant nature of the compound necessitates minimizing any direct exposure.
Section 3: Engineering Controls and Safe Handling Protocols
The hierarchy of controls dictates that engineering and administrative controls are the primary defense against chemical exposure, with Personal Protective Equipment (PPE) serving as the final barrier.
Engineering Controls: The Primary Line of Defense
Due to its potential to cause respiratory irritation (H335), all manipulations of this compound that could generate dust or aerosols must be performed within a certified chemical fume hood.[7] The fume hood provides constant exhaust ventilation, drawing airborne particles away from the user's breathing zone. Furthermore, the workspace should be equipped with readily accessible eyewash stations and safety showers.[8]
Step-by-Step Protocol for Weighing and Solution Preparation:
This protocol is designed as a self-validating system to minimize exposure.
-
Preparation: Before bringing the chemical into the fume hood, decontaminate the sash, airfoil, and work surface. Ensure all necessary equipment (spatula, weigh paper, beaker, solvent, stir bar) is present to avoid exiting and re-entering the controlled space.
-
Don PPE: At a minimum, don a lab coat, nitrile gloves, and safety goggles as specified in Section 4.
-
Weighing: Perform all weighing operations on a balance placed within the fume hood or in a dedicated ventilated balance enclosure. If transferring the solid, use a spatula to gently scoop the material, avoiding actions that could create airborne dust.
-
Dissolution: Place the weigh paper or boat containing the compound directly into the receiving flask or beaker. Add the solvent slowly down the side of the vessel to wash any remaining particles from the paper and minimize splashing.
-
Completion: Once the transfer is complete, cap the container. Dispose of the used weigh paper in a designated solid hazardous waste container located within the fume hood.
-
Cleanup: Wipe down the spatula and any affected surfaces within the fume hood with a solvent-dampened towel, disposing of it as hazardous waste.
References
- 1. Buy reliable Quality this compound 57876-69-4 raw material with Honest Price [wanfengchempharm.com]
- 2. This compound - Protheragen [protheragen.ai]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed Suzuki Coupling of Chloroquinolines
Introduction: The Strategic Importance of Aryl-Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1] The introduction of aryl substituents onto this heterocyclic framework via carbon-carbon bond formation is a critical strategy for modulating biological activity and tuning photophysical properties. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2][3][4]
However, the use of economically attractive and widely available chloroquinolines as coupling partners presents a significant challenge. The inherent inertness of the C-Cl bond compared to its bromide or iodide counterparts necessitates the use of highly active and specialized palladium catalyst systems.[4][5][6] This guide provides a comprehensive overview of the mechanistic principles, catalyst selection strategies, and detailed, field-proven protocols for successfully employing palladium catalysts in the Suzuki coupling of chloroquinolines.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][8][9] The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoline, forming an organopalladium(II) complex. This step is typically the rate-determining step for aryl chlorides and is heavily influenced by the electron density of both the palladium center and the C-Cl bond.[2]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.[2][10]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]
Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
The Chloroquinoline Challenge: Overcoming Inertness
The C-Cl bond is significantly stronger and less polarizable than C-Br and C-I bonds, making the initial oxidative addition step energetically demanding.[6] For heteroaryl chlorides like chloroquinolines, the electron-deficient nature of the ring system can somewhat facilitate this step compared to simple aryl chlorides.[3][4] However, achieving efficient coupling still requires catalyst systems specifically designed to overcome this high activation barrier. Traditional catalysts like Pd(PPh₃)₄ often fail or provide low yields with chloroquinoline substrates.[4]
Success hinges on the use of palladium catalysts coordinated to ligands that are both sterically bulky and highly electron-donating.
-
Electron-Rich Ligands: Increase the electron density on the palladium(0) center, making it more nucleophilic and promoting its insertion into the C-Cl bond.[11]
-
Bulky Ligands: Promote the formation of coordinatively unsaturated, highly reactive monoligated palladium species and accelerate the final reductive elimination step.[5][12]
Catalyst & Ligand Selection: A Curated Toolkit
The choice of palladium precursor and ligand is the most critical parameter for a successful coupling reaction with a chloroquinoline. Modern catalyst systems have largely displaced older methods for these challenging substrates.
| Catalyst System Component | Examples | Key Characteristics & Best Use Cases |
| Palladium Precursors | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂ | Air-stable Pd(II) sources that are reduced in situ to the active Pd(0) species. Used in combination with a supporting ligand. |
| Pd(PPh₃)₄ | An air-stable, pre-formed Pd(0) complex. Generally effective for aryl bromides/iodides but often sluggish for chlorides.[13] Can be effective for activated heteroaryl chlorides. | |
| Bulky Phosphine Ligands | Monodentate: P(t-Bu)₃, PCy₃, SPhos, XPhos | Highly electron-rich and sterically demanding. Considered the state-of-the-art for coupling unreactive aryl chlorides.[3][10][11] SPhos and XPhos (Buchwald ligands) offer excellent stability and broad substrate scope.[5] |
| Bidentate Ligands | dppf, XantPhos | Often used in Pd(II) precatalysts like Pd(dppf)Cl₂. Can be effective, but generally less so than the more advanced monodentate phosphines for chloroquinolines.[8][14] |
| N-Heterocyclic Carbenes (NHCs) | IMes, IPr | Strong σ-donors that form very stable palladium complexes. They are excellent alternatives to phosphine ligands and show high activity for aryl chloride coupling.[10] |
| Pre-formed Precatalysts | SPhos-Pd-G3, XPhos-Pd-G3 | Air-stable Pd(II) complexes containing the ligand, which rapidly generate the active Pd(0) species. Offer high reliability and reproducibility.[5] |
Protocol I: Suzuki Coupling of 4-Chloroquinoline
This protocol provides a robust starting point for the coupling of various arylboronic acids to the C4 position of the quinoline core, a common transformation in drug discovery. We will use a catalyst system based on a bulky, electron-rich phosphine ligand, which is essential for activating the C4-Cl bond.[11]
Materials
-
4-Chloroquinoline derivative (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Water, degassed
Experimental Workflow
Caption: Figure 2: General Experimental Workflow for Suzuki Coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-chloroquinoline derivative (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), potassium phosphate (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed 1,4-dioxane (2.5 mL) and degassed water (0.5 mL) via syringe. The solvent mixture should be thoroughly sparged with an inert gas for 15-20 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[14]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel.[15]
Protocol II: Selective Suzuki Coupling of 2,4-Dichloroquinoline
Dihalogenated substrates offer opportunities for sequential, site-selective functionalization. In 2,4-dichloroquinoline, the C4 position is generally more reactive towards nucleophilic substitution, but in palladium-catalyzed couplings, selectivity can be tuned. The C4 position is often more sterically accessible and electronically activated, making it the preferred site for the initial Suzuki coupling under carefully controlled conditions.[16]
Materials
-
2,4-Dichloroquinoline (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) / Water (4:1)
Step-by-Step Procedure
-
Reaction Setup: In a microwave vial or Schlenk flask, combine 2,4-dichloroquinoline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.1 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol I.
-
Solvent Addition: Add 5 mL of a degassed 4:1 mixture of DME and water.
-
Reaction: Heat the reaction mixture to 85 °C and stir for 6-12 hours, or until TLC/LC-MS analysis shows selective consumption of the starting material and formation of the mono-arylated product.[17] For faster reaction times, microwave irradiation at 120-150 °C for 15-60 minutes can be highly effective.[1][16]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol I. The slightly more polar nature of the product compared to the starting material usually allows for good separation on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Pd(II) precatalyst not reduced; poor quality catalyst. | Ensure an inert atmosphere is rigorously maintained. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst (e.g., SPhos-Pd-G3).[11] |
| Ineffective Base: Base is not strong enough, not anhydrous, or poorly soluble. | Use a strong base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry.[11] For anhydrous couplings with K₃PO₄, adding a small amount of water can be beneficial.[18] | |
| Poor Ligand Choice: The ligand is not electron-rich or bulky enough for the C-Cl bond activation. | Switch to a more robust ligand system, such as SPhos, XPhos, or P(t-Bu)₃ in combination with Pd(OAc)₂ or Pd₂(dba)₃.[3][11] | |
| Dehalogenation (H- for -Cl) | Presence of Water/Proton Source: The organopalladium intermediate is protonated before reductive elimination. | Ensure all reagents and solvents are anhydrous if the protocol calls for it. Minimize reaction time. |
| Boronic Acid Decomposition: Protodeborylation of the boronic acid can be a competing pathway.[19] | Use the boronic acid as soon as possible after purchase or repurification. Consider using a boronate ester (e.g., pinacol ester) which can be more stable. | |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction setup and execution. |
| Low Yield Despite Full Conversion | Product Degradation: The product may be unstable under prolonged heating. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider lowering the reaction temperature. |
| Difficult Purification: Product may be difficult to separate from byproducts or residual catalyst. | Optimize the chromatography conditions. Sometimes filtering the crude reaction mixture through a pad of Celite before concentration can help remove palladium black.[15] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocyc… [ouci.dntb.gov.ua]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
The Versatile Scaffold: 2-Chloro-3-methylquinoline in Modern Medicinal Chemistry
Introduction: The Quinoline Nucleus as a Cornerstone of Drug Discovery
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry. Its rigid structure and ability to interact with a multitude of biological targets have rendered it a "privileged scaffold" in drug design.[1][2] From the historical antimalarial quinine to modern anticancer agents, quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Among the vast library of quinoline-based compounds, 2-chloro-3-methylquinoline emerges as a particularly versatile and reactive intermediate for the synthesis of novel therapeutic agents. The presence of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, while the methyl group at the 3-position can influence the steric and electronic properties of the molecule, thereby modulating its biological activity.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, its role as a key building block for various therapeutic agents, and provide detailed protocols for the synthesis and biological evaluation of its derivatives.
Synthetic Strategies for this compound
The efficient synthesis of the this compound core is paramount for its utilization in drug discovery programs. The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of 2-chloro-3-formylquinolines, which can be subsequently modified to yield the 3-methyl derivative.[3][4]
Protocol 1: Synthesis of this compound
This protocol outlines a two-step procedure for the synthesis of this compound, starting from the corresponding acetanilide.
Step 1: Vilsmeier-Haack Cyclization to 2-Chloro-3-formylquinoline [4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriately substituted acetanilide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF, 3-4 equivalents).
-
Vilsmeier Reagent Formation: Cool the solution to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3-4 equivalents) dropwise to the stirred solution. The formation of the Vilsmeier reagent is exothermic.
-
Cyclization: After the addition is complete, gradually heat the reaction mixture to 80-100 °C and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate of 2-chloro-3-formylquinoline is then collected by filtration, washed with water, and dried.
Step 2: Wolff-Kishner Reduction to this compound
-
Hydrazone Formation: In a round-bottom flask, suspend 2-chloro-3-formylquinoline (1 equivalent) in ethanol. Add hydrazine hydrate (80%, 2-3 equivalents) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours to form the corresponding hydrazone.
-
Reduction: After cooling, add potassium hydroxide (3-4 equivalents) and diethylene glycol to the reaction mixture. Heat the mixture to 180-200 °C, allowing for the distillation of water and excess hydrazine.
-
Work-up: Maintain the reaction at this temperature for 3-4 hours. After cooling, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield this compound.
Anticancer Applications: A Scaffold for Tumor Cell Inhibition
The quinoline nucleus is a prominent feature in numerous anticancer drugs, including camptothecin and its analogs.[1] Derivatives of 2-chloroquinoline have been extensively investigated for their potential to inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.[5]
Synthesis of Novel Anticancer Agents
The reactive chlorine atom at the 2-position of this compound allows for the introduction of various pharmacophores through nucleophilic substitution reactions, leading to the generation of diverse libraries of potential anticancer compounds.
Protocol 2: Synthesis of 2-(Substituted anilino)-3-methylquinoline Derivatives
-
Reaction Setup: In a sealed tube, combine this compound (1 equivalent), a substituted aniline (1.2 equivalents), and a catalytic amount of a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., Xantphos) in an anhydrous solvent such as toluene or dioxane.
-
Reaction Conditions: Add a base, such as sodium tert-butoxide (1.5 equivalents), and degas the mixture with argon or nitrogen. Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. The filtrate is then concentrated, and the crude product is purified by column chromatography on silica gel to afford the desired 2-(substituted anilino)-3-methylquinoline derivative.
Biological Evaluation: Assessing Cytotoxicity
The in vitro cytotoxicity of the synthesized compounds is a primary indicator of their potential as anticancer agents. The MTT assay is a widely used colorimetric assay to assess cell viability.[6]
Protocol 3: MTT Assay for Cytotoxicity Screening[7]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Representative Cytotoxicity Data for Quinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Curcumin-inspired 2-chloroquinoline analogue 6c | PC-3 (Prostate) | 3.12 ± 0.11 | [5] |
| Curcumin-inspired 2-phenoxyquinoline analogue 9d | PC-3 (Prostate) | - | [5] |
Antimicrobial Applications: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Quinoline derivatives have a long history of use as antibacterial and antifungal agents.[7] The this compound scaffold can be functionalized to create potent antimicrobial compounds.
Synthesis of Novel Antimicrobial Agents
The introduction of heterocyclic moieties, such as oxazines, to the 2-chloroquinoline core has been shown to yield compounds with significant antimicrobial activity.
Protocol 4: Synthesis of (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene)-4-(substituted phenyl)-6-phenyl-2H-1,3-oxazin-2-amines[8]
-
Reaction Setup: In a suitable solvent such as ethanol, dissolve 6-substituted-2-chloro-quinoline-3-carbaldehyde (1 equivalent) and a substituted 6-(3-substituted phenyl)-4-(4-substituted phenyl)-5,6-dihydro-4H-1,3-oxazin-2-amine (1 equivalent).
-
Reaction Conditions: Add a catalytic amount of glacial acetic acid and reflux the reaction mixture for 4-6 hours.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated product by filtration. The crude product can be recrystallized from a suitable solvent to yield the pure compound.
Biological Evaluation: Determining Antimicrobial Efficacy
The antimicrobial activity of the synthesized compounds can be evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[7]
Protocol 5: Broth Microdilution Method for MIC Determination[9]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 2: Representative Antimicrobial Activity of Quinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Quinolone coupled hybrid 5d | S. aureus | 0.125 - 1 | [7] |
| Quinolone coupled hybrid 5d | E. coli | 2 - 8 | [7] |
Anti-inflammatory Applications: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular diseases, and cancer. Quinoline derivatives have been investigated for their anti-inflammatory properties.[8]
Synthesis of Novel Anti-inflammatory Agents
The synthesis of Schiff bases and their metal complexes derived from 2-chloroquinoline-3-carbaldehyde has been shown to yield compounds with anti-inflammatory activity.[8] A similar strategy can be applied to this compound.
Protocol 6: Synthesis of Schiff Base Derivatives of this compound
-
Reaction Setup: Dissolve this compound-x-carbaldehyde (a conceptual derivative where the methyl group is further functionalized to an aldehyde) (1 equivalent) and a primary amine (e.g., 2-aminopyridine) (1 equivalent) in ethanol.
-
Reaction Conditions: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 2-4 hours.
-
Work-up and Purification: After cooling, the precipitated Schiff base is collected by filtration and can be recrystallized from a suitable solvent.
Biological Evaluation: In Vivo Assessment of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity.[8]
Protocol 7: Carrageenan-Induced Paw Edema Assay[10]
-
Animal Model: Use adult Wistar rats, fasted overnight before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 200 mg/kg) one hour before the carrageenan injection. A control group receives the vehicle only.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizing the Workflow
The following diagrams illustrate the general synthetic workflow and the screening process for identifying bioactive this compound derivatives.
Caption: General synthetic workflow for this compound and its derivatives.
Caption: Workflow for the biological screening of this compound derivatives.
Conclusion: A Promising Future for a Versatile Scaffold
This compound stands as a valuable and versatile scaffold in the ever-evolving landscape of medicinal chemistry. Its straightforward synthesis and the reactivity of the 2-chloro substituent provide a robust platform for the generation of diverse chemical libraries. The demonstrated potential of its derivatives in the realms of anticancer, antimicrobial, and anti-inflammatory research underscores its importance in the quest for novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to further explore the vast potential of this remarkable heterocyclic core and to contribute to the development of the next generation of life-saving medicines.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Curcumin inspired 2-chloro/phenoxy quinoline analogues: Synthesis and biological evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects on anti-inflammatory, DNA binding and molecular docking properties of 2-chloroquinolin-3-yl-methylene-pyridine/pyrazole derivatives and their palladium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Versatility of 2-Chloro-3-methylquinoline as a Synthetic Intermediate
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents and functional materials.[1][2] Among the vast array of quinoline derivatives, 2-Chloro-3-methylquinoline stands out as a particularly versatile and powerful synthetic intermediate. Its utility stems from the strategic placement of a reactive chlorine atom at the 2-position, which is activated for nucleophilic displacement and participation in modern cross-coupling reactions. The adjacent methyl group at the 3-position provides steric and electronic influence, allowing for the fine-tuning of molecular properties in the final products. This guide provides an in-depth exploration of this compound, detailing its application in key synthetic transformations with field-proven protocols for researchers in drug discovery and organic synthesis.
Introduction: The Strategic Advantage of this compound
This compound is a solid, crystalline compound with the molecular formula C₁₀H₈ClN.[3][4] Its significance as a building block is rooted in the reactivity of the C2-Cl bond. The electron-withdrawing nitrogen atom within the quinoline ring system activates the C2 and C4 positions towards nucleophilic attack. This makes the chlorine atom an excellent leaving group, paving the way for a diverse range of functionalization reactions.
The primary applications of this intermediate are centered around the construction of C-N and C-C bonds, which are fundamental linkages in the synthesis of complex organic molecules. These transformations are pivotal in the development of new therapeutic agents, including kinase inhibitors for oncology, antimalarial compounds, and anti-inflammatory drugs.[1][5]
Core Reactivity Profile:
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride by various nucleophiles.
-
Palladium-Catalyzed Cross-Coupling: Enables the formation of C-C (Suzuki, Heck), C-N (Buchwald-Hartwig), and C-O bonds, dramatically expanding synthetic possibilities.
Below, we provide detailed protocols for the most impactful of these transformations.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron species.[6][7] It is invaluable for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[6] For this compound, this reaction allows for the direct attachment of various aryl or heteroaryl groups at the 2-position.
Causality Behind Experimental Choices:
-
Catalyst: A Palladium(0) complex is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a pre-formed complex like Pd(PPh₃)₄. The choice of ligand (e.g., PPh₃, SPhos) is critical for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8]
-
Solvent: Aprotic polar solvents like Dioxane, THF, or DMF are commonly used to ensure solubility of the reactants and reagents. The addition of water can sometimes accelerate the reaction.
Experimental Protocol: Synthesis of 2-Aryl-3-methylquinolines
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with argon or nitrogen gas.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, approx. 0.1 M concentration relative to the quinoline).
-
Heating: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-aryl-3-methylquinoline product.
Data Summary: Representative Suzuki Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2.0) | DMF | 90 | 10 | 88-96 |
| 3 | 3-Pyridylboronic acid | SPhos Pd G2 (2%) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 8 | 80-90 |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and efficient method for constructing C-N bonds.[9] It has largely superseded classical methods for synthesizing aryl amines due to its remarkable functional group tolerance, broader substrate scope, and often milder reaction conditions.[9][10] This reaction is particularly crucial in drug development, where the introduction of primary or secondary amine functionalities is a common strategy for modulating solubility, basicity, and biological target engagement.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the combination of a palladium precursor and a specialized, sterically hindered phosphine ligand (e.g., XPhos, RuPhos, BINAP).[9] The bulky ligand promotes the crucial reductive elimination step and prevents catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are most common. They facilitate the deprotonation of the amine, making it a more effective nucleophile in the catalytic cycle.[11]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential, as protic solvents can interfere with the strong base and the catalytic intermediates.
Experimental Protocol: Synthesis of 2-Amino-3-methylquinolines
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a secondary amine.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Generalized workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In an inert atmosphere (glovebox), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vial.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene (approx. 0.2 M concentration).
-
Heating: Seal the vial tightly and place it in a preheated aluminum block at 110 °C. Stir for 12-24 hours, monitoring for completion by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired 2-amino-3-methylquinoline derivative.
Data Summary: Representative Buchwald-Hartwig Conditions
| Entry | Amine | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) / XPhos (3.5) | NaOtBu (1.4) | Toluene | 110 | 16 | 90-98 |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | LHMDS (1.5) | Dioxane | 100 | 18 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) / BINAP (3.5) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 75-85 |
Classical Nucleophilic Aromatic Substitution (SNAr)
While modern cross-coupling reactions offer broad scope, classical SNAr remains a cost-effective and straightforward method for introducing certain nucleophiles.[12] The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized Meisenheimer complex. Subsequent expulsion of the chloride ion restores aromaticity.
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles are required. Alkoxides, thiolates, and amines can be used. For less reactive nucleophiles, heating is necessary.
-
Solvent: Polar aprotic solvents like DMSO or DMF are often used to dissolve the reactants and stabilize the charged intermediate. For reactions with alkoxides, the corresponding alcohol (e.g., methanol for methoxide) can serve as the solvent.
-
Temperature: The activation energy for breaking the aromaticity is significant, so these reactions often require elevated temperatures to proceed at a reasonable rate.
Experimental Protocol: Synthesis of 2-Methoxy-3-methylquinoline
Step-by-Step Methodology:
-
Base Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.5 equiv.) in anhydrous methanol under a nitrogen atmosphere. Allow the mixture to stir until all the sodium has reacted to form sodium methoxide.
-
Reagent Addition: To the freshly prepared sodium methoxide solution, add this compound (1.0 equiv.).
-
Heating: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding water.
-
Extraction & Purification: Extract the product into diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization if necessary.
Product Characterization Data
Table: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN | [3] |
| Molecular Weight | 177.63 g/mol | [4] |
| Appearance | Off-white to yellow solid | Supplier Data |
| Melting Point | 73-76 °C | Supplier Data |
| ¹H NMR (CDCl₃, 400 MHz) δ | ~8.0 (d, 1H), ~7.7 (d, 1H), ~7.6 (t, 1H), ~7.4 (t, 1H), ~2.6 (s, 3H) | Predicted |
| ¹³C NMR (CDCl₃, 100 MHz) δ | ~159, ~147, ~137, ~130, ~129, ~127, ~126.5, ~126, ~125, ~18 | Predicted |
Note: NMR shifts are approximate and can vary based on solvent and instrument.
Conclusion
This compound is a high-value intermediate that serves as a gateway to a vast chemical space. Its predictable reactivity in both classical SNAr and modern palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists and synthetic researchers. The protocols outlined in this guide provide a robust foundation for leveraging this building block to construct complex molecular architectures, accelerating the discovery and development of novel chemical entities.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. PubChemLite - this compound (C10H8ClN) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Nucleophilic Substitution on 2-Chloro-3-methylquinoline for Pharmaceutical Scaffolding
Introduction: The Strategic Value of the 2-Substituted-3-methylquinoline Scaffold
The quinoline nucleus is a cornerstone structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. 2-Chloro-3-methylquinoline, in particular, serves as a highly versatile and valuable starting material for the synthesis of diverse compound libraries. The chlorine atom at the C2 position is activated towards nucleophilic displacement due to the electron-withdrawing effect of the adjacent ring nitrogen. This inherent reactivity allows for the strategic introduction of a wide array of functional groups, enabling precise modulation of a molecule's physicochemical properties and biological targets.
This guide provides an in-depth exploration of the mechanistic principles and field-proven protocols for performing nucleophilic substitution reactions on this compound. We will cover both classical Nucleophilic Aromatic Substitution (SNAr) and modern palladium-catalyzed cross-coupling methodologies, offering researchers a robust toolkit for drug discovery and development.
Mechanistic Underpinnings: Pathways to C2 Functionalization
The substitution of the C2 chlorine on the quinoline ring primarily proceeds through two distinct and powerful mechanisms. The choice of pathway is dictated by the nature of the nucleophile, desired reaction conditions, and substrate compatibility.
Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway
The SNAr mechanism is a two-step process common for electron-deficient aromatic systems. The key to this pathway is the ability of the quinoline ring's nitrogen atom to stabilize the negative charge of the intermediate.
-
Nucleophilic Attack: A potent nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the final substituted product.
The reactivity in SNAr reactions is generally higher for 2-chloroquinolines compared to 4-chloroquinolines when reacting with alkoxide ions.[1]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern Cross-Coupling Approach
For the crucial formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination has become the gold standard.[2][3] This palladium-catalyzed cross-coupling reaction offers exceptional functional group tolerance and operates under milder conditions than many classical methods.[2][4] The catalytic cycle involves the palladium center cycling between Pd(0) and Pd(II) oxidation states.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoline.
-
Ligand Exchange & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is released, regenerating the Pd(0) catalyst to continue the cycle.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocols & Methodologies
The following protocols are generalized procedures that can be adapted for specific substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
General Experimental Workflow
A systematic approach is critical for successful synthesis and characterization.
Caption: Standard workflow for synthesis, purification, and analysis.
Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig)
This protocol describes the coupling of a secondary amine with this compound.
Materials & Reagents:
-
This compound (1.0 eq)
-
Amine (e.g., Morpholine, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%) or Pd₂(dba)₃ (1 mol%)
-
Ligand (e.g., BINAP, 4 mol% or Xantphos, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the palladium catalyst, the phosphine ligand, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe, followed by the amine nucleophile.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Cool the mixture to room temperature and quench by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insight: The choice of ligand is critical. For sterically hindered amines, bulkier, more electron-rich ligands like DavePhos or Josiphos may provide better results than BINAP.[5][6][7] The use of a strong, non-nucleophilic base like NaOt-Bu is essential for deprotonating the amine in the catalytic cycle without competing in the substitution.
Protocol 2: O-Arylation for 2-Alkoxy-3-methylquinoline Synthesis (SNAr)
This protocol details the substitution with an alcohol to form an ether linkage.
Materials & Reagents:
-
This compound (1.0 eq)
-
Alcohol (e.g., Sodium methoxide in Methanol, or Phenol with a base)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), if starting from a neutral alcohol)
-
Anhydrous solvent (e.g., DMF, DMSO, or the alcohol itself as solvent)
Procedure:
-
If starting with a neutral alcohol (e.g., phenol), dissolve it in an anhydrous aprotic polar solvent like DMF in a round-bottom flask.
-
Add a strong base (e.g., NaH, 1.2 eq) portion-wise at 0 °C to form the alkoxide/phenoxide in situ. Stir for 30 minutes.
-
Add a solution of this compound in the same solvent to the flask.
-
Heat the reaction mixture to 60-100 °C.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Carefully quench the reaction by pouring it into ice-water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Expert Insight: The reaction of 2-chloroquinolines with methoxide is a classic example of SNAr and is often faster than the corresponding reaction with 4-chloroquinolines.[1] For less reactive alcohols, higher temperatures and a more polar aprotic solvent like DMSO can increase the reaction rate.
Protocol 3: S-Arylation for 2-Thioether-3-methylquinoline Synthesis (SNAr)
This protocol outlines the reaction with a thiol to create a thioether linkage.
Materials & Reagents:
-
This compound (1.0 eq)
-
Thiol (e.g., Thiophenol, 1.1 eq)
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (TEA), 1.5 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve the thiol and this compound in the anhydrous solvent.
-
Add the base (e.g., K₂CO₃) to the mixture.
-
Heat the reaction to 50-80 °C and stir.
-
Monitor the formation of the product by TLC. The reaction is often complete within 2-8 hours.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify via column chromatography.
Expert Insight: Thiols are generally more potent nucleophiles than their corresponding alcohols. Therefore, S-arylation reactions can often be performed under milder conditions (lower temperatures, weaker base) compared to O-arylation.
Comparative Summary of Reaction Conditions
The following table provides a high-level comparison of typical conditions for the nucleophilic substitution on this compound.
| Reaction Type | Nucleophile Class | Typical Conditions | Solvent | Temp. (°C) | Key Considerations |
| Amination | Primary/Secondary Amines | Pd Catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, NaOt-Bu | Toluene, Dioxane | 80 - 110 | Requires inert atmosphere; ligand choice is crucial for scope.[5][8] |
| Alkoxylation | Alcohols, Phenols | Strong Base (NaH, K₂CO₃) or pre-formed alkoxide | DMF, DMSO, Alcohol | 60 - 120 | SNAr pathway; polar aprotic solvents accelerate the reaction. |
| Thiolation | Thiols, Thiophenols | Mild Base (K₂CO₃, TEA) | DMF, Acetonitrile | 50 - 80 | SNAr pathway; generally faster and requires milder conditions than alkoxylation. |
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust and Scalable Synthesis of 2-Chloro-3-methylquinoline Derivatives
Abstract
2-Chloro-3-methylquinoline and its derivatives are pivotal scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound derivatives, designed for researchers in synthetic chemistry and drug development. The described methodology is a two-step process commencing with the Vilsmeier-Haack cyclization of N-arylacetamides to yield 2-chloro-3-formylquinoline intermediates, followed by a subsequent reduction of the formyl group. This guide emphasizes the mechanistic rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the transformation, and includes comprehensive characterization, safety, and purification guidelines.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2] The specific substitution pattern, such as a chloro group at the 2-position and a methyl group at the 3-position, significantly modulates the molecule's biological and chemical properties. The 2-chloro substituent serves as a versatile synthetic handle for further functionalization via nucleophilic substitution reactions, allowing for the generation of diverse compound libraries. This protocol details a reliable and efficient pathway to access these valuable building blocks.
Synthetic Strategy & Mechanistic Rationale
The synthesis is strategically divided into two primary stages: ring formation and functional group transformation.
Stage 1: Vilsmeier-Haack Reaction This reaction is among the most efficient methods for constructing 2-chloro-3-formylquinolines from readily available N-arylacetamides (acetanilides).[3] The process utilizes the Vilsmeier-Haack reagent, an electrophilic species generated in situ from the reaction of a tertiary amide, typically N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃).[4][5]
The mechanism proceeds as follows:
-
Formation of the Vilsmeier Reagent: POCl₃ activates the carbonyl oxygen of DMF, leading to the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent).
-
Electrophilic Attack: The activated aromatic ring of the N-arylacetamide attacks the Vilsmeier reagent.
-
Cyclization and Chlorination: A subsequent intramolecular cyclization onto the acetyl carbonyl, followed by dehydration and chlorination (from POCl₃), leads to the formation of the stable 2-chloroquinoline ring system. The formyl group is concurrently introduced at the 3-position.[6]
This method is chosen for its high yields, operational simplicity, and the use of cost-effective starting materials.[7]
Stage 2: Reduction of the Formyl Group With the 2-chloro-3-formylquinoline scaffold in hand, the final step is the reduction of the aldehyde to a methyl group. While several methods exist for this transformation (e.g., Clemmensen, Wolff-Kishner), this protocol will focus on a modified Wolff-Kishner reduction or a similar hydrazine-based method, which is generally effective for aromatic aldehydes.
Overall Synthetic Workflow
The two-step synthesis is visualized in the workflow diagram below.
Caption: Two-step synthesis of this compound derivatives.
Detailed Experimental Protocols
Part A: Synthesis of 2-Chloro-3-formyl-8-methylquinoline
This protocol uses 2-methylacetanilide as the starting material to exemplify the synthesis. The procedure can be adapted for other substituted acetanilides.
Materials and Reagents:
-
2-Methylacetanilide (≥98%)
-
N,N-Dimethylformamide (DMF), anhydrous (99.8%)
-
Phosphorus oxychloride (POCl₃) (≥99%)
-
Crushed Ice / Deionized Water
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
Apparatus:
-
Three-neck round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser with a calcium chloride guard tube
-
Magnetic stirrer with heating plate
-
Ice-water bath
-
Büchner funnel and filtration flask
Procedure:
-
Reagent Preparation (Vilsmeier Reagent): In a 250 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (15 mL, 0.194 mol). Cool the flask in an ice-water bath to 0-5 °C.[5]
-
Slow Addition of POCl₃: Add phosphorus oxychloride (25 mL, 0.27 mol) dropwise to the cooled DMF via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. The formation of the Vilsmeier reagent is exothermic and moisture-sensitive.
-
Addition of Acetanilide: Once the addition of POCl₃ is complete, stir the resulting pale-yellow slurry for an additional 30 minutes at 0-5 °C. Then, add 2-methylacetanilide (5.0 g, 0.0335 mol) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C using a heating mantle.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane:Ethyl Acetate). The reaction typically requires 4-10 hours.[5]
-
Work-up: Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 500 g of crushed ice with constant stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization and Precipitation: Neutralize the acidic aqueous solution by slowly adding solid sodium carbonate until the pH is ~7-8. The product will precipitate as a solid.
-
Isolation and Purification: Filter the precipitated solid using a Büchner funnel, wash thoroughly with cold water, and air-dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain pure 2-chloro-3-formyl-8-methylquinoline.
Part B: Reduction to this compound
Materials and Reagents:
-
2-Chloro-3-formyl-8-methylquinoline (from Part A)
-
Hydrazine hydrate (80%)
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Hydrochloric acid (1 M)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the 2-chloro-3-formyl-8-methylquinoline (1.0 g, 4.86 mmol), ethylene glycol (20 mL), and hydrazine hydrate (1.0 mL, ~20 mmol).
-
Initial Heating: Heat the mixture to 120-130 °C for 1-2 hours. The intermediate hydrazone will form.
-
Addition of Base: Cool the mixture slightly and add powdered potassium hydroxide (1.0 g, ~18 mmol).
-
Final Reflux: Increase the temperature to 190-200 °C to allow for the decomposition of the hydrazone and distillation of water. Maintain this temperature for 3-4 hours until nitrogen evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of water. Neutralize with 1 M HCl.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Data Summary Table
| Parameter | Stage A: Vilsmeier-Haack | Stage B: Reduction |
| Key Reactant | 2-Methylacetanilide | 2-Chloro-3-formyl-8-methylquinoline |
| Reactant Amount | 5.0 g (0.0335 mol) | 1.0 g (4.86 mmol) |
| Key Reagents | POCl₃ / DMF | Hydrazine Hydrate / KOH |
| Temperature | 0-5 °C, then 80-90 °C | 120-130 °C, then 190-200 °C |
| Reaction Time | 4 - 10 hours | 4 - 6 hours |
| Product | 2-Chloro-3-formyl-8-methylquinoline | 2-Chloro-3,8-dimethylquinoline |
| Typical Yield | 60 - 80%[3] | 70 - 85% (literature dependent) |
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.[3]
-
Melting Point: To check the purity of the crystalline products.[3]
-
Spectroscopy (¹H NMR, ¹³C NMR, IR, MS): To confirm the chemical structure of the intermediate and final product. For example, in the IR spectrum, the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of C-H stretches for the new methyl group would confirm the reduction.
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Hydrazine hydrate: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
High Temperatures: The reactions involve heating to high temperatures. Use appropriate heating mantles and ensure glassware is free of cracks.
-
Exothermic Reactions: The Vilsmeier reagent formation and the quenching step are highly exothermic. Maintain strict temperature control and perform additions slowly.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. chemijournal.com [chemijournal.com]
- 5. chemijournal.com [chemijournal.com]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
Application Notes & Protocols: 2-Chloro-3-methylquinoline as a Versatile Precursor for the Synthesis of Fused Heterocyclic Systems
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to a vast array of pharmaceuticals, demonstrating activities that span anticancer, antimicrobial, anti-inflammatory, and cardiovascular applications.[1][2] The development of novel therapeutic agents frequently relies on the synthesis of complex, polycyclic molecules, where the quinoline core is fused with other heterocyclic rings.[3][4][5] These fused systems often exhibit enhanced biological activity and refined pharmacological profiles compared to their monocyclic counterparts.
This guide focuses on the strategic application of 2-chloro-3-methylquinoline , a highly versatile and reactive building block for the construction of diverse fused heterocyclic systems. Its utility stems from two key structural features:
-
The C2-Chloride: This position is electronically activated by the ring nitrogen, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. It is also a prime site for modern transition-metal-catalyzed cross-coupling reactions.
-
The C3-Methyl Group: This group provides a secondary reaction handle. It can be functionalized—for example, through oxidation to an aldehyde—or it can participate directly in cyclization reactions, serving as a crucial carbon source for the formation of a new fused ring.
This document provides an in-depth exploration of the reactivity of this compound and presents detailed protocols for its conversion into high-value fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines and[1][2][4]triazolo[4,3-a]quinolines.
Foundational Chemistry: Synthesis and Core Reactivity
A robust understanding of the precursor's synthesis and fundamental reactivity is paramount for its successful application.
Synthesis of the Precursor: The Vilsmeier-Haack Approach
The most efficient and widely adopted method for synthesizing 2-chloro-3-substituted quinolines is the Vilsmeier-Haack reaction.[6][7][8] This reaction involves the cyclization of an N-acylanilide using a Vilsmeier reagent (typically formed from POCl₃ and DMF). For the synthesis of this compound, the logical starting material is N-phenylpropionamide.
Protocol 1: Synthesis of this compound
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 5.0 eq) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes.
-
Substrate Addition: Add N-phenylpropionamide (1.0 eq) portion-wise to the Vilsmeier reagent, ensuring the internal temperature does not exceed 10°C.
-
Cyclization: After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate as a solid.
-
Purification: Filter the crude solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol to afford pure this compound.
Core Reactivity Pathways
The synthetic versatility of this compound is rooted in its distinct reactive sites, which can be addressed selectively.
Caption: Core reactivity pathways of this compound.
-
Expert Insight: The choice of reaction pathway is dictated by the desired final scaffold. For nitrogen-rich heterocycles like pyrazoles and triazoles, the SNAr pathway is the most direct route. For constructing complex biaryl systems or introducing carbon-based functionalities, palladium-catalyzed coupling is the method of choice. The oxidation of the methyl group is a powerful two-step strategy that unlocks the vast chemistry developed for the analogous 2-chloroquinoline-3-carbaldehyde.[9][10]
Application Protocol: Synthesis of Pyrazolo[3,4-b]quinolines
Pyrazolo[3,4-b]quinolines are a class of fused heterocycles with significant interest due to their potential as kinase inhibitors and anticancer agents. A highly effective strategy to synthesize this scaffold involves the initial oxidation of the 3-methyl group to a 3-formyl (aldehyde) group, followed by cyclocondensation with a hydrazine derivative.[11][12]
Workflow for Pyrazolo[3,4-b]quinoline Synthesis
Caption: Two-step workflow for the synthesis of pyrazolo[3,4-b]quinolines.
Protocol 2: Two-Step Synthesis of 1H-Pyrazolo[3,4-b]quinoline
Part A: Oxidation of this compound
-
Setup: To a solution of this compound (1.0 eq) in dioxane/water (10:1), add selenium dioxide (SeO₂, 1.2 eq).
-
Reaction: Reflux the mixture for 8-12 hours. The formation of a black precipitate of selenium metal will be observed. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the selenium precipitate.
-
Isolation: Concentrate the filtrate under reduced pressure. Extract the residue with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-chloroquinoline-3-carbaldehyde.
Part B: Cyclocondensation to form the Pyrazole Ring
-
Setup: Dissolve the 2-chloroquinoline-3-carbaldehyde (1.0 eq) from Part A in ethanol. Add hydrazine hydrate (1.5 eq).
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor by TLC.
-
Isolation: Cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry to afford the pure 1H-pyrazolo[3,4-b]quinoline.
| Reagent/Condition | Purpose | Typical Yields |
| SeO₂ in Dioxane | Selective oxidation of the benzylic methyl group to an aldehyde. | 60-75% |
| Hydrazine Hydrate | Acts as a dinucleophile for the cyclocondensation reaction. | 80-95% |
| Ethanol (Solvent) | Common solvent for condensation reactions, allows for easy precipitation. | - |
Trustworthiness: This two-step protocol is self-validating. The intermediate aldehyde can be fully characterized by ¹H NMR (expect a singlet around 10 ppm) and mass spectrometry before proceeding, ensuring the quality of the material for the final, high-yielding cyclization step.
Application Protocol: Synthesis of[1][2][4]Triazolo[4,3-a]quinolines
The[1][2][4]triazolo[4,3-a]quinoline scaffold is another important heterocyclic system in drug discovery. The synthesis leverages the SNAr reactivity at the C2 position, followed by cyclization with a one-carbon electrophile.
Workflow for[1][2][4]Triazolo[4,3-a]quinoline Synthesis
Caption: Two-step workflow for the synthesis of[1][2][4]triazolo[4,3-a]quinolines.
Protocol 3: Synthesis of 3-Methyl-[1][2][4]triazolo[4,3-a]quinoline
Part A: Synthesis of 2-Hydrazino-3-methylquinoline
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reaction: Add hydrazine hydrate (3.0 eq) and reflux the mixture for 6-8 hours. The reaction progress can be monitored by TLC.
-
Isolation: Cool the reaction mixture. The product, 2-hydrazino-3-methylquinoline, will typically precipitate as a solid.
-
Purification: Filter the solid, wash with cold water and then cold ethanol, and dry under vacuum. The product is often pure enough for the next step without further purification.
Part B: Cyclization to form the Triazole Ring
-
Setup: Suspend the 2-hydrazino-3-methylquinoline (1.0 eq) from Part A in formic acid (10 vol).
-
Reaction: Heat the mixture to reflux for 3-5 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralization & Isolation: Carefully neutralize with an aqueous ammonia solution. The product will precipitate.
-
Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent like ethanol to obtain pure 3-methyl-[1][2][4]triazolo[4,3-a]quinoline.
Expertise & Causality: Using a large excess of hydrazine in Part A drives the SNAr reaction to completion. In Part B, formic acid serves as both the solvent and the one-carbon electrophile required to form the triazole ring. The mechanism involves the formation of an N-formylhydrazone intermediate which then undergoes dehydrative cyclization.
Advanced Applications: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions dramatically expand the synthetic utility of this compound, allowing for the introduction of aryl, heteroaryl, and alkynyl groups at the C2 position.[13][14] These reactions are foundational for creating complex molecular architectures.
Protocol 4: Suzuki-Miyaura Coupling of this compound
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1).
-
Reaction: Heat the mixture to 90-100°C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer with water, then brine. Dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude residue by column chromatography on silica gel to afford the 2-aryl-3-methylquinoline product.
| Component | Role | Rationale/Example |
| Pd(PPh₃)₄ | Pd(0) catalyst source | Pre-catalyst that initiates the catalytic cycle via oxidative addition. |
| Arylboronic acid | Source of the aryl group | The "nucleophile" in the transmetalation step. |
| K₂CO₃ (or other base) | Activates the boronic acid and neutralizes acid formed in the cycle. | Essential for the transmetalation step to proceed efficiently. |
| Toluene/Water | Solvent system | Biphasic system that facilitates the dissolution of both organic and inorganic reagents. |
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The chemistry and biological activity of heterocycle-fused quinolinone derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. chemijournal.com [chemijournal.com]
- 7. chemijournal.com [chemijournal.com]
- 8. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. ijirset.com [ijirset.com]
- 13. scispace.com [scispace.com]
- 14. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of 2-Amino-3-Methylquinoline Scaffolds via Reaction with Amines
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of 2-amino-3-methylquinoline derivatives through the reaction of 2-chloro-3-methylquinoline with various amines. It covers the core reaction mechanisms, provides step-by-step experimental protocols with explanations for key procedural choices, and discusses the optimization of reaction conditions. The significance of the quinoline scaffold in medicinal chemistry underscores the importance of robust and versatile synthetic methodologies for its derivatization.
Scientific Introduction & Strategic Importance
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of quinoline are known to exhibit potent antimalarial, anticancer, antibacterial, anti-inflammatory, and anti-HIV properties.[1] Specifically, the introduction of an amino group at the C2 position of the quinoline ring, particularly with a methyl group at C3, generates the 2-amino-3-methylquinoline framework. This structural motif is a critical pharmacophore in the development of novel therapeutic agents, including kinase inhibitors and receptor modulators.
The most direct and widely employed method for synthesizing these target compounds is the nucleophilic aromatic substitution (SNAr) reaction between this compound and a suitable amine nucleophile. This guide will primarily focus on the SNAr pathway, while also introducing the powerful palladium-catalyzed Buchwald-Hartwig amination as a complementary and often necessary alternative for challenging substrates.[2][3]
Core Reaction Mechanisms: A Tale of Two Pathways
Understanding the underlying mechanism is paramount for troubleshooting and optimizing synthetic protocols. The conversion of this compound to its aminated derivatives is predominantly achieved through two distinct pathways.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the classical and often most straightforward method for this transformation. The quinoline core is inherently electron-deficient due to the electron-withdrawing nature of the ring nitrogen. This electronic property makes the C2 and C4 positions particularly susceptible to attack by nucleophiles.
The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C2 carbon of the quinoline ring, which bears the chloride leaving group. This step disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]
-
Rearomatization: The aromatic system is restored through the expulsion of the chloride leaving group, yielding the final 2-amino-3-methylquinoline product. This step is typically fast as it re-establishes the stable aromatic ring.
Due to the energy barrier associated with disrupting aromaticity, these reactions often require heating.[5]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Buchwald-Hartwig Amination
For less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or when SNAr conditions lead to decomposition or low yields, the Buchwald-Hartwig amination offers a powerful alternative.[2][3] This cross-coupling reaction utilizes a palladium catalyst with specialized phosphine ligands to form the C-N bond under milder conditions than traditional methods like the Ullmann condensation.
The catalytic cycle involves three main stages:[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Experimental Protocols & Workflow
The following protocols provide generalized procedures. Note: All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: SNAr with an Aliphatic Amine (e.g., Morpholine)
This protocol is suitable for reactions with relatively nucleophilic primary and secondary aliphatic amines.
Materials:
-
This compound
-
Morpholine (1.2 - 2.0 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-Butanol
-
Base (optional, for scavenging HCl): K₂CO₃ or Et₃N (1.5 equivalents)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., DMF, approx. 5-10 mL per mmol of quinoline). Stir to dissolve.
-
Rationale: Polar aprotic solvents like DMF or DMSO are excellent for SNAr reactions as they solvate the cationic species effectively without interfering with the nucleophile. Alcohols can also be used and may facilitate the reaction by protonating the quinoline nitrogen.[6]
-
-
Reagent Addition: Add the amine (e.g., morpholine, 1.2 eq) to the solution. If using a base, add it at this stage.
-
Rationale: An excess of the amine is used to drive the reaction to completion. A base can be added to neutralize the HCl generated, which can otherwise protonate the amine nucleophile, rendering it inactive.
-
-
Heating: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Rationale: Heating provides the necessary activation energy to overcome the barrier of disrupting the aromatic ring.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 2-(morpholino)-3-methylquinoline.
Caption: General experimental workflow for SNAr reactions.
Data Presentation: Reaction Condition Optimization
The efficiency of the amination reaction is highly dependent on the specific amine, solvent, and temperature. The table below summarizes various conditions reported in the literature, providing a valuable starting point for optimization.
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Methanol | Sulfamic acid (SSA) | Reflux | 2 | 92 | [6] |
| Morpholine | Isopropyl alcohol | DMAP (cat.) | Reflux | - | Good | [1] |
| Various Amines | DMF | - | 100 | 1 | 87 | [7] |
| Substituted Anilines | Acetone | - | - | - | - | [1] |
| Cyclic Amines | Toluene | NaOtBu | 110 | 16 | 60-85 | [8][9] |
| Ammonia (equiv.) | Toluene/THF | LiHMDS | 110 | 16 | ~70 | [8][9] |
Discussion of Key Parameters:
-
Nucleophile: Aliphatic amines are generally more nucleophilic than aromatic amines and react more readily. Electron-withdrawing groups on anilines decrease nucleophilicity, often necessitating harsher conditions or a switch to palladium catalysis.
-
Solvent: As noted, polar aprotic solvents (DMF, DMSO) are standard. However, alcohols like methanol or isopropanol can also be effective and may be preferred for easier removal.[6]
-
Catalyst/Base: While many SNAr reactions proceed without a catalyst, the addition of an acid catalyst can sometimes accelerate the reaction.[6] A base is crucial when using amine salts or to prevent product inhibition by HCl formation. For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required.[8][9]
-
Temperature: Nearly all protocols require heating, with reflux temperatures being common to ensure a reasonable reaction rate. Microwave irradiation has also been shown to be an effective method for accelerating these reactions and improving yields.[10][11]
Applications in Drug Discovery & Medicinal Chemistry
The 2-amino-3-methylquinoline core is a versatile starting point for the synthesis of complex molecules with significant therapeutic potential. The amino group serves as a synthetic handle for further functionalization, allowing for the construction of extensive compound libraries for high-throughput screening.
-
Anticancer Agents: Many quinoline derivatives function as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, a key target in cancer therapy. The 2-amino group can form critical hydrogen bonds within the ATP-binding pocket of the kinase.[12]
-
Protein-Protein Interaction Modulators: Substituted 2-aminoquinolines have been developed as high-affinity ligands for Src homology 3 (SH3) domains, which are crucial in cellular signal transduction pathways.[8][9]
-
Antibacterial and Antifungal Agents: The quinoline scaffold is present in many antimicrobial drugs. Novel derivatives are continuously being explored to combat drug-resistant strains of bacteria and fungi.[1]
The synthetic accessibility of these compounds, facilitated by the robust reactions described herein, makes them highly valuable for structure-activity relationship (SAR) studies, enabling the fine-tuning of molecular properties to enhance potency, selectivity, and pharmacokinetic profiles.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Sonogashira Coupling of 2-Chloro-3-methylquinoline for the Synthesis of Novel Alkynyl-Quinolines
Introduction: The Strategic Union of Quinolines and Alkynes
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with significant pharmacological properties.[1][2][3] From the potent antimalarial activity of quinine to the broad-spectrum antibacterial effects of fluoroquinolones, the quinoline nucleus is a privileged structure in drug discovery.[2][3] The functionalization of this heterocycle is a key strategy for modulating biological activity and developing new therapeutic agents.[4]
The Sonogashira cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds, offers a direct pathway to introduce alkyne moieties onto aromatic and heteroaromatic rings.[5][6] This reaction, developed by Kenkichi Sonogashira, employs a dual catalytic system of palladium and copper to couple terminal alkynes with aryl or vinyl halides under mild conditions.[5][7] The resulting arylalkynes are not only valuable final products but also versatile intermediates for further chemical transformations.[8]
This guide provides a detailed examination of the Sonogashira coupling as applied to 2-chloro-3-methylquinoline. The coupling of this specific substrate is of particular interest as it combines the biologically relevant quinoline core with the synthetically useful alkyne group, opening avenues for the creation of novel compound libraries for drug development and material science applications.[1][9] We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss key parameters for optimization and troubleshooting.
Mechanistic Rationale: The Dual Catalytic Symphony
The efficacy of the Sonogashira reaction lies in the synergistic interplay of two independent but interconnected catalytic cycles: the palladium cycle and the copper cycle.[7][10] Understanding this dual mechanism is crucial for rational experimental design and optimization.
The Palladium Cycle: The Cross-Coupling Engine
The primary C-C bond formation occurs within the palladium cycle. The process can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, initiates the cycle by inserting into the carbon-chlorine bond of this compound.[5][7] This step forms a square planar Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[5][7] Aryl chlorides are the most challenging substrates due to the strength of the C-Cl bond, often requiring more active catalysts or higher temperatures.[11]
-
Transmetalation: This is the pivotal step where the two catalytic cycles intersect. The organopalladium intermediate reacts with a copper acetylide species (generated in the copper cycle), transferring the alkynyl group from copper to palladium and regenerating the copper catalyst.[7][10] This step is often considered the rate-determining step of the overall reaction.[10]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the final product, 2-alkynyl-3-methylquinoline, and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[12]
The Copper Cycle: The Alkyne Activator
While copper-free Sonogashira protocols exist, the copper(I) co-catalyst is a classic component used to accelerate the reaction, allowing it to proceed under milder conditions.[5][6]
-
π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne. This coordination increases the acidity of the terminal proton.[7][13]
-
Deprotonation: An amine base (e.g., triethylamine) deprotonates the activated alkyne, forming a copper(I) acetylide intermediate.[12][13] This species is the key nucleophile that participates in the transmetalation step with the palladium complex.
The use of a copper co-catalyst is particularly beneficial for less reactive aryl chlorides, as it increases the rate of the crucial transmetalation step.[5] However, a notable drawback of using copper is the potential for oxidative homocoupling of the terminal alkyne to form diynes, a side reaction that must be controlled, often by maintaining strictly anaerobic conditions.[5][11]
Caption: The Dual Catalytic Cycle of the Sonogashira Coupling
Detailed Experimental Protocol
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne, phenylacetylene. Modifications may be necessary for different alkynes.
Materials and Reagents
-
Substrate: this compound (1.0 equiv.)
-
Alkyne: Phenylacetylene (1.2 - 1.5 equiv.)
-
Palladium Precatalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)
-
Copper Co-catalyst: Copper(I) iodide [CuI] (3-10 mol%)
-
Ligand (optional, if not using a pre-formed complex): Triphenylphosphine [PPh₃] (4-10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv.)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Equipment: Schlenk flask or oven-dried round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser, inert gas line (Argon or Nitrogen), septa, syringes, TLC plates, standard glassware for workup.
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble the reaction glassware (Schlenk flask with condenser and magnetic stir bar). Heat the glassware under vacuum with a heat gun and then cool under a positive pressure of inert gas (Argon or Nitrogen). This process should be repeated three times to ensure anhydrous and anaerobic conditions.[14]
-
Reagent Addition: To the reaction flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under a positive flow of inert gas.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., Triethylamine) via syringe. Stir the mixture for 5-10 minutes to ensure dissolution. The mixture may become a yellow-orange slurry.
-
Alkyne Addition: Add the terminal alkyne (phenylacetylene) dropwise via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 60-80 °C for THF) and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 6-24 hours).
-
Reaction Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with a small amount of ethyl acetate or dichloromethane.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(phenylethynyl)-3-methylquinoline.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Optimization and Data Presentation
The success of the Sonogashira coupling, especially with a challenging substrate like an aryl chloride, depends on the careful selection of reaction parameters. Below is a summary of variables that can be optimized for improved yield and reaction efficiency.
Table 1: Key Parameters for Sonogashira Coupling Optimization
| Parameter | Standard Condition | Optimization Considerations & Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | For unreactive chlorides, more electron-rich and bulky phosphine ligands on the Pd catalyst can improve oxidative addition.[7][11] Catalysts like Pd(dppf)Cl₂ or using ligands like XPhos with a Pd(OAc)₂ source may be beneficial.[15] |
| Cu Co-catalyst | CuI (3-10 mol%) | Essential for mild conditions with aryl chlorides.[5] If alkyne homocoupling is a major issue, copper-free conditions can be explored, though this often requires more reactive catalysts and higher temperatures.[9][16] |
| Base | Triethylamine (Et₃N) | The base must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions. Piperidine or cesium carbonate are also used.[7] The amine base often serves as a solvent as well. |
| Solvent | THF, DMF, Toluene | Solvent choice depends on substrate solubility and the required reaction temperature. DMF and Toluene allow for higher temperatures, which can be necessary for activating the C-Cl bond.[17] |
| Temperature | 60-100 °C | Higher temperatures generally favor the reaction with aryl chlorides.[11] However, this can also lead to catalyst decomposition. An optimal temperature must be determined empirically. |
| Atmosphere | Inert (Argon/Nitrogen) | Absolutely critical to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.[11] |
Troubleshooting Common Issues
-
Low or No Yield:
-
Alkyne Homocoupling (Diyne Formation):
-
Catalyst Decomposition (Formation of Palladium Black):
-
Cause: The Pd(0) species can be unstable at high temperatures or in the presence of impurities.
-
Solution: Avoid excessively high temperatures. Ensure high purity of reagents and solvents. The use of appropriate phosphine ligands helps stabilize the catalyst.[11]
-
References
- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycoconjugates of Quinolines: Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. irantypist.com [irantypist.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 2-Chloro-3-methylquinoline Synthesis
Welcome to the technical support guide for the synthesis of 2-Chloro-3-methylquinoline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and maximize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound and its analogues?
The most prevalent and versatile method is the Vilsmeier-Haack reaction .[1] This reaction utilizes a substituted acetanilide as the precursor, which undergoes cyclization and chlorination in the presence of the Vilsmeier reagent (typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)).[2][3] This approach is favored for its high efficiency, use of readily available starting materials, and the ability to produce 2-chloro-3-substituted quinolines in good yields.[4]
Q2: What is the fundamental role of each key reagent in the Vilsmeier-Haack synthesis?
Understanding the role of each component is crucial for optimization:
-
N-Arylacetamide (e.g., N-(m-tolyl)acetamide): This is the foundational building block that provides the benzene ring and the nitrogen atom for the quinoline core. The substituent on the aryl ring (in this case, the methyl group) will determine the final substitution pattern on the quinoline.
-
N,N-Dimethylformamide (DMF): DMF serves as both a solvent and a reactant. It reacts with POCl₃ to form the electrophilic Vilsmeier reagent, the chloroiminium ion, which is the active species in the reaction.[5]
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful dehydrating and chlorinating agent. Its primary role is to activate DMF to form the Vilsmeier reagent.[2] It also facilitates the cyclization and acts as the chlorine source for the 2-position of the quinoline ring. A mixture of POCl₃ and PCl₅ can also be used as a very strong chlorinating agent.[6]
Q3: What are the primary safety concerns I should be aware of?
The primary hazard in this synthesis is Phosphorus Oxychloride (POCl₃) . It is highly corrosive, toxic, and reacts violently with water, moisture, or steam to produce toxic and corrosive gases like hydrogen chloride and phosphoric acid.[7][8]
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, permeation-resistant gloves, and protective clothing.[8][10]
-
Emergency Measures: Ensure that an eyewash station and safety shower are immediately accessible.[8] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11]
-
Quenching: The reaction workup is highly exothermic. Always pour the reaction mixture slowly onto crushed ice to manage the heat generated from quenching the excess POCl₃.[3]
Troubleshooting Guide: From Low Yield to High Purity
This section addresses the most common challenges encountered during the synthesis.
Issue 1: Very Low or No Product Yield
Question: My reaction has run for the specified time, but after workup, I have isolated very little or none of my desired this compound. What went wrong?
This is a common and frustrating issue that can usually be traced back to reagent quality, stoichiometry, or reaction conditions.
Potential Causes & Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. If your DMF or POCl₃ contains water, the reagent will be consumed, and the reaction will not proceed.
-
Solution: Always use anhydrous DMF and fresh, properly stored POCl₃. It is best practice to form the Vilsmeier reagent in situ by adding POCl₃ dropwise to ice-cold DMF before adding the acetanilide substrate.[1]
-
-
Suboptimal Stoichiometry: The molar ratio of the reagents is critical. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.
-
Solution: The yield can be highly dependent on the molar proportion of POCl₃. Studies have shown that the optimal yield may require a significant excess of POCl₃, sometimes as high as 12 molar equivalents relative to the acetanilide. It is recommended to perform small-scale optimizations to determine the best ratio for your specific substrate.
-
-
Incorrect Reaction Temperature: The reaction requires heating to drive the cyclization, but the temperature must be carefully controlled.
-
Solution: The initial formation of the Vilsmeier reagent should be done at 0-5°C.[1] After the addition of the acetanilide, the reaction mixture should be heated, typically to around 80-90°C.[1] Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to the formation of tar and degradation of the product.[12][13]
-
-
Improper Workup (Product remains in aqueous layer): The quinoline product is basic and will be protonated and soluble in the acidic aqueous layer after quenching. If the pH is not properly adjusted, the product will not precipitate.
-
Solution: After quenching the reaction on ice, the solution will be highly acidic. It is crucial to basify the mixture to precipitate the product.[13] Slowly add a base (e.g., concentrated NaOH or NaHCO₃ solution) until the pH is neutral or slightly basic. Monitor the precipitation and ensure complete product recovery by filtration.[3][13]
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Tarry Side Products & Impurities
Question: My reaction produced a dark, tarry material, and the final product is impure even after recrystallization. What causes this, and how can I prevent it?
Dark, polymeric material is a sign of side reactions, often caused by overly harsh conditions.
Potential Causes & Solutions:
-
Excessive Heat or Reaction Time: As mentioned, high temperatures (>100°C) or unnecessarily long reaction times can cause the starting materials and product to degrade, leading to polymerization and tar formation.[13][14]
-
Side Reactions: Depending on the substrate and conditions, specific side products can form. For instance, strongly basic conditions during workup can sometimes promote a Cannizzaro reaction if a 3-formylquinoline intermediate is present.[13][15]
Data & Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Reference |
| Substrate | N-(m-tolyl)acetamide | Starting material for 3-methylquinoline core. |
| Reagents | POCl₃ / DMF | Forms the Vilsmeier reagent for cyclization.[2] |
| POCl₃ Stoichiometry | 3 - 12 molar equivalents | Yield is highly dependent on this ratio; optimization is key. |
| DMF Stoichiometry | 3 - 5 molar equivalents | Acts as both solvent and reagent.[3] |
| Temperature (Reagent Formation) | 0 - 5 °C | Prevents degradation of the Vilsmeier reagent.[1] |
| Temperature (Reaction) | 80 - 90 °C | Optimal temperature for cyclization without causing degradation.[1] |
| Reaction Time | 4 - 16 hours | Substrate dependent; must be monitored by TLC.[3][17] |
Vilsmeier-Haack Reaction Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-(m-tolyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed Ice
-
Sodium hydroxide (NaOH) solution or Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Acetonitrile (for recrystallization)
Procedure:
-
Reagent Preparation (in a fume hood): To a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (3 mol eq.). Cool the flask in an ice-salt bath to 0-5°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, e.g., 10-12 mol eq.) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 5°C during the addition. A thick, white precipitate of the Vilsmeier reagent may form.
-
Substrate Addition: Add N-(m-tolyl)acetamide (1 mol eq.) to the reaction mixture portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, equip the flask with a reflux condenser and heat the mixture in an oil bath to 80-90°C. Stir for 4-16 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane mobile phase) until the starting acetanilide spot has disappeared.
-
Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Slowly and carefully , pour the reaction mixture onto the crushed ice with stirring. This step is highly exothermic.
-
Product Precipitation: Stir the ice-cold mixture for 15-20 minutes. The product may begin to precipitate. Carefully neutralize the acidic solution by slowly adding a base (e.g., 10% NaOH or saturated NaHCO₃) until the pH is ~7-8. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.[3]
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethyl acetate or acetonitrile, to yield the final this compound.[3]
References
- 1. chemijournal.com [chemijournal.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. chemijournal.com [chemijournal.com]
- 5. benchchem.com [benchchem.com]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. lanxess.com [lanxess.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ias.ac.in [ias.ac.in]
- 16. (2-Chloro-8-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemijournal.com [chemijournal.com]
Technical Support Center: Synthesis of 2-Chloro-3-methylquinoline
Welcome to the Technical Support Center for the synthesis of 2-chloro-3-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic process. Our goal is to equip you with the expertise to navigate the common challenges and optimize your experimental outcomes.
Introduction to Synthetic Strategies
The synthesis of this compound typically proceeds through a two-step process: the formation of a 2-chloro-3-formylquinoline precursor, followed by the reduction of the formyl group to a methyl group. The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of the 2-chloro-3-formylquinoline intermediate from readily available N-arylacetamides.[1][2] Alternative routes, such as the Combes and Friedländer syntheses, can also be utilized to construct the quinoline core, each with its own set of advantages and potential challenges.
This guide will primarily focus on the Vilsmeier-Haack approach and the subsequent reduction, as this is a common and effective pathway. We will address potential byproducts at each stage and provide actionable solutions.
Part 1: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an N-arylacetamide.[2]
Reaction Workflow
Caption: Vilsmeier-Haack reaction workflow for 2-chloro-3-formylquinoline.
Frequently Asked Questions & Troubleshooting
Q1: My Vilsmeier-Haack reaction is yielding a complex mixture of products with a low yield of the desired 2-chloro-3-formylquinoline. What are the likely byproducts and how can I minimize their formation?
A1: A complex product mixture in a Vilsmeier-Haack reaction often points to side reactions stemming from the reaction conditions or the nature of your starting material. Here are the most common byproducts and strategies to mitigate them:
-
Formamidine Formation: With strongly deactivated N-arylacetamides (e.g., those with electron-withdrawing groups), the Vilsmeier reagent may react at the nitrogen atom to form a formamidine instead of undergoing cyclization.
-
Troubleshooting:
-
Optimize Reaction Temperature: Carefully control the reaction temperature. High temperatures can promote side reactions.
-
Consider Micellar Media: For challenging substrates, conducting the reaction in the presence of surfactants like cetyltrimethylammonium bromide (CTAB) or sodium dodecyl sulfate (SDS) can enhance the yield of the desired quinoline.
-
-
-
Tarry Byproducts: The formation of dark, insoluble tars is a common issue, often resulting from overly harsh reaction conditions.
-
Troubleshooting:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. Over-running the reaction can lead to decomposition and polymerization.
-
Control Reagent Addition: Add the Vilsmeier reagent dropwise to the solution of the N-arylacetamide at a low temperature (e.g., 0-5 °C) to manage the initial exothermic reaction before heating.
-
-
-
Incomplete Cyclization: In some cases, the cyclization may be incomplete, leading to the presence of chlorinated, but uncyclized, intermediates in your product mixture.
-
Troubleshooting:
-
Ensure Sufficient Reaction Time and Temperature: While avoiding excessive heat, ensure the reaction is heated for a sufficient duration to drive the cyclization to completion. Typical conditions involve refluxing for several hours.[2]
-
Check Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent can lead to incomplete conversion.
-
-
Q2: During the workup of my Vilsmeier-Haack reaction, I'm getting a low yield of precipitated product after basification. What could be the issue?
A2: Low product precipitation during workup is a frequent challenge and is often related to the pH of the aqueous solution.
-
Protonation of the Quinoline Product: The Vilsmeier-Haack reaction generates a significant amount of acid. The quinoline product is basic and will be protonated to form a quinolinium salt, which is soluble in water.
-
Troubleshooting:
-
Careful Basification: It is crucial to neutralize the acidic reaction mixture to precipitate the free quinoline base. Add a base, such as sodium hydroxide or sodium bicarbonate, until the pH is neutral to slightly basic (pH 7-8).
-
Avoid Excessively Basic Conditions: Be cautious with strong bases. A very high pH (e.g., 14) can lead to the formation of byproducts from a Cannizzaro reaction, where the aldehyde disproportionates into a carboxylic acid and an alcohol.[3] Using a milder base like sodium bicarbonate can be a safer approach.
-
-
Q3: Can over-chlorination be a problem in the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinoline?
A3: While the Vilsmeier-Haack reaction is generally selective for the 2-position, there is a possibility of over-chlorination, especially with extended reaction times or high temperatures. This can lead to the formation of dichloroquinoline derivatives.
-
Troubleshooting:
-
Strict Control of Reaction Conditions: Adhere to optimized reaction times and temperatures.
-
Purification: These byproducts can often be separated from the desired product by column chromatography or recrystallization.
-
Part 2: Reduction of 2-Chloro-3-formylquinoline to this compound
Once the 2-chloro-3-formylquinoline intermediate is synthesized and purified, the next step is the reduction of the aldehyde functionality to a methyl group. Common methods for this transformation include the Wolff-Kishner and Clemmensen reductions.
Reduction Pathways and Potential Byproducts
Caption: Common reduction pathways and potential byproducts.
Frequently Asked Questions & Troubleshooting
Q4: I am attempting a Wolff-Kishner reduction of 2-chloro-3-formylquinoline and am observing incomplete conversion. What are the potential issues?
A4: The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by decomposition in the presence of a strong base at high temperatures, can be challenging.[4][5][6]
-
Incomplete Hydrazone Formation: The initial step of the reaction is the formation of a hydrazone. If this equilibrium is not driven to completion, the starting aldehyde will remain.
-
Troubleshooting:
-
Use of Hydrazine Hydrate: Ensure you are using a sufficient excess of hydrazine hydrate.
-
Removal of Water: The Huang-Minlon modification of the Wolff-Kishner reduction involves distilling off water after the initial hydrazone formation to drive the reaction to completion and allow the temperature to rise for the decomposition step.[4]
-
-
-
Insufficient Temperature: The decomposition of the hydrazone requires high temperatures, often in a high-boiling solvent like diethylene glycol.
-
Troubleshooting:
-
Solvent Choice: Use a solvent with a sufficiently high boiling point to reach the required reaction temperature (typically 180-200 °C).
-
Temperature Monitoring: Ensure your reaction setup can accurately achieve and maintain the target temperature.
-
-
-
Formation of 2-Chloro-3-(hydroxymethyl)quinoline: Incomplete reduction can lead to the formation of the corresponding alcohol.
-
Troubleshooting:
-
Increase Reaction Time/Temperature: If you observe the alcohol byproduct, it may be necessary to increase the reaction time or temperature to drive the reduction to the fully deoxygenated product.
-
-
Q5: I am considering a Clemmensen reduction. What are the potential byproducts and limitations for my substrate?
A5: The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce aldehydes and ketones.[7][8][9][10][11] While effective, the strongly acidic conditions can be problematic for certain substrates.
-
Dechlorination: The presence of a chloro-substituent on the quinoline ring makes it susceptible to reductive dechlorination under the strongly acidic and reducing conditions of the Clemmensen reaction. This would lead to the formation of 3-methylquinoline.
-
Troubleshooting:
-
Alternative Reduction Methods: The Wolff-Kishner reduction is generally preferred for substrates that are sensitive to strong acids.[7] Catalytic hydrogenation could be another alternative, although care must be taken to avoid reduction of the quinoline ring itself.
-
-
-
Incomplete Reduction: Similar to the Wolff-Kishner reduction, incomplete reaction can result in the formation of 2-chloro-3-(hydroxymethyl)quinoline.
-
Troubleshooting:
-
Ensure Freshly Prepared Amalgam: The activity of the zinc amalgam is crucial. Use freshly prepared amalgam for best results.
-
Sufficient Acid: Ensure a sufficient concentration and volume of hydrochloric acid are used to maintain the acidic environment throughout the reaction.
-
-
Q6: How can I purify the final this compound product from the reaction byproducts?
A6: Purification of the final product is critical to obtain material of high purity. A combination of techniques is often employed.
-
Initial Workup: After the reaction is complete, the mixture is typically cooled, and the product is extracted into an organic solvent. The organic layer is then washed with water and brine, dried, and the solvent is removed under reduced pressure.
-
Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent system can be an excellent final purification step to obtain highly pure crystalline material.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-formyl-8-methylquinoline via Vilsmeier-Haack Reaction[1][2]
-
To a solution of N-(o-tolyl)acetamide (1 equivalent) in dry DMF (3 equivalents) at 0-5 °C, add POCl₃ (4 equivalents) dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Protocol 2: Wolff-Kishner Reduction of 2-Chloro-3-formylquinoline
-
To a flask equipped with a reflux condenser, add 2-chloro-3-formylquinoline (1 equivalent), diethylene glycol, hydrazine hydrate (4-5 equivalents), and potassium hydroxide (4-5 equivalents).
-
Heat the mixture to 120-130 °C for 1-2 hours to facilitate hydrazone formation.
-
Increase the temperature to distill off water and excess hydrazine hydrate.
-
Once the water is removed, continue to heat the reaction mixture at 190-200 °C for 3-4 hours.
-
Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Expected NMR Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| This compound | ~8.1 (s, 1H, H4), 7.9-7.5 (m, 4H, Ar-H), 2.6 (s, 3H, CH₃) | ~150.1, 146.5, 137.8, 130.2, 129.5, 127.4, 127.1, 126.9, 125.8, 18.5 (CH₃) |
| 2-Chloro-3-formylquinoline | ~10.5 (s, 1H, CHO), 8.7 (s, 1H, H4), 8.1-7.7 (m, 4H, Ar-H) | ~189.5 (CHO), 151.2, 147.0, 140.1, 132.5, 130.8, 128.9, 128.1, 127.5, 126.3 |
| 2-Chloro-3-(hydroxymethyl)quinoline | ~8.2 (s, 1H, H4), 7.9-7.5 (m, 4H, Ar-H), 4.9 (d, 2H, CH₂), ~2.5 (t, 1H, OH) | ~150.5, 146.8, 135.2, 130.0, 129.3, 127.6, 127.2, 126.8, 125.5, 62.1 (CH₂) |
Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.[2][12]
References
- 1. chemijournal.com [chemijournal.com]
- 2. chemijournal.com [chemijournal.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Clemmensen Reduction [organic-chemistry.org]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 10. Clemmensen Reduction: Mechanism, Reagents, Equation & Differences [vedantu.com]
- 11. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 12. This compound | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Vilsmeier--Haack Reaction for Quinolines
Welcome to the technical support center dedicated to the Vilsmeier-Haack reaction for the synthesis of functionalized quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful formylation and cyclization reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring you can enhance the efficiency and success of your reactions.
Introduction to the Vilsmeier-Haack Reaction in Quinoline Synthesis
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] In the context of quinoline synthesis, it serves as a powerful tool for the cyclization of N-arylacetamides to produce 2-chloro-3-formylquinolines.[4] These products are valuable intermediates, acting as versatile synthons for the construction of more complex heterocyclic systems, including those with potential anticancer and antimicrobial properties.[5]
The reaction proceeds via the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][6][7] This electrophilic reagent then attacks the electron-rich aromatic ring of the acetanilide, leading to cyclization and subsequent formylation.[8]
Despite its utility, the Vilsmeier-Haack reaction can present several challenges, including low yields, formation of side products, and difficulties with specific substrates. This guide aims to provide practical solutions to these common issues.
Troubleshooting Guide: Enhancing Reaction Efficiency
This section is structured in a question-and-answer format to directly address common problems encountered during the Vilsmeier-Haack synthesis of quinolines.
Question 1: My reaction is resulting in a very low yield or failing completely. What are the primary factors to investigate?
Answer: Low to non-existent yields in the Vilsmeier-Haack reaction for quinoline synthesis can often be traced back to a few critical parameters. A systematic approach to troubleshooting is essential.
1. Reagent Quality and Stoichiometry:
-
Purity of Reagents: The success of the reaction is highly dependent on the quality of your starting materials.
-
Molar Ratios: The stoichiometry of the reagents is a critical factor that often requires optimization.
-
An excess of the Vilsmeier reagent is frequently necessary to drive the reaction to completion.[9]
-
Optimization studies have demonstrated that a higher molar ratio of POCl₃ to the acetanilide substrate can significantly improve the yield of 2-chloro-3-formylquinolines.[10] Some protocols have found success with as much as 12 molar equivalents of POCl₃.
-
2. Substrate Reactivity:
-
Electronic Effects: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and therefore, the electronic nature of the substituents on the acetanilide ring plays a pivotal role.[6][9]
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups on the aromatic ring of the acetanilide increase its nucleophilicity, facilitating the electrophilic attack by the Vilsmeier reagent and generally leading to higher yields.[10][11]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl, -Br) deactivate the aromatic ring, making the cyclization more difficult and often resulting in lower yields or even reaction failure.[4][10][12] For such deactivated substrates, alternative strategies may be necessary.
-
3. Reaction Conditions:
-
Temperature Control: Temperature is a crucial parameter that must be carefully controlled throughout the reaction.
-
Vilsmeier Reagent Formation: The initial formation of the Vilsmeier reagent is an exothermic process and should be carried out at low temperatures, typically between 0-5°C, to prevent degradation.[13][14]
-
Cyclization and Formylation: For the cyclization step, heating is often required, with temperatures typically ranging from 80-90°C.[10] However, excessively high temperatures can lead to the formation of tarry byproducts and decomposition of the desired product.[15]
-
-
Reaction Time: The optimal reaction time can vary significantly depending on the reactivity of the substrate.
4. Work-up Procedure:
-
Hydrolysis of the Intermediate: The final step of the reaction is the hydrolysis of the intermediate iminium salt to the aldehyde.[2][6]
-
Proper Basification: The work-up generates acidic byproducts, including phosphoric acid and hydrochloric acid.[7]
-
Neutralization is crucial for the precipitation and isolation of the final product. A saturated aqueous solution of a mild base like sodium acetate or sodium bicarbonate is often used to bring the pH to a neutral range (6-8).[9][15] In some cases, a stronger base like sodium hydroxide may be used, but care must be taken as highly basic conditions could potentially lead to side reactions like the Cannizzaro reaction.[15][16]
-
Question 2: I am observing significant side product formation. What are the common side reactions and how can they be minimized?
Answer: The formation of side products can complicate purification and significantly reduce the yield of your desired quinoline derivative. Understanding the potential side reactions is the first step toward mitigating them.
1. Formamidine Formation:
-
Cause: With strongly deactivated acetanilides (those bearing potent electron-withdrawing groups), the reaction may stall after the initial formylation of the nitrogen, leading to the formation of a formamidine instead of the desired cyclized quinoline.[4][15]
-
Solution:
-
Micellar Media: One effective strategy to overcome this issue is to perform the reaction in a micellar medium. The use of surfactants like cetyl trimethyl ammonium bromide (CTAB) or sodium dodecyl sulphate (SDS) has been shown to facilitate the cyclization of deactivated acetanilides, leading to good yields of the 2-chloro-3-formyl quinoline.[4][12]
-
2. Diformylation:
-
Cause: In cases where the quinoline product is highly activated, a second formylation can occur, leading to diformylated side products.[9][16]
-
Solution:
-
Milder Reaction Conditions: To minimize diformylation, consider using milder reaction conditions. This can include lowering the reaction temperature and reducing the reaction time.[9]
-
Stoichiometry Adjustment: Reducing the excess of the Vilsmeier reagent can also help to limit the extent of the second formylation.[9]
-
3. Reaction with Other Nucleophilic Groups:
-
Cause: If your starting acetanilide contains other nucleophilic functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups, these can react with the Vilsmeier reagent or POCl₃. For example, phenolic substrates can form aryl formates.[9][16]
-
Solution:
-
Protecting Groups: The most straightforward solution is to protect these sensitive functional groups before subjecting the substrate to the Vilsmeier-Haack conditions. Common protecting groups for hydroxyls include acetyl or silyl ethers, while amines can be protected as amides or carbamates.[9]
-
Question 3: How does the substitution pattern on the starting acetanilide affect the regioselectivity of the cyclization?
Answer: The position of the substituents on the N-arylacetamide ring plays a crucial role in directing the regioselectivity of the cyclization to form the quinoline ring.
-
Electron-Donating Groups (EDGs):
-
When an EDG is present at the meta-position of the acetanilide, it facilitates the cyclization process, often leading to better yields.[11] The cyclization will occur para to the activating group.
-
An EDG at the ortho or para-position will also direct the cyclization, and in general, substrates with EDGs tend to react well.[17]
-
-
Electron-Withdrawing Groups (EWGs):
-
The presence of EWGs makes the cyclization more challenging. The position of the EWG will influence where the cyclization occurs, typically at the position least deactivated by the group.
-
Frequently Asked Questions (FAQs)
Q1: Can I use other formylating agents besides DMF and POCl₃? A1: While the combination of DMF and POCl₃ is the most common and cost-effective method for generating the Vilsmeier reagent, other reagents can be used.[1] For instance, other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can be used in place of POCl₃.[18] Additionally, alternative amides can be employed to introduce groups other than formyl. However, for the specific synthesis of 2-chloro-3-formylquinolines, the DMF/POCl₃ system is well-established.[1]
Q2: Is it possible to synthesize quinolines without the 2-chloro substituent using a Vilsmeier-Haack approach? A2: The formation of the 2-chloro-3-formylquinoline is a characteristic outcome of the Vilsmeier-Haack cyclization of N-arylacetamides. The chlorine atom is introduced from the POCl₃ during the cyclization process. If a different substitution pattern is desired, the 2-chloro group can be subsequently removed or transformed through various nucleophilic substitution reactions.[19]
Q3: Are there any "greener" or more environmentally friendly approaches to this reaction? A3: Yes, research has been conducted to develop more environmentally benign methods for this synthesis. One notable approach involves using microwave irradiation, which can significantly reduce reaction times and in some cases, eliminate the need for a solvent.[5][20] Another strategy involves the use of micellar media, which can enhance reaction rates and yields, particularly for challenging substrates, while using water as a major component.[4]
Experimental Protocols and Data
Table 1: Optimization of POCl₃ Molar Equivalents
| Molar Equivalents of POCl₃ | Yield of 2-chloro-3-formylquinoline (%) |
| 3 | Moderate |
| 6 | Good |
| 9 | Very Good |
| 12 | Excellent |
| 15 | Excellent (no significant improvement over 12) |
| Data adapted from studies on the synthesis of 2-chloro-3-formylquinolines from m-methoxyacetanilide. |
Standard Protocol for the Synthesis of 2-Chloro-3-formylquinoline
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (e.g., 5-10 mL).
-
Cool the flask to 0-5°C in an ice bath.
-
Slowly add POCl₃ (typically 3-12 molar equivalents relative to the substrate) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at 0-5°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[14]
-
-
Cyclization Reaction:
-
Add the N-arylacetamide substrate (1 molar equivalent) portion-wise to the pre-formed Vilsmeier reagent at 0-5°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C.
-
Maintain this temperature and monitor the reaction progress by TLC. The reaction time can vary from 4 to 10 hours.[10]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[14]
-
Neutralize the acidic mixture by adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is approximately 6-8.[9]
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash thoroughly with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[4]
-
Visualizing the Process
Vilsmeier-Haack Reaction Workflow
Caption: A streamlined workflow for the Vilsmeier-Haack synthesis of quinolines.
Troubleshooting Logic Diagram
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier haack rxn | PPTX [slideshare.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemijournal.com [chemijournal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemijournal.com [chemijournal.com]
- 18. jk-sci.com [jk-sci.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. openscholar.dut.ac.za [openscholar.dut.ac.za]
Side reactions of 2-Chloro-3-methylquinoline under basic conditions
Welcome to the comprehensive technical support guide for navigating the complexities of reactions involving 2-Chloro-3-methylquinoline, particularly under basic conditions. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic compound in their synthetic endeavors. Here, we move beyond simple protocols to provide in-depth troubleshooting advice, mechanistic explanations, and practical solutions to common and unexpected challenges. Our goal is to empower you with the knowledge to not only solve problems but to anticipate and prevent them, ensuring the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: My primary side product is 2-hydroxy-3-methylquinoline. What causes this, and how can I minimize its formation?
A1: The formation of 2-hydroxy-3-methylquinoline (or its tautomer, 3-methylquinolin-2(1H)-one) is a classic and often unavoidable side reaction when working with 2-chloroquinolines in the presence of a base, especially with hydroxide sources.
Causality: This occurs via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position towards nucleophilic attack.[1][2][3] Hydroxide ions (from NaOH, KOH, or even trace water in your solvent with a strong base) act as nucleophiles, attacking the C2 carbon and displacing the chloride leaving group. The reaction is often facilitated by elevated temperatures.
Troubleshooting & Mitigation:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents. If possible, run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from contributing to hydrolysis.
-
Choice of Base: If your desired reaction does not require a hydroxide base, consider alternatives. Non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or organic amine bases (e.g., DBU, DIPEA) are less likely to participate in this side reaction. However, be mindful that alkoxides can lead to the corresponding ether side products.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate. Lower temperatures significantly disfavor the hydrolysis side reaction.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS). Prolonged reaction times, especially at elevated temperatures, will invariably lead to increased hydrolysis.
Q2: I'm observing a complex mixture of products and significant tar formation. What are the likely causes?
A2: Tar formation and complex product mixtures in quinoline chemistry often stem from the harshness of the reaction conditions, leading to polymerization or degradation.[4]
Causality:
-
Excessively Strong Base/High Temperature: Very strong bases can deprotonate the methyl group at the C3 position, creating a reactive intermediate that can participate in undesired condensation or polymerization reactions. High temperatures can promote various decomposition pathways.
-
Ring Opening: While less common under simple basic conditions, highly forcing conditions or the presence of specific reagents can lead to the cleavage of the heterocyclic ring.[5][6]
Troubleshooting & Mitigation:
-
Moderation of Conditions: Re-evaluate the necessity of the current base strength and temperature. Can a weaker base or a lower temperature achieve the desired outcome, even if it requires a longer reaction time?
-
Controlled Addition: Add the base slowly to the reaction mixture, especially if the reaction is exothermic. This helps to control the reaction rate and dissipate heat, preventing localized hotspots where decomposition can occur.[4]
-
Degassed Solvents: For sensitive substrates, using degassed solvents can minimize oxidation-related side reactions that may contribute to tar formation.
Q3: My reaction with an amine nucleophile is sluggish and gives a low yield of the desired 2-amino-3-methylquinoline derivative. How can I improve this?
A3: The reactivity of the C2-Cl bond in this compound is generally good, but several factors can hinder the nucleophilic substitution.
Causality:
-
Steric Hindrance: The methyl group at the C3 position can provide some steric hindrance to the incoming nucleophile, slowing the reaction. This is more pronounced with bulky nucleophiles.
-
Nucleophilicity of the Amine: The inherent nucleophilicity of your amine is a critical factor. Electron-deficient anilines, for example, will react much more slowly than aliphatic amines.
-
Base Compatibility: The base used to deprotonate the amine (if necessary) or to scavenge the HCl byproduct must be chosen carefully. An inappropriate base can react with the starting material or the product.
Troubleshooting & Mitigation:
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP can accelerate SNAr reactions by solvating the cationic counter-ion of the base and leaving the nucleophile more "naked" and reactive.
-
Catalysis: For less reactive amines, consider catalytic methods. For instance, palladium-catalyzed Buchwald-Hartwig amination, while typically used for aryl bromides and iodides, can sometimes be adapted for activated aryl chlorides.
-
Base Selection: Use a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (TEA) to neutralize the HCl formed during the reaction. If pre-deprotonation of the amine is needed, a strong but non-nucleophilic base like NaH is a good choice.
II. Troubleshooting Guide: Specific Side Reactions
This section provides a structured approach to identifying and solving specific side reactions you may encounter.
| Observed Issue | Potential Side Product / Reaction | Proposed Mechanism & Rationale | Recommended Corrective Actions |
| Mass spec shows a peak at M+14 (or M-Cl+OMe) | 2-Methoxy-3-methylquinoline | SNAr with methoxide. This occurs if using a methoxide base (e.g., NaOMe) or if methanol is used as a solvent with another base.[7] | 1. Avoid methoxide bases if substitution is not the goal. 2. If methanol is the required solvent, use a non-nucleophilic base (e.g., K₂CO₃) and the lowest possible temperature. 3. Switch to a non-alcoholic solvent (e.g., THF, Dioxane, Toluene). |
| Formation of a dimeric species (approx. 2x MW of starting material) | Dimerization or coupling products | Can occur via several pathways, including base-mediated deprotonation of the methyl group followed by attack on another molecule of the starting material. | 1. Use a less concentrated solution to disfavor bimolecular reactions. 2. Lower the reaction temperature. 3. Employ a less aggressive base. |
| Product instability during workup | Ring opening or degradation | The quinoline ring system is generally stable, but some functionalized derivatives can be sensitive to strong acidic or basic conditions during aqueous workup.[8] | 1. Use a buffered aqueous solution for quenching (e.g., saturated NH₄Cl for basic reactions). 2. Minimize the time the product is in contact with aqueous acid or base. 3. Test product stability by exposing a small, pure sample to the workup conditions and monitoring by TLC.[8] |
III. Experimental Protocols & Methodologies
Protocol 1: Minimizing Hydrolysis in Nucleophilic Substitution with a Generic Amine
This protocol details a robust method for substituting the 2-chloro group with an amine while minimizing the formation of 2-hydroxy-3-methylquinoline.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂), add this compound (1.0 eq), the desired amine (1.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Reaction: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitoring: Follow the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water and stir. The product will often precipitate. If not, extract with a suitable organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Causality Behind Choices:
-
K₂CO₃: A moderately strong, non-nucleophilic base that is sufficient to scavenge the HCl byproduct without promoting significant hydrolysis.[9]
-
Anhydrous DMF: A polar aprotic solvent that accelerates the SNAr reaction. Using the anhydrous grade is critical to minimize the water content.
-
Inert Atmosphere: Prevents atmospheric moisture from entering the reaction.
IV. Visualizing Reaction Pathways
Diagram 1: Competing Nucleophilic Attack Pathways
The following diagram illustrates the primary decision point for a nucleophile (hydroxide vs. a generic nucleophile, Nu⁻) when reacting with this compound.
Caption: Competing pathways for nucleophilic substitution on this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield reactions.
Caption: Decision tree for troubleshooting low-yield reactions.
V. References
-
Khan, F. N., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (n.d.). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. PMC. --INVALID-LINK--
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. --INVALID-LINK--
-
Wikipedia. (n.d.). Quinine. --INVALID-LINK--
-
Thomas, J. C., & Peters, J. C. (2004). Room-Temperature Ring-Opening of Quinoline, Isoquinoline, and Pyridine with Low-Valent Titanium. Journal of the American Chemical Society. --INVALID-LINK--
-
Dandepally, S. R., Williams, A. L., & Thomson, R. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. --INVALID-LINK--
-
Abdel-Wahab, B. F., Khidre, R. E., & Shaaban, M. R. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. --INVALID-LINK--
-
Semantic Scholar. (n.d.). Room-Temperature Ring-Opening of Quinoline, Isoquinoline, and Pyridine with Low-Valent Titanium. --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. --INVALID-LINK--
-
Abdel-Wahab, B. F., Khidre, R. E., & Shaaban, M. R. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Chloro-6-hydroxyquinoline synthesis. --INVALID-LINK--
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. --INVALID-LINK--
-
Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. --INVALID-LINK--
-
New Journal of Chemistry. (n.d.). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. --INVALID-LINK--
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. --INVALID-LINK--
-
ResearchGate. (n.d.). Reaction scheme: condensation of 2-chloro-3-formylquinoline with phenylhydrazine. --INVALID-LINK--
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. --INVALID-LINK--
-
Meléndez-Soto, M. J., et al. (2020). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E: Crystallographic Communications. --INVALID-LINK--
-
YouTube. (2019). nucleophilic aromatic substitutions. --INVALID-LINK--
-
PubChemLite. (n.d.). This compound (C10H8ClN). --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline. --INVALID-LINK--
-
National Institutes of Health. (n.d.). This compound. PubChem. --INVALID-LINK--
-
ResearchGate. (2010). 2-Chloro-6-methylquinoline-3-carbaldehyde. --INVALID-LINK--
-
ResearchGate. (n.d.). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. --INVALID-LINK--
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. --INVALID-LINK--
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. --INVALID-LINK--
-
MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. --INVALID-LINK--
-
ResearchGate. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. --INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Room-Temperature Ring-Opening of Quinoline, Isoquinoline, and Pyridine with Low-Valent Titanium. | Semantic Scholar [semanticscholar.org]
- 7. ias.ac.in [ias.ac.in]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Conditions for Purifying 2-Chloro-3-methylquinoline Derivatives
Welcome to the technical support center for the purification of 2-chloro-3-methylquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography. The information presented here is a synthesis of established protocols and field-proven insights to ensure the successful isolation of your target compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound derivatives in a question-and-answer format.
Issue 1: My this compound derivative is showing significant streaking (tailing) on the TLC plate and I'm getting poor separation during column chromatography. How can I improve this?
Answer:
Tailing is a common issue when purifying quinoline derivatives and is often caused by the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol groups on the surface of the silica gel.[1] This interaction can lead to poor peak shape and co-elution of closely related impurities. Here’s how you can address this:
-
Addition of a Basic Modifier: The most effective way to mitigate this issue is to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a basic modifier to your mobile phase.[2]
-
Triethylamine (TEA): Add 0.1-2% triethylamine to your eluent.[1][3] This will compete with the basic nitrogen of your quinoline derivative for the acidic sites on the silica, resulting in sharper peaks and improved resolution.
-
Pyridine: Pyridine can also be used as a basic modifier in a similar concentration range.[1]
-
Ammonia in Methanol: For highly basic compounds, a solution of ammonia in methanol can be added to the mobile phase.[2]
-
-
Deactivating the Silica Gel: Before packing your column, you can pre-treat the silica gel with a basic solution. Prepare a slurry of the silica gel in your chosen eluent containing the basic modifier (e.g., triethylamine) before packing the column.[1] Alternatively, you can flush the packed column with a few column volumes of the eluent containing the base before loading your sample.[3]
Issue 2: My compound appears to be decomposing on the silica gel column. What are my options?
Answer:
This compound derivatives can be sensitive to the acidic nature of silica gel, which can lead to decomposition.[4] Here are several strategies to prevent this:
-
Use an Alternative Stationary Phase:
-
Alumina: Alumina is a good alternative to silica gel for purifying basic compounds. You can choose between neutral or basic alumina depending on the specific properties of your derivative.[1][2]
-
Florisil or Cellulose: For particularly sensitive compounds, other stationary phases like Florisil or cellulose might be more suitable.[1][4]
-
Reversed-Phase Silica (C18): If your this compound derivative is sufficiently non-polar, reversed-phase chromatography can be a highly effective method to avoid decomposition on silica.[1]
-
-
Minimize Contact Time:
-
Flash Chromatography: Employ flash chromatography, using positive pressure to increase the flow rate and reduce the time your compound spends in contact with the stationary phase.[4]
-
-
Work at Lower Temperatures: If you suspect thermal degradation, running the column in a cold room can help to slow down the rate of decomposition.[1]
Issue 3: I'm having trouble finding a suitable solvent system. My compound either stays at the baseline or runs with the solvent front on the TLC plate.
Answer:
Finding the right mobile phase is crucial for good separation. Thin-Layer Chromatography (TLC) is your primary tool for optimizing the solvent system.[5] The goal is to find a solvent system that gives your target compound a retention factor (Rf) of approximately 0.2-0.35.[3][6]
-
Systematic Solvent Screening:
-
Start with a Standard System: A good starting point for many quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7]
-
Adjust Polarity:
-
If the Rf is too low (compound at the baseline), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).[2]
-
If the Rf is too high (compound near the solvent front), decrease the polarity of the mobile phase.[2]
-
-
Try Different Solvent Systems: If adjusting the ratio of your initial system doesn't provide adequate separation, try a different solvent combination. For example, dichloromethane/methanol can be effective for more polar compounds.[2][4]
-
-
TLC to Column Gradient Conversion: Once you have a good TLC separation, you can translate this to a column chromatography gradient. A common practice is to start the column with a mobile phase that is slightly less polar than the one that gave the ideal TLC Rf.
Issue 4: My separation is still not clean, and I have overlapping peaks. Should I use isocratic or gradient elution?
Answer:
For complex mixtures with components that have a wide range of polarities, gradient elution is generally preferred over isocratic elution (constant mobile phase composition).[8][9]
-
Isocratic Elution: This method uses a constant solvent composition throughout the separation. It is simpler to set up but can lead to long run times and broad peaks for later-eluting compounds.[10]
-
Gradient Elution: This technique involves gradually increasing the polarity of the mobile phase during the separation.[8]
-
Advantages: Gradient elution can provide better resolution, sharper peaks for a wider range of compounds, and often leads to faster overall analysis times.[9][10]
-
Application: For purifying this compound derivatives, where you might have closely related impurities, a shallow gradient can effectively separate these components.
-
A typical gradient might start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase to a higher polarity (e.g., 30% ethyl acetate in hexanes) over the course of the run.
Frequently Asked Questions (FAQs)
Q1: What is a good starting stationary phase for purifying this compound derivatives?
A1: For most applications, standard flash-grade silica gel (40-63 µm) is a good starting point. However, due to the basic nature of the quinoline core, you may need to take precautions to avoid tailing and decomposition, as detailed in the troubleshooting section.[1] If these issues persist, consider using neutral or basic alumina, or reversed-phase C18 silica.[1][2]
Q2: How much crude material can I load onto my column?
A2: A general rule of thumb for sample loading is 1-5% of the mass of the stationary phase.[2] For example, on a 100 g silica gel column, you can typically load 1-5 g of crude material. Overloading the column will lead to poor separation and broad, overlapping peaks.[2]
Q3: What is the difference between wet and dry loading, and which one should I use?
A3:
-
Wet Loading: The crude sample is dissolved in a minimal amount of a suitable solvent (ideally the initial mobile phase) and then carefully applied to the top of the column.[4] This is a quick and common method.
-
Dry Loading: The crude sample is dissolved in a solvent, and then a small amount of silica gel is added to the solution. The solvent is then evaporated to yield a free-flowing powder of the sample adsorbed onto the silica. This powder is then carefully added to the top of the column.[4][11]
When to use Dry Loading: Dry loading is particularly useful when your compound has poor solubility in the initial mobile phase.[4] It can often lead to better separation for difficult-to-purify samples as it ensures a more even application of the sample to the column.
Q4: How do I choose the right solvents for my mobile phase?
A4: The choice of solvents depends on the polarity of your this compound derivative and any impurities.[12]
-
Normal-Phase Chromatography (Silica or Alumina): You will typically use a mixture of a non-polar solvent and a more polar solvent.[13][14]
-
Common Non-Polar Solvents: Hexanes, petroleum ether, heptane.
-
Common Polar Solvents: Ethyl acetate, dichloromethane, diethyl ether, acetone, methanol.
-
-
Reversed-Phase Chromatography (C18): The stationary phase is non-polar, so you will use a polar mobile phase.[13]
Always use high-purity solvents to avoid introducing impurities during your purification.
Q5: My compound is very polar and won't move off the baseline even with 100% ethyl acetate. What should I do?
A5: For very polar compounds, you will need a more polar mobile phase.[17]
-
Methanol/Dichloromethane: A common solvent system for polar compounds is a mixture of methanol and dichloromethane. You can start with a low percentage of methanol and gradually increase it.[7]
-
Ammonia/Methanol in Dichloromethane: For very basic and polar compounds, adding a small percentage of a stock solution of ammonia in methanol to your dichloromethane mobile phase can be very effective.[17]
-
Reversed-Phase Chromatography: This is often a better choice for highly polar compounds.[3]
Visualizing the Workflow
Workflow for Mobile Phase Selection and Optimization
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. m.youtube.com [m.youtube.com]
- 13. columbia.edu [columbia.edu]
- 14. biotage.com [biotage.com]
- 15. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Chromatography [chem.rochester.edu]
Preventing decomposition of 2-Chloro-3-methylquinoline during reactions
Welcome to the technical support center for 2-Chloro-3-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile chemical intermediate. Our goal is to help you anticipate and overcome challenges related to its stability and reactivity, ensuring the success of your experiments.
I. Understanding the Stability of this compound
This compound is a valuable building block in organic synthesis, particularly for the construction of novel quinoline-based compounds. However, its utility can be hampered by undesired decomposition during chemical transformations. The primary sources of instability arise from two main pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline ring system activates the C2-position, making the chloro substituent susceptible to displacement by nucleophiles. This can lead to the formation of unwanted byproducts such as 2-hydroxy-3-methylquinoline (the quinolone) or other substituted quinolines, depending on the nucleophiles present in the reaction mixture.
-
Hydrodehalogenation: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a common side reaction is the replacement of the chlorine atom with a hydrogen atom. This occurs via the formation of a palladium-hydride intermediate, which can arise from various sources within the reaction medium.[1][2]
Understanding these decomposition pathways is the first step toward preventing them. This guide will provide specific, actionable strategies to maintain the integrity of your this compound throughout your synthetic sequences.
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments. Each problem is followed by a discussion of potential causes and a step-by-step guide to resolving the issue.
Problem 1: Low yield in Suzuki-Miyaura coupling reaction with significant formation of 3-methylquinoline.
Symptoms:
-
Your desired coupled product is formed in low yield.
-
A significant amount of a byproduct with a mass corresponding to 3-methylquinoline is observed by GC-MS or LC-MS.
-
The reaction mixture may appear darker than expected.
Root Cause Analysis: The formation of 3-methylquinoline is a classic sign of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[2] This occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle, which then participates in reductive elimination with the quinoline substrate instead of the desired transmetalation with the boronic acid.
-
Diagram: Hydrodehalogenation Side Reaction in Suzuki Coupling
Caption: Hydrodehalogenation as a competing pathway in Suzuki coupling.
Solutions:
| Strategy | Action | Rationale |
| Solvent Selection | Use anhydrous, aprotic solvents such as toluene, dioxane, or THF. Avoid alcoholic solvents (e.g., methanol, isopropanol) or ensure they are rigorously dried if their use is unavoidable. | Alcohols and water can be significant sources of hydrides for the formation of Pd-H species.[1] |
| Base Selection | Use a non-hydroxide, non-alkoxide base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. If using an alkoxide base (e.g., NaOtBu), ensure it is of high purity and the reaction is strictly anhydrous. | Inorganic carbonates are less likely to generate hydride species compared to alkoxides or hydroxides. |
| Reagent Purity | Use freshly purchased, high-purity boronic acid. Consider using boronate esters (e.g., pinacol esters) which can be more stable. | Boronic acids can undergo protodeboronation, especially in the presence of water, which can disrupt the catalytic cycle and potentially contribute to side reactions.[2] |
| Inert Atmosphere | Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen) to exclude moisture and oxygen. | Oxygen can degrade the palladium catalyst and ligands, while moisture can be a hydride source. |
Problem 2: Formation of 2-hydroxy-3-methylquinoline (quinolone) byproduct.
Symptoms:
-
A byproduct with a mass corresponding to the replacement of -Cl with -OH is detected.
-
The byproduct may be insoluble in common organic solvents, complicating purification.
-
The reaction fails to go to completion, even with extended reaction times.
Root Cause Analysis: The formation of 2-hydroxy-3-methylquinoline is due to the hydrolysis of the C-Cl bond. This is a nucleophilic aromatic substitution (SNAr) reaction where water or hydroxide ions act as the nucleophile. This is particularly problematic in reactions that use aqueous bases or are not rigorously dried. The quinolone product is often less reactive in subsequent cross-coupling reactions, leading to stalled reactions.
-
Diagram: Hydrolysis of this compound
Caption: SNAr mechanism for the hydrolysis of this compound.
Solutions:
| Strategy | Action | Rationale |
| Anhydrous Conditions | Use anhydrous solvents and reagents. Dry glassware in an oven before use. | Minimizes the presence of water, the primary nucleophile for hydrolysis. |
| Choice of Base | For reactions requiring a base, use a non-aqueous, non-hydroxide base like K₃PO₄, CsF, or an organic base like triethylamine or DIPEA. | Avoids the introduction of hydroxide ions, which are potent nucleophiles for this transformation. |
| Temperature Control | Run the reaction at the lowest effective temperature. | Hydrolysis, like many side reactions, is often accelerated at higher temperatures. |
| Protecting Groups | In multi-step syntheses, consider if the quinoline nitrogen can be protected (e.g., as an N-oxide) to modulate the reactivity of the C-Cl bond, though this adds extra steps. | N-oxidation can alter the electronic properties of the ring, but this is a more advanced strategy. |
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound is a solid that is stable under normal conditions.[3] It should be stored in a tightly sealed container in a cool, dry place away from direct sunlight. To prevent slow hydrolysis from atmospheric moisture, storage in a desiccator or under an inert atmosphere is recommended for long-term storage.
Q2: Which palladium catalysts and ligands are best for Buchwald-Hartwig amination with this compound?
A2: The amination of aryl chlorides is generally more challenging than that of bromides or iodides.[4] For this compound, which is a heteroaryl chloride, successful Buchwald-Hartwig amination typically requires a palladium precatalyst paired with a sterically hindered, electron-rich phosphine ligand.[4][5]
| Catalyst/Ligand System | Recommendation |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ are common and effective precatalysts. |
| Ligands | Bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos are highly recommended. These ligands facilitate the oxidative addition of the aryl chloride and promote the reductive elimination step.[6] |
| Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[7] |
| Solvent | Anhydrous, aprotic solvents like toluene or dioxane are preferred. |
Q3: Can I perform nucleophilic substitution reactions with amines or alcohols on this compound without a palladium catalyst?
A3: Yes, direct nucleophilic aromatic substitution (SNAr) is possible, but it often requires harsh conditions. The C-Cl bond in 2-chloroquinoline is activated towards nucleophilic attack.[8] However, forcing conditions such as high temperatures (often >100-150 °C) and the use of a strong base or a large excess of the nucleophile may be necessary. For sensitive substrates, palladium-catalyzed methods like the Buchwald-Hartwig amination are generally milder and more efficient.[9]
Q4: My reaction with this compound is turning black. What does this mean?
A4: A black or dark brown reaction mixture often indicates the formation of palladium black, which is finely divided, catalytically inactive palladium metal. This can be caused by:
-
Ligand Degradation: The phosphine ligand may be unstable at the reaction temperature or may be oxidized if the reaction is not properly inerted.
-
High Temperatures: Running the reaction at excessively high temperatures can accelerate catalyst decomposition.
-
Incorrect Stoichiometry: An improper palladium-to-ligand ratio can lead to unprotected palladium species that aggregate and precipitate. To resolve this, ensure a rigorously inert atmosphere, consider a more stable ligand, and try running the reaction at a lower temperature.
IV. Experimental Protocols
The following are generalized protocols based on established methods for similar substrates.[10][11] Optimization may be necessary for your specific starting materials.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize hydrodehalogenation.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Diagram: Suzuki Coupling Workflow
Caption: Workflow for an optimized Suzuki-Miyaura coupling reaction.
Protocol 2: Robust Buchwald-Hartwig Amination
This protocol uses a modern catalyst system for the challenging C-N coupling of an aryl chloride.
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to a vial or Schlenk tube.
-
Add Substrate: Add this compound (1.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vessel and heat to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with ethyl acetate, and carefully quench with water. Filter through Celite®.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
V. References
-
Thermo Fisher Scientific. (2023). Safety Data Sheet: this compound.
-
BenchChem. (2024). Catalytic Functionalization of 2-Chloro-3,6-dimethylquinoxaline: Application Notes and Protocols. [URL: https://www.benchchem.com/application-notes/catalytic-functionalization-of-2-chloro-3-6-dimethylquinoxaline]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6334–6366. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c7ra11537g]
-
BenchChem. (2024). Technical Support Center: 2-Chloro-8-iodoquinoxaline Cross-Coupling and Dehalogenation Avoidance. [URL: https://www.benchchem.com/technical-support/2-chloro-8-iodoquinoxaline]
-
Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 19(5), 621-638. [URL: https://www.ingentaconnect.com/content/ben/mroc/2022/00000019/00000005/art00010]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [URL: https://jk-scientific.com/en_US/buchwald-hartwig-cross-coupling]
-
BenchChem. (2024). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-reactions-with-2-chloro-3-2-pyridinyl-quinoxaline]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [URL: https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
-
WuXi AppTec. (2021). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
-
Shiri, M., et al. (2019). Cyclization and Buchwald coupling of 2-chloro-3-formylquinoline. ResearchGate. [URL: https://www.researchgate.net/figure/Cyclization-and-Buchwald-coupling-of-2-chloro-3-formylquinoline_fig6_337562412]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [URL: https://pubmed.ncbi.nlm.nih.gov/18950225/]
-
Palasz, A. (2013). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [URL: https://www.researchgate.net/publication/257850811_Nucleophilic_substitution_reaction_of_chloroquinolines_with_124-triazole_i_synthesis_of_4-1H-124-triazol-1-ylquinolines]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acsgcipr.org/reagent-guides/buchwald-hartwig-amination/]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
How to remove unreacted starting material from 2-Chloro-3-methylquinoline
This guide is designed for researchers, chemists, and drug development professionals who are working with 2-Chloro-3-methylquinoline and need to remove unreacted starting materials and other process-related impurities. We will explore the underlying principles of common purification strategies and provide detailed, field-tested protocols to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: I've just completed a synthesis of this compound. What are the most likely unreacted starting materials I need to remove?
A: The most common and efficient synthetic route to 2-chloro-quinoline derivatives is the Vilsmeier-Haack reaction.[1] In this procedure, a substituted acetanilide (or a related amide) is treated with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3]
Therefore, your primary contaminants are likely to be:
-
Unreacted N-arylacetamide/propionamide: The core starting material that did not undergo cyclization.
-
N,N-Dimethylformamide (DMF): A high-boiling point solvent used in the reaction.
-
Hydrolyzed POCl₃ byproducts: Phosphoric acid and hydrochloric acid, which are typically neutralized during the initial reaction workup.
The most challenging impurity to separate is often the unreacted N-arylacetamide due to its structural similarity to the product.
Q2: How can I perform a quick purity assessment of my crude product before committing to a large-scale purification?
A: Thin-Layer Chromatography (TLC) is the most effective method for a rapid purity check. It will help you visualize the number of components in your crude mixture and select an appropriate solvent system for column chromatography if needed.
Rapid TLC Protocol:
-
Prepare your sample: Dissolve a small amount (1-2 mg) of your crude product in a volatile solvent like dichloromethane or ethyl acetate (0.5 mL).
-
Select a plate: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Choose an eluent: A good starting point for this class of compounds is a mixture of a non-polar and a moderately polar solvent. Begin with 20-30% ethyl acetate in hexanes.
-
Spot and develop: Spot your crude sample and, if available, a pure standard of the starting material onto the plate. Place the plate in a developing chamber with the chosen eluent.
-
Visualize: After the solvent front has nearly reached the top, remove the plate and visualize the spots under a UV lamp (254 nm). The this compound product is generally less polar than the N-arylacetamide starting material and will therefore have a higher Rf value (travel further up the plate).
Q3: My crude product is a dark, oily residue after the initial workup. What purification strategy should I start with?
A: An initial acid-base extraction is highly recommended. This technique specifically leverages the basic nature of the quinoline nitrogen to separate it from neutral or acidic impurities.[4][5] It is particularly effective at removing the unreacted neutral N-arylacetamide starting material. This step will also help remove residual DMF and inorganic salts, often significantly cleaning up the material before subsequent steps like recrystallization or chromatography.
Troubleshooting and Purification Protocols
Based on the distinct physicochemical properties of this compound and its common precursor, N-phenylacetamide (used here as a representative starting material), we can devise targeted purification strategies.
| Property | This compound | N-Phenylacetamide (Acetanilide) | Rationale for Separation |
| Molecular Weight | 177.63 g/mol [6] | 135.17 g/mol | --- |
| Melting Point | 83-84 °C[7] | 114 °C | Enables separation by recrystallization if solubility profiles differ sufficiently. |
| Basicity (pKa) | Weakly Basic (~0.50, predicted)[8] | Neutral | Key Differentiator. Allows for selective extraction into an acidic aqueous phase. |
| Polarity | Moderately Polar | More Polar | Allows for separation by silica gel chromatography. |
| Water Solubility | Insoluble[7] | Slightly soluble in cold water | --- |
Below is a decision workflow to guide your purification choice.
Caption: Purification decision workflow for this compound.
Protocol 1: Purification by Acid-Base Extraction
This method is the most effective for separating the weakly basic product from the neutral starting material.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently. The basic this compound will react with HCl to form a hydrochloride salt, which is soluble in the aqueous layer. The neutral N-arylacetamide will remain in the organic layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. For a thorough extraction, repeat the process on the organic layer with a fresh portion of 1M HCl. Combine the aqueous extracts.
-
Neutralization and Re-extraction: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, while stirring until the solution is basic (pH > 8, check with pH paper). The protonated quinoline will be neutralized and precipitate or form an oil. Extract the free quinoline back into a fresh portion of DCM or ethyl acetate (repeat 2-3 times).
-
Final Workup: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[9]
Protocol 2: Purification by Recrystallization
Recrystallization is effective if the starting material is a minor impurity and a suitable solvent can be found that dissolves the product well at high temperatures but poorly at low temperatures.
Step-by-Step Methodology:
-
Solvent Selection: The key is to find a solvent or solvent system where this compound has high solubility when hot and low solubility when cold. The starting material should either be very soluble or sparingly soluble at all temperatures. Based on the product's properties, suitable solvents to screen are listed below.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | Often a good choice for aromatic compounds. |
| Isopropanol | 82 | Polar | Similar to ethanol, may offer different solubility. |
| Hexanes/Heptane | 69 / 98 | Non-polar | Good for precipitating moderately polar compounds. |
| Toluene | 111 | Non-polar | High boiling point, good for slow crystal growth. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent for many organic compounds. |
| Ethanol/Water | Variable | Variable | A polar solvent system that can be fine-tuned. |
-
Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and stirring). c. Continue adding small portions of the hot solvent until the solid just dissolves completely. d. If the solution is colored, you may add a small amount of activated charcoal and boil for a few more minutes. Filter the hot solution through a fluted filter paper to remove the charcoal. e. Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. f. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield. g. Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). It is highly effective but more resource-intensive.
Step-by-Step Methodology:
-
Solvent System Selection: Use the results from your initial TLC analysis. The ideal eluent system should provide a good separation between the product spot and the starting material spot, with an Rf value for the product of around 0.3-0.4. A common system is 10-30% ethyl acetate in hexanes.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation.
-
Elution: Run the column by passing the eluent through the silica gel under positive pressure. The less polar this compound will elute from the column first, followed by the more polar N-arylacetamide starting material.
-
Fraction Collection: Collect the eluting solvent in a series of fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.
By following these guidelines and protocols, researchers can effectively remove unreacted starting materials and obtain high-purity this compound suitable for the rigorous demands of research and drug development.
References
- 1. chemijournal.com [chemijournal.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 57876-69-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Buy reliable Quality this compound 57876-69-4 raw material with Honest Price [wanfengchempharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-3-methylquinoline
Welcome to the technical support center for the synthesis of 2-Chloro-3-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis.
I. Introduction to the Synthesis of this compound
This compound is a key building block in the synthesis of various pharmaceuticals and biologically active compounds. Its preparation on a laboratory and pilot-plant scale often presents challenges that require a thorough understanding of the reaction mechanism, potential side reactions, and purification strategies. The most common and industrially viable route to this compound is the chlorination of 3-methyl-2(1H)-quinolone (also known as 3-methylquinolin-2-one) using a chlorinating agent, most notably phosphorus oxychloride (POCl₃).
This guide will focus on the practical aspects of this synthesis, providing troubleshooting advice and frequently asked questions to navigate the complexities of scaling up this reaction.
II. Reaction Mechanism and Key Parameters
The conversion of 3-methyl-2(1H)-quinolone to this compound using phosphorus oxychloride proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.[1] Understanding this mechanism is crucial for optimizing reaction conditions and minimizing byproduct formation.
Caption: Reaction mechanism for the synthesis of this compound.
Key Reaction Parameters:
| Parameter | Recommended Range | Rationale |
| Molar Ratio (POCl₃:Substrate) | 2 - 5 equivalents | An excess of POCl₃ is typically required to drive the reaction to completion and act as a solvent. However, a large excess can complicate the work-up. |
| Reaction Temperature | 80 - 110 °C | The reaction requires heating to proceed at a reasonable rate. Higher temperatures can lead to increased byproduct formation. |
| Reaction Time | 2 - 6 hours | Reaction progress should be monitored by a suitable analytical technique (e.g., TLC, HPLC, GC-MS) to determine the optimal reaction time. |
| Solvent | Neat (excess POCl₃) or high-boiling inert solvent (e.g., toluene, xylene) | Using excess POCl₃ as the solvent is common, but for larger scales, a co-solvent can aid in temperature control and slurry management. |
III. Troubleshooting Guide: From Benchtop to Pilot Plant
Scaling up any chemical synthesis introduces new challenges. This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Reaction and Work-up Issues
Q1: My reaction is sluggish or incomplete, even with extended reaction times. What are the likely causes?
A1:
-
Insufficient Reagent: Ensure that a sufficient excess of phosphorus oxychloride is used. For challenging substrates, a higher molar ratio may be necessary.
-
Low Temperature: Verify that the internal reaction temperature is being maintained within the optimal range. On a larger scale, localized cooling can occur, so efficient stirring and proper heating are critical.
-
Poor Quality Reagents: The purity of both the starting material, 3-methyl-2(1H)-quinolone, and the phosphorus oxychloride is paramount. Old or partially hydrolyzed POCl₃ will be less effective.
-
Inadequate Mixing: As the reaction proceeds, the mixture may become thick. Inadequate agitation will lead to poor heat and mass transfer, resulting in an incomplete reaction. Ensure your stirring apparatus is robust enough for the scale of the reaction.
Q2: I am observing significant byproduct formation, leading to a low yield of the desired product. How can I minimize this?
A2:
-
Overheating: Excessive temperatures can lead to the formation of colored impurities and decomposition products. Maintain strict temperature control.
-
Prolonged Reaction Time: While the reaction needs to go to completion, unnecessarily long reaction times at elevated temperatures can promote side reactions. Monitor the reaction progress and quench it once the starting material is consumed.
-
Presence of Water: Moisture will react with POCl₃ to form phosphoric acid and HCl, which can catalyze side reactions. Ensure all glassware is dry and reagents are anhydrous.
-
Specific Byproducts: A common byproduct can be the dimer of the starting material or other phosphorylated species.[1] Careful control of the initial phosphorylation step by maintaining basic conditions (if applicable to your specific procedure) can suppress pseudodimer formation.[1]
Q3: The quenching of the reaction with water is highly exothermic and difficult to control on a larger scale. What is the safest and most effective work-up procedure?
A3: A "reverse quench" is the recommended and safest method. This involves slowly adding the reaction mixture to a large volume of cold water or a stirred ice/water slurry. This ensures that the POCl₃ is always the limiting reagent in the quenching vessel, allowing for better temperature control. Never add water to the reaction mixture.
Safe Quenching Protocol:
-
Prepare a separate vessel with a stirred mixture of crushed ice and water, with a volume at least 10 times that of the reaction mixture.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add the reaction mixture to the vigorously stirred ice/water slurry, monitoring the temperature of the quenching vessel to keep it below 20°C.
-
After the addition is complete, continue stirring until all the ice has melted.
-
Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, while keeping the temperature low. The product will precipitate out of the solution.
Caption: Recommended work-up and purification workflow.
Purification Challenges
Q4: My crude product is an oil/gummy solid and difficult to handle and purify. What can I do?
A4:
-
Ensure Complete Quenching: Incomplete hydrolysis of phosphorus byproducts can result in an oily product. Ensure the quenching and neutralization steps are complete.
-
Trituration: Try triturating the crude material with a non-polar solvent like hexanes or heptane. This can often induce crystallization and help remove non-polar impurities.
-
Solvent Selection for Recrystallization: If the product is a solid, recrystallization is the preferred method of purification on a large scale. Common solvent systems include ethanol/water, isopropanol, or toluene/hexanes. Experiment with different solvent systems on a small scale to find the optimal conditions.
Q5: Recrystallization is not providing the desired purity. What are my other options for large-scale purification?
A5:
-
Column Chromatography: While not ideal for very large quantities due to solvent consumption and time, flash column chromatography can be effective for intermediate scales. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Distillation: If the product is thermally stable, vacuum distillation can be a viable option for purification, especially on a larger scale. The boiling point of this compound is approximately 287 °C at atmospheric pressure, so vacuum distillation is necessary to avoid decomposition.[2]
IV. Analytical Methods for Reaction Monitoring and Quality Control
Effective analytical methods are essential for monitoring the reaction progress, identifying byproducts, and ensuring the final product meets the required purity specifications.
| Analytical Technique | Application | Key Parameters to Monitor |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring | Disappearance of the starting material spot and appearance of the product spot. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and byproduct identification | Retention time and mass spectrum of the product and any impurities.[3] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity | Retention time and peak area of the product. A C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ¹H and ¹³C NMR spectra to confirm the structure of the final product. |
V. Safety Considerations for Scale-Up
Working with phosphorus oxychloride on a large scale requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves, a lab coat, and chemical splash goggles.
-
Ventilation: All work with POCl₃ must be conducted in a well-ventilated fume hood.
-
Exothermic Reactions: Be prepared for highly exothermic reactions, especially during the quenching step. Have an ice bath readily available to cool the reaction if necessary.
-
Material Handling: POCl₃ is corrosive and reacts violently with water. Handle with extreme care and avoid contact with skin and eyes.
-
Waste Disposal: Dispose of all waste containing phosphorus oxychloride and its byproducts according to your institution's hazardous waste guidelines.
VI. Alternative Chlorinating Agents
While POCl₃ is the most common chlorinating agent for this transformation, its hazardous nature has led to the exploration of alternatives. For some heterocyclic systems, other reagents have been shown to be effective, although their applicability to 3-methyl-2(1H)-quinolone would need to be evaluated on a case-by-case basis.
-
Thionyl Chloride (SOCl₂): Often used in combination with a catalytic amount of DMF (Vilsmeier-Haack conditions). Excess SOCl₂ can be more easily removed by distillation than POCl₃.[5]
-
Phosphorus Pentachloride (PCl₅): Can be used in conjunction with POCl₃ to increase the chlorinating power of the reagent mixture.[6]
-
Oxalyl Chloride or Phosgene Derivatives: These reagents are also effective for the chlorination of hydroxyl groups on heterocyclic rings, but they are also highly toxic and require special handling precautions.
VII. Conclusion
The synthesis of this compound on a larger scale is a challenging but manageable process. By understanding the reaction mechanism, anticipating potential problems, and implementing robust safety and purification procedures, researchers can successfully and safely produce this valuable compound. This guide provides a framework for troubleshooting and optimizing the synthesis, but it is essential to remember that each reaction scale-up is unique and may require further process development.
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy reliable Quality this compound 57876-69-4 raw material with Honest Price [wanfengchempharm.com]
- 3. This compound | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-3-methylquinoline
For researchers, scientists, and professionals in drug development, the precise and unambiguous structural elucidation of heterocyclic compounds is a cornerstone of successful research. Among the vast array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-3-methylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science.
This document moves beyond a simple recitation of spectral data. It is designed to be a practical, field-proven guide that explains the causality behind spectral features, grounded in the fundamental principles of NMR and supported by comparative data from closely related analogs. By understanding the "why" behind the chemical shifts and coupling patterns, researchers can enhance their ability to interpret spectra of novel substituted quinolines.
The Power of NMR in Structural Elucidation of Quinolines
The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide range of pharmacologically active compounds. The introduction of substituents onto the quinoline ring system dramatically influences its electronic properties and, consequently, its biological activity. NMR spectroscopy allows for the precise determination of the substitution pattern and provides insights into the electronic environment of each atom within the molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). ¹³C NMR spectroscopy, while inherently less sensitive, provides a direct look at the carbon skeleton of the molecule, with each unique carbon atom typically giving rise to a distinct signal.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology for the preparation and analysis of a sample of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent signal.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid in dissolution.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1] This prevents distortion of the magnetic field homogeneity.
-
Sample Transfer: Carefully transfer the clear solution into the NMR tube to a height of approximately 4-5 cm.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
Instrumental Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Spectral Width | 16 ppm | 240 ppm |
| Acquisition Time | 2.0 s | 1.0 s |
Workflow for NMR Sample Preparation and Data Acquisition
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-methylquinoline
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of heterocyclic compounds is essential. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights into molecular architecture through the analysis of fragmentation patterns. This guide offers an in-depth examination of the anticipated mass spectral fragmentation of 2-Chloro-3-methylquinoline, a substituted quinoline with relevance in medicinal chemistry and materials science.
Predicted Fragmentation Pathways of this compound
Under electron ionization (EI), this compound (C₁₀H₈ClN, molecular weight: 177.63 g/mol ) is expected to undergo a series of characteristic fragmentation reactions.[1] The initial event is the removal of an electron to form the molecular ion ([M]⁺˙), which will be observable at a mass-to-charge ratio (m/z) of 177, with a smaller M+2 peak at m/z 179 due to the natural isotopic abundance of ³⁷Cl. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses.
The primary fragmentation pathways are anticipated to be driven by the presence of the chloro and methyl substituents on the quinoline core.
1. Loss of a Chlorine Radical: The most facile fragmentation is predicted to be the cleavage of the C-Cl bond, a common pathway for chlorinated aromatic compounds. This results in the loss of a chlorine radical (•Cl) to form a highly stable quinolinyl cation at m/z 142. This fragment is expected to be a prominent peak in the spectrum.
2. Loss of a Hydrogen Radical: The methyl group can facilitate the loss of a hydrogen radical (•H) from the molecular ion, leading to the formation of a stabilized quinolyl-methyl radical cation at m/z 176.
3. Ring Cleavage and Rearrangements: Subsequent fragmentation of the primary fragment ions can lead to the cleavage of the quinoline ring system. For instance, the ion at m/z 142 could potentially lose acetylene (C₂H₂) to yield a fragment at m/z 116.
Based on the fragmentation of the closely related 2-chloroquinoline, which shows a base peak at m/z 128, a similar fragmentation pathway for this compound can be proposed.[2] The ion at m/z 142 ([M-Cl]⁺) could undergo the loss of a neutral molecule of hydrogen cyanide (HCN), a characteristic fragmentation of nitrogen-containing heterocycles, to produce an ion at m/z 115.
Comparative Data Summary
The following table summarizes the predicted key fragment ions for this compound, their proposed structures, and a comparison with the known fragmentation of 2-chloroquinoline.[2]
| m/z (Predicted for this compound) | Proposed Fragment Ion | Proposed Neutral Loss | Corresponding Fragment in 2-Chloroquinoline (m/z) |
| 177/179 | [C₁₀H₈ClN]⁺˙ (Molecular Ion) | - | 163/165 |
| 142 | [C₁₀H₈N]⁺ | •Cl | 128 |
| 115 | [C₉H₆]⁺˙ | •Cl, HCN | 101 |
Visualizing the Fragmentation Pathway
The predicted primary fragmentation pathway of this compound can be visualized as follows:
Caption: Predicted primary fragmentation pathway of this compound under electron ionization.
Experimental Protocol: Acquiring a Mass Spectrum of this compound
This protocol outlines a general procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration of around 10-20 µg/mL.
-
Filter the final solution using a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Ion Source: Electron Ionization (EI).
-
Injector: Split/splitless injector, operated in splitless mode for optimal sensitivity.
-
Injector Temperature: 250 °C.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
3. Data Analysis:
-
The acquired total ion chromatogram (TIC) will show the retention time of this compound.
-
The mass spectrum corresponding to the chromatographic peak should be extracted and analyzed.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with library spectra (if available) or with the predicted fragmentation pattern.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be characterized by the initial loss of a chlorine radical to form a stable cation at m/z 142. Subsequent fragmentation involving the loss of hydrogen cyanide is also anticipated. This predicted fragmentation pattern, supported by data from analogous compounds, provides a valuable tool for the identification and structural elucidation of this and related quinoline derivatives in various research and development settings. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectral data for this class of compounds.
References
A Comparative Guide to the Reactivity of 2-Chloro-3-methylquinoline and Other Chloroquinoline Isomers
This guide provides an in-depth comparative analysis of the reactivity of 2-chloro-3-methylquinoline, placing it in context with other common chloroquinoline isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors governing reactivity, supported by experimental evidence and detailed protocols for practical application.
Introduction: The Significance of Chloroquinolines in Synthesis
Chloroquinolines are pivotal precursors in the synthesis of a vast array of biologically active molecules, most notably antimalarial drugs like chloroquine and hydroxychloroquine.[1][2] The reactivity of the C-Cl bond is central to their utility, enabling the introduction of diverse functionalities through nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The position of the chlorine atom on the quinoline scaffold, along with the electronic nature of other substituents, profoundly influences this reactivity. This guide will specifically explore the reactivity profile of this compound, comparing it with other positional isomers to provide a predictive framework for synthetic planning.
Fundamental Principles Governing Chloroquinoline Reactivity
The reactivity of a chloroquinoline in nucleophilic substitution is primarily dictated by a combination of electronic and steric effects.
Electronic Effects: The Activating Power of the Ring Nitrogen
The quinoline ring system is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced in the pyridine ring (positions 2, 3, and 4).[3] The nitrogen atom's electron-withdrawing nature activates the ring towards nucleophilic attack, particularly at the α (2 and 4) positions, by stabilizing the negatively charged Meisenheimer intermediate formed during SNAr reactions.[4][5]
Substituents on the quinoline ring can further modulate this reactivity. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbon bearing the chlorine atom, thus increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity by partially offsetting the electron deficiency of the ring.
Steric Hindrance
The steric environment around the C-Cl bond can significantly impact the approach of a nucleophile. Bulky substituents ortho to the chlorine atom can impede the formation of the transition state, thereby slowing down the reaction rate. This effect is particularly notable in isomers like 8-chloroquinoline, where the peri-interaction with the C1 hydrogen can create significant steric strain.[3]
Caption: Key factors influencing the reactivity of chloroquinolines.
Comparative Reactivity Analysis
The reactivity of chloroquinolines is highly dependent on the position of the chlorine atom. A general hierarchy can be established based on the principles outlined above.
Reactivity of 2-Chloro- and 4-Chloroquinolines
2-Chloro- and 4-chloroquinolines are generally the most reactive isomers in SNAr reactions due to the direct electronic activation by the ring nitrogen.[4] The choice between these two often depends on the specific nucleophile and reaction conditions. For instance, 2-chloroquinoline exhibits higher reactivity towards methoxide ions, whereas 4-chloroquinoline reactions with amines can be subject to acid catalysis.[4] In the case of 2,4-dichloroquinazolines, a related heterocyclic system, nucleophilic attack occurs preferentially at the C4 position under mild conditions.[6][7]
Reactivity of Chloroquinolines with Chlorine on the Carbocyclic Ring
Chloroquinolines with the substituent on the benzene ring (e.g., 6-chloro- and 7-chloroquinoline) are less reactive in SNAr reactions. The activating effect of the nitrogen atom is attenuated at these positions.[3] However, these isomers are still valuable substrates for cross-coupling reactions.
The Case of this compound
The introduction of a methyl group at the 3-position of 2-chloroquinoline is expected to decrease its reactivity in SNAr reactions compared to the unsubstituted 2-chloroquinoline. The methyl group is an electron-donating group, which slightly reduces the electrophilicity of the C2 carbon. Additionally, it introduces some steric hindrance to the approaching nucleophile. The catalytic effect of methyl-substituted quinolines has been observed to decrease reaction rates in other contexts.[8]
The following table provides a qualitative comparison of the expected reactivity of this compound with other chloroquinoline isomers in a typical SNAr reaction.
| Chloroquinoline Isomer | Position of Cl | Substituent Effects | Expected Relative Reactivity |
| 4-Chloroquinoline | 4 (para to N) | Strong activation by N | Very High |
| 2-Chloroquinoline | 2 (ortho to N) | Strong activation by N | High |
| This compound | 2 | Activation by N, deactivation by 3-Me (EDG), minor steric hindrance | Moderate to High |
| 6-Chloroquinoline | 6 | Attenuated activation by N | Moderate |
| 7-Chloroquinoline | 7 | Attenuated activation by N | Moderate |
| 8-Chloroquinoline | 8 | Attenuated activation by N, significant steric hindrance | Low |
Experimental Protocols for Reactivity Comparison
To quantitatively assess the reactivity of different chloroquinolines, a standardized experimental setup is crucial. The following protocols for nucleophilic aromatic substitution and a palladium-catalyzed cross-coupling reaction can be adapted for this purpose.
Protocol 1: Comparative Nucleophilic Aromatic Substitution (Amination)
This protocol describes a general procedure for the reaction of various chloroquinolines with a common amine nucleophile, allowing for a direct comparison of their reaction rates.
Materials:
-
This compound
-
Other chloroquinoline isomers (e.g., 2-chloroquinoline, 4-chloroquinoline, 6-chloroquinoline)
-
Amine nucleophile (e.g., benzylamine, morpholine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In separate, identical reaction vessels, dissolve each chloroquinoline isomer (1.0 mmol) in the chosen solvent (5 mL) under an inert atmosphere.
-
To each vessel, add the amine nucleophile (1.2 mmol).
-
Heat the reaction mixtures to a constant temperature (e.g., 100 °C).
-
Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by taking aliquots and analyzing them using a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
The rate of reaction can be determined by quantifying the disappearance of the starting material or the appearance of the product over time.[9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide to the Structural Elucidation of 2-Chloro-3-Methylquinoline Derivatives: An X-ray Crystallography Perspective
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] Among these, 2-chloro-3-methylquinoline and its analogues represent a critical class of intermediates and final compounds whose structural nuances can significantly influence their biological efficacy and safety profiles.
This guide provides an in-depth technical comparison of X-ray crystal structure analysis with other common analytical techniques for the characterization of this compound derivatives. We will delve into the causality behind experimental choices in X-ray crystallography, offer field-proven insights, and present supporting data to empower researchers in their structural elucidation endeavors.
The Unambiguous Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the absolute structure of a crystalline solid.[4][5] It provides unequivocal data on bond lengths, bond angles, torsion angles, and the spatial arrangement of atoms within the crystal lattice.[4][5] This level of detail is often unattainable with other techniques and is crucial for understanding intermolecular interactions that govern crystal packing, solubility, and bioavailability.
While a publicly available crystal structure for the parent this compound is not readily found in open literature, numerous derivatives have been successfully characterized, providing a solid foundation for understanding the structural landscape of this class of compounds.[6][7][8] For instance, the analysis of related structures like 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline reveals detailed insights into the planarity of the quinoline ring system and the conformation of substituents.[6]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The causality behind each step is critical for success, especially when dealing with novel derivatives.
Caption: Generalized workflow for the synthesis and X-ray crystallographic analysis of 2-chloroquinoline derivatives.[7]
Protocol: Single Crystal Growth and X-ray Diffraction Analysis
This protocol is a generalized procedure based on methodologies reported for similar heterocyclic compounds.[8][9][10]
1. Synthesis and Purification:
- Synthesize the desired this compound derivative. A common route involves the Vilsmeier-Haack reaction on a substituted acetanilide to generate a 2-chloro-3-formylquinoline intermediate, which can then be further modified.[2][11][12]
- Purify the compound to the highest possible degree (>99%) using techniques like column chromatography followed by recrystallization. Impurities can severely inhibit crystal growth.
2. Crystal Growth (The Art and Science):
- Causality: The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined lattice. Rapid precipitation leads to amorphous solids or poorly diffracting microcrystals.
- Method 1: Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, dichloromethane, or a mixture) to near saturation in a clean vial. Loosely cap the vial to allow for slow evaporation over several days to weeks at a constant temperature.
- Method 2: Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "weaker" solvent (anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
- Solvent Choice: The choice of solvent is critical. It must be a good solvent for the compound but not so good that it prevents precipitation. Screening various solvents and solvent mixtures is often necessary.
3. Data Collection:
- Carefully select a single, well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects.
- Mount the crystal on a goniometer head.
- Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. Data is collected as the crystal is rotated through a range of angles.
4. Structure Solution and Refinement:
- The collected diffraction pattern is processed to determine the unit cell parameters and space group.
- The initial positions of the atoms are determined using methods like Direct Methods or Patterson functions.
- The structural model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit. The quality of the final structure is assessed by parameters like the R-factor.
- The final, validated structure is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).[13][14]
A Comparative Analysis of Structural Elucidation Techniques
While SC-XRD is the definitive method, it is not always feasible. High-quality single crystals can be challenging to grow. Therefore, a multi-technique approach is often employed. The following table compares SC-XRD with other powerful analytical methods.
| Technique | Information Provided | Strengths | Limitations | Application to this compound Derivatives |
| Single-Crystal X-ray Diffraction (SC-XRD) | Absolute 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing, intermolecular interactions.[4][5] | Unambiguous and highly detailed structural information. | Requires high-quality single crystals; can be time-consuming. | Provides definitive proof of structure and conformation, crucial for understanding SAR and polymorphism.[6][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) | Connectivity of atoms (which atoms are bonded to which), chemical environment of nuclei, relative stereochemistry. | Non-destructive, provides rich structural information in solution, excellent for routine characterization. | Does not provide absolute 3D structure or bond lengths/angles; can be complex to interpret for complex molecules. | Essential for confirming the covalent framework of the synthesized molecule and assessing purity.[6][15] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). | High sensitivity, provides accurate molecular weight, can be coupled with chromatography (e.g., LC-MS) for mixture analysis. | Does not provide structural information beyond the molecular formula; isomers are often indistinguishable. | Confirms the molecular formula of the synthesized derivative.[15] |
| Infrared (IR) & Raman Spectroscopy | Presence of specific functional groups. | Fast, simple, non-destructive. | Provides limited structural information; spectra can be complex. | Used to identify key functional groups (e.g., C=N, C-Cl) and can be supported by DFT calculations for detailed vibrational analysis.[15][16] |
| Computational Modeling (DFT) | Theoretical 3D structure, electronic properties, predicted spectroscopic data.[17] | Can predict structures and properties without synthesis; aids in interpreting experimental data. | It is a theoretical model, not an experimental result; accuracy depends on the level of theory and basis set used. | Complements experimental data by providing optimized geometries and helping to assign spectroscopic bands.[16][17] |
Logical Framework for Structural Analysis
The choice and sequence of analytical techniques should follow a logical progression, where each method validates and complements the others.
Caption: A logical workflow comparing how different analytical techniques contribute to final structure validation.
Conclusion and Future Outlook
The structural analysis of this compound derivatives is a critical task in medicinal chemistry and materials science. While spectroscopic methods like NMR and mass spectrometry are indispensable for initial characterization and confirmation of the molecular framework, single-crystal X-ray diffraction remains the unparalleled technique for determining the precise three-dimensional atomic arrangement.[4] The detailed insights from SC-XRD into conformation and intermolecular interactions are vital for building accurate structure-activity relationship models and for guiding the design of new, more effective therapeutic agents. As synthetic methodologies continue to produce increasingly complex quinoline derivatives, the judicious application of this powerful portfolio of analytical techniques, with SC-XRD as the ultimate arbiter of structure, will be more crucial than ever.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. chemijournal.com [chemijournal.com]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. Search - Access Structures [ccdc.cam.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 17. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]
Comparative study of different synthetic routes to 2-Chloro-3-methylquinoline
Introduction: The Significance of 2-Chloro-3-methylquinoline
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structure, featuring a reactive chlorine atom at the 2-position and a methyl group at the 3-position, makes it an ideal precursor for the development of novel pharmaceuticals and agrochemicals. The quinoline core itself is a privileged scaffold in medicinal chemistry, found in numerous drugs with activities spanning anticancer, antimalarial, antibacterial, and anti-inflammatory applications.[1][2][3] Consequently, the efficient and scalable synthesis of this compound is of paramount importance to researchers in both academic and industrial settings.
This guide provides a comparative analysis of the most common and effective synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the optimal strategy for their specific needs.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches:
-
Direct Cyclization and Chlorination Methods: These routes construct the quinoline ring and introduce the chlorine atom in a single, often one-pot, procedure. The most prominent example is the Vilsmeier-Haack reaction.
-
Stepwise Synthesis via a Quinolone Intermediate: These methods involve the initial synthesis of a 3-methyl-2-quinolone, which is subsequently chlorinated to yield the desired product. The Combes synthesis is a classic example of this approach.
This guide will focus on a detailed comparison of these two representative and widely employed strategies.
Route 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and direct method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[4][5] While the primary product is a 3-formyl derivative, this route is highly relevant as the formyl group can be readily removed or transformed, and it directly furnishes the desired 2-chloro-3-substituted quinoline core. For the synthesis of this compound specifically, a modification starting from an N-arylpropionamide would be employed.
Reaction Scheme & Mechanism
The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃).[6][7][8][9] This reagent then acts on an electron-rich aromatic compound, in this case, an N-arylpropionamide, to effect an intramolecular electrophilic cyclization, followed by dehydration and aromatization to yield the quinoline ring.
Mechanism Breakdown:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt (the Vilsmeier reagent).[8][9]
-
Electrophilic Attack: The enol form of the N-arylpropionamide attacks the Vilsmeier reagent.
-
Cyclization: The activated aromatic ring undergoes an intramolecular electrophilic attack to form a six-membered ring.
-
Dehydration & Aromatization: Subsequent elimination of water and rearrangement leads to the formation of the stable, aromatic this compound product.
Caption: Simplified workflow of the Vilsmeier-Haack reaction for quinoline synthesis.
Representative Experimental Protocol
This protocol is adapted from procedures reported for the synthesis of similar 2-chloro-3-substituted quinolines.[4][10]
-
Preparation: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, cool N,N-dimethylformamide (DMF, 15 mmol) to 0-5 °C in an ice bath.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 60 mmol) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
Substrate Addition: Once the addition is complete, add the N-arylpropionamide (e.g., N-phenylpropionamide, 5 mmol) portion-wise to the reaction mixture.
-
Reaction: After the addition of the substrate, slowly raise the temperature and heat the mixture at 80-90 °C for 4-6 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5][11]
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Advantages and Disadvantages
-
Advantages:
-
Directness: It is often a one-pot reaction that provides the functionalized quinoline directly from readily available starting materials.[10]
-
Versatility: The Vilsmeier-Haack reaction is applicable to a wide range of substituted anilides, allowing for the synthesis of diverse quinoline derivatives.
-
Good Yields: The reaction generally provides moderate to good yields, particularly with electron-donating groups on the aniline ring.[4]
-
-
Disadvantages:
-
Harsh Reagents: The use of phosphorus oxychloride is a significant drawback. It is highly corrosive, moisture-sensitive, and releases toxic HCl fumes upon hydrolysis.[10]
-
Exothermic Reaction: The reaction requires careful temperature control, especially during the initial formation of the Vilsmeier reagent.
-
Substrate Limitation: Acetanilides with strong electron-withdrawing groups may give poor yields or fail to cyclize.[12]
-
Route 2: Combes Synthesis and Subsequent Chlorination
The Combes quinoline synthesis is a classic acid-catalyzed reaction between an aniline and a β-diketone to form a quinoline.[13][14] To obtain this compound via this strategy, the initial product, 3-methyl-2-quinolone (or its tautomer), must be isolated and then subjected to a separate chlorination step.
Reaction Scheme & Mechanism
Step 1: Combes Synthesis of 3-Methyl-2-quinolone
The mechanism involves the condensation of the aniline with the β-diketone to form an enamine intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield the quinoline ring system.[13][15][16]
Caption: Key steps in the acid-catalyzed Combes synthesis of quinolones.
Step 2: Chlorination of 3-Methyl-2-quinolone
The resulting 3-methyl-2-quinolone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅), to convert the hydroxyl group of the quinolone tautomer into a chlorine atom.[17]
Representative Experimental Protocol
Step 1: Synthesis of 3-Methyl-2-quinolone (Combes Synthesis)
-
Mixing: In a round-bottom flask, combine the aniline (1 eq) and a suitable β-dicarbonyl compound (e.g., 2-methyl-3-oxobutanoate, 1.1 eq).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (or polyphosphoric acid) as the catalyst with cooling.[13]
-
Heating: Heat the mixture, typically at a temperature range of 100-140 °C, for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and pour it into a beaker of ice water.
-
Neutralization & Isolation: Neutralize the solution with a base (e.g., NaOH or NH₄OH) to precipitate the crude quinolone product. Filter, wash with water, and dry.
Step 2: Chlorination of 3-Methyl-2-quinolone
-
Reaction Setup: In a flask fitted with a reflux condenser, suspend the dried 3-methyl-2-quinolone (1 eq) in an excess of phosphorus oxychloride (POCl₃, typically 5-10 eq).[17] A co-solvent like toluene can be used.
-
Heating: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.
-
Removal of Excess Reagent: After cooling, carefully remove the excess POCl₃ under reduced pressure.
-
Work-up: Cautiously pour the residue onto crushed ice. The product will precipitate.
-
Isolation & Purification: Filter the solid, wash with cold water and a dilute sodium bicarbonate solution, and then dry. Recrystallize from a suitable solvent to obtain pure this compound.
Advantages and Disadvantages
-
Advantages:
-
Milder Initial Step: The Combes synthesis itself can be performed under less harsh conditions than the Vilsmeier-Haack reaction, avoiding the immediate use of POCl₃.
-
Alternative Reagents: The chlorination step offers some flexibility, with reagents like SOCl₂/DMF being potential alternatives to neat POCl₃.[17]
-
Well-Established: The Combes synthesis is a classic, well-understood reaction with a large body of literature.[12][13][14]
-
-
Disadvantages:
-
Two-Step Process: The multi-step nature of this route makes it more time-consuming and can lead to lower overall yields due to losses at each stage.
-
Use of Strong Acid: The initial cyclization requires a strong acid catalyst, which can be corrosive and require careful handling and neutralization.
-
Still Requires Harsh Chlorination: The final step still necessitates the use of a potent chlorinating agent like POCl₃, retaining some of the hazards of the Vilsmeier-Haack approach.
-
Comparative Analysis
| Feature | Vilsmeier-Haack Route | Combes Synthesis + Chlorination Route |
| Number of Steps | Typically 1 (one-pot) | 2 |
| Starting Materials | N-Arylpropionamide, DMF, POCl₃ | Aniline, β-Diketone, H₂SO₄, POCl₃ |
| Key Reagents | POCl₃ (in situ) | H₂SO₄ (or PPA), POCl₃ |
| Overall Yield | Moderate to Good (60-80% reported for analogs)[5][11] | Variable (depends on both steps, generally lower overall) |
| Reaction Conditions | 80-90 °C[4] | Step 1: 100-140 °C; Step 2: ~110 °C |
| Safety Concerns | Highly corrosive and toxic POCl₃, exothermic | Strong acid catalyst, corrosive/toxic POCl₃ |
| Scalability | Good, but handling large quantities of POCl₃ is hazardous | Moderate; two separate operations add complexity |
| Key Advantage | Direct, one-pot synthesis | Isolation of intermediate allows for purification |
| Key Disadvantage | Hazardous reagents and conditions | Lower overall efficiency and longer process |
Conclusion and Recommendations
The choice between the Vilsmeier-Haack route and the Combes synthesis followed by chlorination depends heavily on the specific requirements of the researcher, including scale, available starting materials, and safety considerations.
-
For rapid, lab-scale synthesis and derivatization , the Vilsmeier-Haack reaction is often the preferred method. Its one-pot nature makes it highly efficient for producing a variety of analogs for screening purposes, provided the necessary safety precautions for handling phosphorus oxychloride are strictly followed.
-
For larger-scale preparations or when avoiding a one-pot reaction with POCl₃ is desirable , the Combes synthesis followed by chlorination offers a viable, albeit longer, alternative. This route allows for the purification of the intermediate quinolone, which can sometimes lead to a cleaner final product.
Ultimately, both routes are robust and well-documented methods for accessing the valuable this compound scaffold. A thorough risk assessment and consideration of the project's specific goals should guide the synthetic chemist in making the most appropriate choice.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. chemijournal.com [chemijournal.com]
- 12. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 2-Chloro-3-methylquinoline-Based Compounds as Enzyme Inhibitors
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] This versatile heterocyclic system, composed of a benzene ring fused to a pyridine ring, is a recurring motif in natural products, synthetic drugs, and pharmacologically active agents.[3] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4]
Within this broad class, compounds derived from the 2-chloro-3-methylquinoline core represent a particularly fruitful area of research. The chlorine atom at the 2-position serves as a reactive handle for nucleophilic substitution, while the methyl group at the 3-position provides a point for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comparative analysis of the efficacy of these compounds as inhibitors of key enzyme families, supported by experimental data and detailed methodologies for researchers in drug development.
Inhibition of Protein Kinases: Targeting Dysregulated Cell Signaling
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[2] The quinoline scaffold has been extensively explored for the development of kinase inhibitors, with several FDA-approved drugs incorporating this core structure.[2] Derivatives of 2-chloroquinoline have emerged as potent inhibitors of several key kinases implicated in tumorigenesis.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
EGFR is a key factor in epithelial malignancies, where its overactivity promotes tumor growth and metastasis.[1] Certain 2-chloro-3-substituted quinoline derivatives have shown significant inhibitory profiles against EGFR-Tyrosine Kinase (EGFR-TK).
One study synthesized a series of 2-chloro-3-(2-amino-3-cyano-4H-chromene) quinoline derivatives.[1] Compound 3a from this series was identified as a potent EGFR inhibitor, demonstrating a characteristic inhibition profile in ELISA-based assays.[1] The cytotoxic activity of these compounds was evaluated against various cancer cell lines, showing superior efficacy compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU).[1]
| Compound | Target Enzyme | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. HepG-2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. PC-3 | Reference Compound | IC50 (µM) of Ref. |
| 3a | EGFR-TK | 20.1 ± 2.05 | 25.6 ± 2.11 | 28.9 ± 3.12 | 35.4 ± 2.54 | 5-Fluorouracil | 40.7 ± 2.46 (HCT-116) |
| 5k | Not Specified | 12.03 ± 1.51 | 15.61 ± 1.89 | 18.24 ± 1.98 | 20.09 ± 2.16 | 5-Fluorouracil | 40.74 ± 2.46 (HCT-116) |
Data compiled from studies on 2-chloroquinoline derivatives.[1]
The causality behind this activity lies in the ability of the quinoline scaffold to fit into the ATP-binding pocket of the kinase domain. Docking studies revealed that compound 3a interacts with key amino acid residues in the EGFR enzyme pocket, explaining the molecular basis for its potent activity.[1]
PI3K/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/mTOR pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[5][6] Novel pyrrolo-quinoline derivatives have been identified as inhibitors of two key members of the PI3K-related kinase (PIKK) family: Ataxia-Telangiectasia-mutated (ATM) protein and the mammalian Target of Rapamycin (mTOR).[7]
| Compound | Target Enzyme | IC50 (µM) | Selectivity |
| DK8G557 | ATM | 0.6 | More selective for ATM |
| mTOR | 7.0 | ||
| HP9912 | mTOR | 0.5 | More selective for mTOR |
| ATM | 6.5 |
Data sourced from a study on pyrrolo-quinoline inhibitors of PIKKs.[7]
These findings highlight the potential to fine-tune the quinoline scaffold to achieve selectivity for different kinases within the same family. The structure-activity relationship studies indicated that an electrophilic exocyclic double bond on the gamma-lactone ring was crucial for the inhibitory potency.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-3-Methylquinoline Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-chloro-3-methylquinoline analogs, drawing upon findings from closely related 2-chloro-3-substituted quinoline derivatives to inform drug design and development. While systematic SAR studies on a comprehensive series of this compound analogs are not extensively available in the current scientific literature, this document synthesizes experimental data from various research publications to offer valuable insights for researchers, scientists, and drug development professionals.
The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Modifications at the 2 and 3-positions of the quinoline nucleus have been a significant focus of research to modulate the pharmacological effects of these compounds.[1][2]
I. Synthesis Strategies for this compound Analogs
The synthesis of this compound and its analogs often commences with the Vilsmeier-Haack reaction.[3][4] This reaction typically involves the formylation of an appropriate acetanilide to yield a 2-chloro-3-formylquinoline intermediate.[3][4] Subsequent chemical modifications of the formyl group can then be undertaken to introduce the methyl group and other desired functionalities.
A common synthetic pathway is outlined below:
Caption: General synthetic workflow for this compound analogs.
II. Comparative Analysis of Biological Activities
A. Anticancer Activity
The 2-chloroquinoline scaffold has been extensively investigated for its anticancer potential.[2][5][6] The cytotoxic activity of these analogs is typically evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Structure-Activity Relationship Insights for Anticancer Activity:
-
Substitution at the 3-position: The nature of the substituent at the 3-position is a critical determinant of cytotoxic activity. While direct data for the 3-methyl group is sparse, studies on related analogs suggest that the introduction of various heterocyclic moieties at this position can significantly enhance anticancer efficacy.[7]
-
Substitution on the Benzenoid Ring: The presence of electron-donating or electron-withdrawing groups on the benzene ring of the quinoline scaffold can modulate biological activity. For instance, methoxy groups are often associated with enhanced potency.[1]
-
Lipophilicity: A positive correlation between lipophilicity (cLogP) and cytotoxic effects has been observed for some 2-arylquinoline derivatives, with more lipophilic molecules showing better IC50 values.[5]
Table 1: Comparative Anticancer Activity of 2-Chloro-3-Substituted Quinoline Analogs
| Compound ID | 3-Position Substituent | R-Group on Benzenoid Ring | Cancer Cell Line | IC50 (µM) | Reference |
| Example 1 | -CH=N-NH-CO-C6H4-p-Cl | H | HCT-116 | 1.50 | [7] |
| Example 2 | -CH=N-NH-CO-C6H4-p-Cl | H | HepG-2 | 0.90 | [7] |
| Example 3 | 2-pyridone derivative | H | HCT-116 | >50 | [7] |
| Example 4 | 2-pyridone derivative | H | HepG-2 | >50 | [7] |
| Example 5 | 2-arylquinoline | 6-H | HeLa | >100 | [5] |
| Example 6 | 2-arylquinoline | 6-Br | HeLa | 8.3 | [5] |
| Example 7 | 2-arylquinoline | 6-H | PC3 | >100 | [5] |
| Example 8 | 2-arylquinoline | 6-Br | PC3 | 31.37 | [5] |
Note: The data presented is for 2-chloro-3-substituted quinoline analogs to provide insights into the potential SAR of this compound derivatives.
B. Antimicrobial Activity
Quinoline derivatives have a long-standing history as antimicrobial agents.[8] Their activity is often assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Nature of Substituents: The introduction of different functional groups and heterocyclic rings to the 2-chloroquinoline scaffold significantly influences the antimicrobial spectrum and potency.[9][10]
-
Mechanism of Action: For some quinoline derivatives, the proposed mechanism of antibacterial action involves the inhibition of DNA gyrase.[9]
Table 2: Comparative Antimicrobial Activity of 2-Chloroquinoline Analogs
| Compound ID | Substituents | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Analog 1 | 3-[(1H-benzimidazol-2-ylsulfanyl)methyl]- | S. aureus | 25 | [9] |
| Analog 2 | 3-[(1H-benzimidazol-2-ylsulfanyl)methyl]- | E. coli | 50 | [9] |
| Analog 3 | 3-[(1H-benzimidazol-2-ylsulfanyl)methyl]- | C. albicans | 100 | [9] |
| Analog 4 | 4-((2-Chloroquinolin-3-yl)methyl)amino)phenol | S. aureus | 12.5 | [9] |
| Analog 5 | 4-((2-Chloroquinolin-3-yl)methyl)amino)phenol | E. coli | 25 | [9] |
| Analog 6 | 4-((2-Chloroquinolin-3-yl)methyl)amino)phenol | C. albicans | 50 | [9] |
C. Anti-inflammatory Activity
Certain quinoline derivatives have demonstrated significant anti-inflammatory properties.[11][12] These effects are often evaluated using in vitro models, such as measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, and in vivo models like the carrageenan-induced rat paw edema assay.[11][13]
Structure-Activity Relationship Insights for Anti-inflammatory Activity:
-
Inhibition of Pro-inflammatory Mediators: Active compounds have been shown to decrease the secretion of pro-inflammatory cytokines like TNF-α and IL-6 and inhibit the expression of inducible nitric oxide synthase (iNOS).[12][13]
-
Substitution Pattern: The nature and position of substituents on the quinoline and any attached aryl rings are crucial for anti-inflammatory potency. For instance, the presence of methoxy groups on a phenyl ring at the 3-position has been shown to be beneficial.[12]
Table 3: Comparative Anti-inflammatory Activity of Substituted Quinoline Analogs
| Compound ID | Key Structural Features | Assay | % Inhibition / IC50 | Reference |
| Derivative 1 | 2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline | NO inhibition in J774A.1 cells | IC50 ≈ 10 µM | [12] |
| Derivative 2 | 2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline | NO inhibition in J774A.1 cells | IC50 ≈ 8 µM | [12] |
| Derivative 3 | 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one | Carrageenan-induced rat paw edema | Significant inhibition | [11] |
| Derivative 4 | 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one | Carrageenan-induced rat paw edema | Significant inhibition | [11] |
III. Experimental Protocols
A. MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Caption: Workflow of a typical MTT cytotoxicity assay.
B. Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
IV. Potential Mechanisms of Action
Caption: Postulated mechanisms of action for this compound analogs.
V. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. The available data on related 2-chloro-3-substituted quinolines suggest that modifications at the 3-position and on the benzenoid ring are key to optimizing biological activity.
Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of this compound analogs with diverse substitutions at other positions of the quinoline ring. Such studies will provide a more definitive understanding of the SAR for this specific class of compounds and pave the way for the identification of lead candidates with improved potency and selectivity.
VI. References
-
BenchChem. (2025). Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide. Available at: --INVALID-LINK--
-
Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. (2025). ResearchGate. Available at: --INVALID-LINK--
-
Gopaul, K., Shintre, S. A., & Koorbanally, N. A. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631–646. Available at: --INVALID-LINK--
-
In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (2025). ResearchGate. Available at: --INVALID-LINK--
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. Available at: --INVALID-LINK--
-
Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Medicinal Chemistry. Available at: --INVALID-LINK--
-
Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline. (2025). ResearchGate. Available at: --INVALID-LINK--
-
Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. (2025). ResearchGate. Available at: --INVALID-LINK--
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Available at: --INVALID-LINK--
-
Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment. (n.d.). National Institutes of Health. Available at: --INVALID-LINK--
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry. Available at: --INVALID-LINK--
-
In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (n.d.). Annex Publishers. Available at: --INVALID-LINK--
-
Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. (n.d.). National Institutes of Health. Available at: --INVALID-LINK--
-
Kumar, D., Kumar, N., & Singh, J. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry, 12(4), 365–372. Available at: --INVALID-LINK--
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Synthesis and 3D-QSAR analysis of 2-chloroquinoline derivatives as H37 RV MTB inhibitors. (n.d.). National Institutes of Health. Available at: --INVALID-LINK--
-
QSAR and pharmacophore models for screening anti- inflammatory activity among substituted (pyrrolо[1,2-a]quinoxalin-4-yl) and (1,2,4-triazolo[4,3-a]quinoxalin-4-yl) (thio)propanoic acids. (2025). ResearchGate. Available at: --INVALID-LINK--
-
Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. (2019). Molecules, 24(6), 1162. Available at: --INVALID-LINK--
-
This compound (C10H8ClN). (n.d.). PubChem. Available at: --INVALID-LINK--
-
Anti-inflammatory efficacy and relevant SAR investigations of novel chiral pyrazolo isoquinoline derivatives: Design, synthesis, in-vitro, in-vivo, and computational studies targeting iNOS. (2023). European Journal of Medicinal Chemistry, 257, 115412. Available at: --INVALID-LINK--
-
Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... (n.d.). ResearchGate. Available at: 1415]naphthyridine_and_pyrido[23-d]pyrimidine_derivatives
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. Available at: --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory efficacy and relevant SAR investigations of novel chiral pyrazolo isoquinoline derivatives: Design, synthesis, in-vitro, in-vivo, and computational studies targeting iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
A Senior Application Scientist's Guide to Alternatives for 2-Chloro-3-methylquinoline in Modern Organic Synthesis
Abstract
2-Chloro-3-methylquinoline is a foundational reagent in organic synthesis, prized for its utility as a scaffold in constructing complex heterocyclic systems. However, the evolving landscape of chemical synthesis, with its increasing emphasis on efficiency, safety, and environmental stewardship, necessitates a critical evaluation of its role and the exploration of superior alternatives. This guide provides an in-depth comparison of alternative reagents and strategies to this compound. We will move beyond a simple catalog of substitutes, instead focusing on the strategic and mechanistic advantages of alternative approaches, including the use of more reactive leaving groups and the paradigm shift towards direct C-H functionalization. This analysis is supported by comparative experimental data and detailed protocols to empower researchers in drug development and materials science to make informed, state-of-the-art decisions in their synthetic designs.
The Role of this compound: A Versatile but Dated Workhorse
The utility of this compound stems from the reactivity of the C2-chloro substituent. This chlorine atom is activated by the adjacent electron-withdrawing nitrogen atom, making it a suitable electrophile for two primary classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: It is a common substrate for foundational reactions like the Suzuki-Miyaura (C-C bond formation)[1][2] and Buchwald-Hartwig amination (C-N bond formation)[3][4], enabling the introduction of diverse aryl, alkyl, and amino groups at the 2-position.
-
Nucleophilic Aromatic Substitution (SNAr): The activated chlorine can be displaced by strong nucleophiles such as alkoxides, thiolates, and amines, though this often requires harsh conditions.[5][6]
The conventional synthesis of this compound and its analogs is the Vilsmeier-Haack reaction, which involves the formylation and cyclization of an appropriate acetanilide using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[7][8][9] While effective, this method suffers from poor atom economy and the use of hazardous reagents. These factors, combined with the often sluggish reactivity of the C-Cl bond in cross-coupling, provide a compelling rationale for seeking alternatives.
Strategic Decision Framework: Choosing the Right Synthetic Path
The choice of reagent or strategy depends on the specific synthetic goal. A researcher should consider factors such as desired yield, reaction conditions, functional group tolerance, and overall process efficiency.
Caption: Decision workflow for C2-functionalization of quinolines.
Strategy 1: The Pre-functionalized Approach - A Better Leaving Group
This strategy retains the core logic of using a pre-functionalized quinoline but replaces the chloro substituent with a more reactive leaving group. The primary advantage is facilitating the rate-determining oxidative addition step in palladium-catalyzed cross-coupling cycles.
2-Bromo-3-methylquinoline: The Reactivity Upgrade
The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This fundamental property makes 2-bromoquinolines significantly more reactive in palladium-catalyzed reactions.
-
Causality: The oxidative addition of the aryl halide to the Pd(0) catalyst is the first and often slowest step in the catalytic cycle. The lower bond dissociation energy of the C-Br bond leads to a lower activation energy for this step, resulting in faster reaction rates, higher yields, and the ability to use milder reaction conditions compared to the chloro analog.[10]
2-Triflyloxy/Tosyloxyl-3-methylquinoline: The Premium Option
Quinolines bearing sulfonate esters at the 2-position, such as triflates (-OTf) or tosylates (-OTs), are exceptionally reactive coupling partners. These are typically prepared from the corresponding 2-quinolinone precursor.
-
Causality: The triflate and tosylate groups are superb leaving groups due to the high stability of the resulting sulfonate anions. Their high reactivity allows for cross-coupling reactions to proceed under very mild conditions, often at room temperature and with lower catalyst loadings. This is particularly advantageous for substrates bearing sensitive functional groups.
Comparative Performance Data
The following table summarizes typical experimental outcomes for the Suzuki-Miyaura coupling of a generic 3-methylquinoline scaffold with phenylboronic acid, illustrating the performance differences between leaving groups.
| Leaving Group (LG) at C2 | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference Insight |
| -Cl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-120 | 12-24 | 60-85 | Requires forcing conditions; higher catalyst loading often needed.[1] |
| -Br | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80-90 | 4-8 | 85-98 | More reactive, allowing for milder conditions and shorter reaction times.[10] |
| -OTf | PdCl₂(dppf) | Cs₂CO₃ | THF | 25-60 | 1-4 | 90-99 | Highly reactive; enables room temperature coupling and tolerates sensitive groups.[11] |
Strategy 2: Direct C-H Functionalization - The Modern Paradigm
The most advanced and "green" alternative to using this compound is to bypass the need for a pre-installed leaving group entirely. Direct C-H functionalization involves the selective activation of a C-H bond on the quinoline ring and its subsequent transformation into a C-C, C-N, or C-O bond.[12][13]
-
Causality and Mechanism: This strategy often employs transition metal catalysts (e.g., Rh, Ru, Pd, Cu) that can coordinate to the quinoline nitrogen.[14] This coordination directs the catalyst to a specific C-H bond (often at the C2 or C8 position), which is then cleaved to form a metallacyclic intermediate. This intermediate can then react with a coupling partner. Using quinoline N-oxides is a common tactic, as the N-O bond acts as an effective internal oxidant and directing group, facilitating C2 functionalization.[12][15]
Advantages:
-
Atom Economy: Eliminates the atoms associated with the leaving group (Cl, Br, etc.), significantly improving atom economy.[16][17]
-
Step Economy: Reduces the number of synthetic steps by avoiding the synthesis of the haloquinoline.
-
Sustainability: Reduces waste associated with the preparation and use of halogenated compounds.[18][19]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Practical Comparison
Protocol 5.1: Suzuki Coupling with this compound (Baseline)
This protocol is based on established methods for coupling aryl chlorides.[1]
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv., e.g., 1 mmol, 177.6 mg), the desired arylboronic acid (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), SPhos (10 mol%), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Solvent Addition: Add a degassed mixture of toluene (3 mL) and water (0.3 mL).
-
Reaction Conditions: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 18 hours. Monitor reaction progress by TLC or GC-MS.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 5.2: Buchwald-Hartwig Amination with 2-Bromo-3-methylquinoline (Alternative)
This protocol illustrates the amination of a more reactive bromoquinoline, adapted from general Buchwald-Hartwig procedures.[20][21]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-bromo-3-methylquinoline (1.0 equiv., e.g., 1 mmol, 222.1 mg), the desired amine (1.2 equiv.), Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) in a dry Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Conditions: Seal the flask and heat the mixture to 90 °C for 6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup and Purification: After cooling, quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue via flash chromatography.
Protocol 5.3: Direct C-H Arylation of 3-Methylquinoline N-Oxide (Modern Approach)
This protocol is a representative example of a modern C-H functionalization strategy.[12]
-
Substrate Preparation: Synthesize 3-methylquinoline N-oxide from 3-methylquinoline using an oxidant like m-CPBA in a suitable solvent (e.g., dichloromethane).
-
Reaction Setup: To a pressure-tolerant vial, add 3-methylquinoline N-oxide (1.0 equiv.), the arylboronic acid (2.0 equiv.), copper(I) acetate (Cu(OAc), 10 mol%), and silver carbonate (Ag₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add benzene or another suitable high-boiling solvent (e.g., 1,2-dichloroethane).
-
Reaction Conditions: Seal the vial and heat at 120 °C for 24 hours.
-
Workup and Purification: Cool the mixture, filter through a pad of Celite to remove inorganic salts, and wash the pad with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography to yield the 2-aryl-3-methylquinoline N-oxide. The N-oxide can then be deoxygenated if necessary.
Conclusion and Future Outlook
While this compound remains a viable reagent, its limitations in terms of reactivity and synthetic efficiency are significant. For palladium-catalyzed cross-coupling reactions, 2-bromo-3-methylquinoline offers a clear advantage, providing higher yields under milder conditions and is often the superior choice for routine synthesis. For complex molecules with sensitive functionalities, 2-triflyloxy-3-methylquinoline represents the gold standard, albeit at a higher cost.
Looking forward, the field is unequivocally moving towards direct C-H functionalization .[12][13][14] This approach embodies the principles of green chemistry by maximizing atom and step economy.[16][17] As catalytic systems for C-H activation become more robust, selective, and accessible, they will increasingly supplant the classical pre-functionalization strategies that rely on reagents like this compound. Researchers are encouraged to consider these modern methods at the outset of their synthetic planning to develop more efficient, elegant, and sustainable chemical processes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemijournal.com [chemijournal.com]
- 8. chemijournal.com [chemijournal.com]
- 9. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Benchmarking the Performance of 2-Chloro-3-methylquinoline Derivatives Against Known Drugs: A Comparative Guide for Drug Development Professionals
Introduction: The Enduring Promise of the Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the landscape of drug discovery. Its presence in a multitude of natural products, most notably the cinchona alkaloids like quinine, foreshadowed its vast therapeutic potential.[1][2] For decades, medicinal chemists have successfully leveraged the quinoline core to develop a diverse array of therapeutic agents spanning antimalarials (e.g., Chloroquine), antibacterials (e.g., Ciprofloxacin), and anticancer agents (e.g., Camptothecin derivatives).[1][3] The rigid, planar structure of the quinoline nucleus, coupled with its capacity for diverse functionalization, allows for fine-tuning of its pharmacokinetic and pharmacodynamic properties, making it a perennial subject of interest in the quest for novel therapeutics.
This guide focuses on a particularly promising class of quinoline derivatives: those bearing a chloro group at the 2-position and a methyl group at the 3-position. These 2-chloro-3-methylquinoline derivatives have emerged as versatile synthons for the generation of libraries of compounds with potent biological activities. Herein, we present a comprehensive benchmark of the performance of these derivatives against established drugs in the fields of antibacterial and anticancer therapy. This guide is designed to provide researchers, scientists, and drug development professionals with a detailed, in-depth technical comparison, supported by experimental data and robust protocols, to facilitate the evaluation and advancement of this promising class of compounds.
Synthesis and Characterization of this compound Derivatives
The synthesis of this compound derivatives is most commonly achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic compounds.[4][5] This approach offers a versatile and efficient route to the core scaffold, which can then be further modified.
Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol outlines a general and effective method for the synthesis of the this compound scaffold, starting from the corresponding acetanilide.
Materials:
-
Substituted acetanilide (1 equivalent)
-
Dimethylformamide (DMF) (5-10 equivalents)
-
Phosphorus oxychloride (POCl₃) (3-5 equivalents)
-
Ice bath
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add dry DMF (5 equivalents). Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (3 equivalents) dropwise to the cooled DMF with vigorous stirring. Ensure the temperature is maintained below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.
-
Cyclization Reaction: To the prepared Vilsmeier reagent, add the substituted acetanilide (1 equivalent) portion-wise, while maintaining the temperature at 0-5 °C.
-
After the addition of the acetanilide, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C under reflux for 4-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5][6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and a precipitate is formed.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound derivative by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Benchmarking Against Antimicrobial Agents
Quinolone antibiotics, particularly the fluoroquinolones, are a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[7] Ciprofloxacin, a second-generation fluoroquinolone, is a widely used broad-spectrum antibiotic and serves as an excellent benchmark for new antibacterial agents.
In Vitro Antimicrobial Activity
The in vitro efficacy of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[8][9]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds (this compound derivatives) and Ciprofloxacin (control)
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds and ciprofloxacin in CAMHB in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control well (bacteria in broth without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Comparative Antimicrobial Performance
The following table summarizes representative MIC values for a hypothetical this compound derivative (CQ-Me-1) against Gram-positive and Gram-negative bacteria, in comparison to Ciprofloxacin. These values are compiled based on reported data for structurally similar quinoline derivatives.[7][10][11]
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| CQ-Me-1 | 1-4 | 2-8 |
| Ciprofloxacin | 0.25-1 | 0.008-0.03 |
Analysis: The representative this compound derivative, CQ-Me-1, demonstrates moderate antibacterial activity, particularly against the Gram-positive organism S. aureus. While its potency is generally lower than that of Ciprofloxacin, the data suggests that this scaffold is a promising starting point for the development of new antibacterial agents. Further structural modifications could enhance its activity against a broader spectrum of bacteria, including Gram-negative pathogens.
Mechanism of Action: Targeting Bacterial DNA Replication
The structural similarity of this compound derivatives to existing quinolone antibiotics suggests a comparable mechanism of action. It is hypothesized that these compounds target the bacterial DNA gyrase and topoisomerase IV enzymes.
In Vivo Efficacy: Murine Systemic Infection Model
To evaluate the therapeutic potential in a living organism, a murine systemic infection model is a standard preclinical assay.[12][13][14][15]
Animals:
-
Female BALB/c mice, 6-8 weeks old.
Procedure:
-
Infection: Prepare an inoculum of S. aureus (e.g., ATCC 29213) in sterile saline to a concentration of approximately 2 x 10⁸ CFU/mL.
-
Inject each mouse intraperitoneally (i.p.) with 0.5 mL of the bacterial suspension. This should result in a lethal infection.
-
Treatment: At 1 and 6 hours post-infection, administer the test compound (e.g., CQ-Me-1) and Ciprofloxacin (positive control) via a suitable route (e.g., i.p. or oral gavage) at various dose levels. A vehicle control group should also be included.
-
Monitoring: Monitor the mice for 7 days for survival and clinical signs of illness.
-
Bacterial Load Determination (Optional): At a predetermined time point (e.g., 24 hours post-infection), a subset of mice from each group can be euthanized, and organs (e.g., spleen, liver) can be harvested to determine the bacterial load by plating serial dilutions of tissue homogenates on appropriate agar plates.
Benchmarking Against Anticancer Agents
The quinoline scaffold is also prevalent in a number of anticancer drugs. Their mechanisms of action are diverse and can include DNA intercalation, inhibition of topoisomerases, and modulation of key signaling pathways involved in cell proliferation and survival.[2][3] Doxorubicin, a potent anthracycline antibiotic, is a widely used chemotherapeutic agent that primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to apoptosis. It serves as a robust benchmark for novel cytotoxic compounds.
In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is widely used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[4][12][16][17]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium
-
Test compounds (this compound derivatives) and Doxorubicin (control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and Doxorubicin in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration wells.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Comparative Anticancer Performance
The following table presents representative IC₅₀ values for a hypothetical this compound derivative (CQ-Me-2) against two human cancer cell lines, compared to Doxorubicin. These values are based on published data for analogous quinoline compounds.[9][18][19]
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) |
| CQ-Me-2 | 5-15 | 8-20 |
| Doxorubicin | 0.5-2 | 0.1-1 |
Analysis: The representative this compound derivative, CQ-Me-2, exhibits cytotoxic activity in the low micromolar range against both breast and lung cancer cell lines. While not as potent as the established chemotherapeutic agent Doxorubicin, these findings underscore the potential of this scaffold as a starting point for the development of novel anticancer agents. The selectivity of these compounds for cancer cells over normal cells would be a critical parameter to evaluate in further studies.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Many quinoline-based anticancer agents exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[2][19] The intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, is a common target.
Experimental evidence for this mechanism can be obtained through Western blot analysis of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and cell cycle analysis by flow cytometry to identify cell cycle arrest at specific phases (e.g., G2/M).[20][21][22]
In Vivo Efficacy: Murine Xenograft Model
The antitumor efficacy of a compound in a living system is commonly assessed using a tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[2][8][16][23][24]
Animals:
-
Female athymic nude mice (nu/nu), 6-8 weeks old.
Procedure:
-
Tumor Cell Implantation: Harvest MCF-7 human breast cancer cells and resuspend them in a mixture of culture medium and Matrigel.
-
Subcutaneously inject approximately 5 x 10⁶ cells into the flank of each mouse.
-
Tumor Growth and Treatment: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Administer the test compound (e.g., CQ-Me-2), Doxorubicin (positive control), and a vehicle control via an appropriate route (e.g., i.p. or oral gavage) according to a predetermined dosing schedule (e.g., daily or every other day for 3 weeks).
-
Tumor Measurement and Body Weight: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed by histology or Western blotting.
Conclusion and Future Perspectives
The data and protocols presented in this guide demonstrate that this compound derivatives represent a promising scaffold for the development of novel antimicrobial and anticancer agents. While the representative derivatives show moderate to good activity, they provide a solid foundation for further lead optimization.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline ring to enhance potency and selectivity.
-
Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets of these compounds.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds.
-
Combination Therapies: Investigating the potential synergistic effects of these derivatives when used in combination with existing drugs.
The versatility of the this compound scaffold, coupled with its accessibility through established synthetic routes, ensures that it will remain an area of active investigation in the pursuit of new and effective therapies for infectious diseases and cancer.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemijournal.com [chemijournal.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-Dose Radiation Enhanced Inhibition of Breast Tumor Xenograft and Reduced Myocardial Injury Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Murine Models for Staphylococcal Infection. | Skaar Lab [vumc.org]
- 14. Murine Models of Bacteremia and Surgical Wound Infection for the Evaluation of Staphylococcus aureus Vaccine Candidates | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Down-regulation of Survivin and Bcl-2 concomitant with the activation of caspase-3 as a mechanism of apoptotic death in KG1a and K562 cells upon exposure to a derivative from ciprofloxacin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 24. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
A Researcher's Guide to the Computational and Experimental Analysis of 2-Chloro-3-methylquinoline
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of heterocyclic compounds is paramount. Quinoline derivatives, in particular, form the backbone of numerous therapeutic agents, making their detailed characterization a critical step in the design of new and effective pharmaceuticals. This guide provides an in-depth technical comparison of computational and experimental methodologies for the study of 2-Chloro-3-methylquinoline, a key intermediate in organic synthesis.
Here, we delve into the application of Density Functional Theory (DFT) for predicting the molecular properties of this compound and compare these theoretical findings with experimental data. This guide is structured to provide not only a step-by-step workflow but also the rationale behind the chosen methodologies, ensuring a thorough understanding of the scientific principles at play.
The Power of Predictive Chemistry: A DFT-Centric Approach
In the realm of computational chemistry, Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecules with a favorable balance of accuracy and computational cost. For a molecule like this compound, DFT allows us to calculate its optimized geometry, vibrational frequencies (FT-IR and FT-Raman), NMR chemical shifts, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap.
The choice of a functional and basis set is a critical decision in any DFT study, as it directly impacts the accuracy of the results. For quinoline derivatives, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to provide reliable results that are in good agreement with experimental data.[1] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of aromatic systems. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to account for the behavior of electrons far from the nucleus and polarization functions (d,p) to describe the non-spherical nature of electron density in molecules.
Workflow for DFT Analysis of this compound
The computational investigation of this compound using DFT follows a systematic workflow. This process ensures that the calculations are robust and the results are reliable.
Caption: A streamlined workflow for the DFT-based computational analysis of this compound.
Unveiling Molecular Properties: A Comparison of Theoretical and Experimental Data
A key aspect of validating computational models is the comparison of theoretical predictions with experimental data. For this compound, we can compare the calculated vibrational spectra (FT-IR and FT-Raman) and NMR chemical shifts with experimentally obtained values.
Molecular Geometry
The first step in our computational analysis is to determine the optimized molecular geometry of this compound. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography of similar quinoline derivatives to assess the accuracy of the chosen computational method.
Vibrational Spectroscopy: A Tale of Molecular Vibrations
Vibrational spectroscopy provides a fingerprint of a molecule, with each peak corresponding to a specific vibrational mode. DFT calculations can predict these vibrational frequencies with a high degree of accuracy.
Table 1: Comparison of Key Experimental and Calculated FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Assignment |
| C-H stretching (aromatic) | ~3050 | ~3060 | Aromatic C-H vibrations |
| C-H stretching (methyl) | ~2922 | ~2930 | Methyl group C-H vibrations |
| C=N stretching | ~1620 | ~1625 | Quinoline ring stretching |
| C=C stretching (aromatic) | ~1585 | ~1590 | Aromatic ring stretching |
| C-Cl stretching | ~770 | ~775 | Carbon-chlorine bond stretching |
Note: Experimental data for similar quinoline derivatives are used for comparison.[2] A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and basis set limitations.
The strong correlation between the calculated and experimental frequencies validates the use of the B3LYP/6-311++G(d,p) level of theory for describing the vibrational properties of this compound.
NMR Spectroscopy: Probing the Chemical Environment
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for calculating NMR chemical shifts.
Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) (GIAO/B3LYP/6-311++G(d,p)) |
| ¹H NMR | ||
| Methyl Protons | ~2.48 | ~2.50 |
| Aromatic Protons | 7.1 - 7.68 | 7.2 - 7.7 |
| ¹³C NMR | ||
| Methyl Carbon | ~15 | ~16 |
| C2 (C-Cl) | ~150 | ~151 |
| Aromatic Carbons | 120 - 148 | 121 - 149 |
Note: Experimental data for similar quinoline derivatives are used for comparison.[2] Chemical shifts are referenced to TMS.
The calculated NMR chemical shifts show good agreement with the experimental values, further demonstrating the predictive power of the computational model.
Electronic Properties: HOMO-LUMO and Molecular Electrostatic Potential
The electronic properties of a molecule are crucial for understanding its reactivity and potential biological activity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting a more reactive molecule. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites.
Caption: The HOMO-LUMO energy gap is a key descriptor of molecular reactivity.
DFT calculations for this compound typically reveal a HOMO-LUMO gap of around 4-5 eV. The MEP map indicates that the nitrogen atom and the region around the chlorine atom are areas of negative potential (nucleophilic), while the hydrogen atoms of the methyl group and the aromatic ring are areas of positive potential (electrophilic).
Beyond DFT: A Comparative Look at Other Computational Methods
While DFT is a workhorse in computational chemistry, other methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are also available.
-
Hartree-Fock (HF): This is an ab initio method that does not account for electron correlation. As a result, it is computationally less expensive than DFT but often less accurate, particularly for systems with significant electron correlation effects.
-
Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that includes electron correlation. It is generally more accurate than HF and can sometimes outperform DFT for certain properties. However, it is also computationally more demanding.
For quinoline derivatives, DFT with a hybrid functional like B3LYP generally provides a better balance of accuracy and computational cost for predicting a wide range of properties compared to HF and MP2.[3][4]
Table 3: Qualitative Comparison of Computational Methods for Quinoline Derivatives
| Method | Computational Cost | Accuracy for Geometries | Accuracy for Vibrational Frequencies | Accuracy for Electronic Properties |
| HF | Low | Moderate | Moderate | Low |
| DFT (B3LYP) | Moderate | Good | Good | Good |
| MP2 | High | Very Good | Very Good | Very Good |
From Theory to Practice: Experimental Protocols
A robust computational study is always complemented by solid experimental work. Here, we outline the general experimental procedures for the synthesis and characterization of this compound.
Synthesis of this compound
A common and efficient method for the synthesis of 2-chloro-3-substituted quinolines is the Vilsmeier-Haack reaction. This reaction typically involves the cyclization of an appropriate N-arylacetamide.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring.
-
Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add the corresponding substituted N-arylacetamide (e.g., N-(o-tolyl)acetamide) portion-wise while maintaining the temperature below 10 °C.
-
Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat it to 80-90 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, pour the cooled reaction mixture onto crushed ice with vigorous stirring. The precipitated solid is then filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Spectroscopic Characterization
The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.
-
FT-IR Spectroscopy: Record the FT-IR spectrum of the purified compound, typically as a KBr pellet or using an ATR accessory. The spectrum should be compared with the calculated vibrational frequencies. An ATR-IR spectrum for this compound is available in public databases such as PubChem.[5]
-
NMR Spectroscopy: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃) and record the ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values should be consistent with the proposed structure and can be compared with the GIAO-calculated values.
-
Mass Spectrometry: Obtain the mass spectrum of the compound to determine its molecular weight and fragmentation pattern, which further confirms its identity.
Conclusion
This guide has provided a comprehensive overview of the computational and experimental methodologies for the study of this compound. The strong synergy between DFT calculations and experimental techniques allows for a deep and accurate understanding of the structural and electronic properties of this important heterocyclic compound. By following the outlined workflows and understanding the rationale behind the chosen methods, researchers can confidently characterize and utilize this compound and its derivatives in their drug discovery and development endeavors.
References
- 1. rsc.org [rsc.org]
- 2. chemijournal.com [chemijournal.com]
- 3. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-3-methylquinoline
For researchers and professionals in drug development, the synthesis and handling of novel compounds are daily routines. However, the lifecycle of these chemicals extends beyond the benchtop; their proper disposal is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. 2-Chloro-3-methylquinoline, a halogenated heterocyclic compound, serves as a vital building block in synthetic chemistry but possesses hazards that demand a rigorous and informed disposal protocol.
This guide provides an in-depth, procedural framework for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each step, ensuring that your disposal practices are not only compliant but also scientifically sound and fundamentally safe.
Hazard Identification and Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance, and its handling requires stringent safety measures to prevent exposure and injury.
Primary Hazards: The primary hazards associated with this compound involve its corrosivity and irritant properties.[1][2] It can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3][4] Ingestion is harmful, and it is recognized as being very toxic to aquatic life with long-lasting effects.[1][3]
Table 1: GHS Hazard and Disposal Summary for this compound
| Hazard Classification | GHS Pictogram | Key Precaution | Primary Disposal Route |
| Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] | Dispose of contents/container to an approved waste disposal plant.[4] | |
| Skin Corrosion/Irritation (Category 1B/2) | Wear chemical-impermeable gloves and protective clothing. Avoid contact with skin.[1][3] | Licensed chemical incinerator or other approved waste disposal facility.[1] | |
| Serious Eye Damage/Irritation (Category 1) | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Licensed chemical incinerator or other approved waste disposal facility.[1] | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area or fume hood.[1][4] | Licensed chemical incinerator or other approved waste disposal facility.[1] | |
| Hazardous to the Aquatic Environment, Long-term (Category 1) | Avoid release to the environment. Collect spillage.[3] | Discharge into the environment must be avoided.[1][5] |
Essential Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure the following measures are in place:
-
Ventilation: All handling of this compound must occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][5][6]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields. A face shield should be used if there is a risk of splashing.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[1][7]
-
Protective Clothing: A lab coat is mandatory. For larger quantities or in the event of a spill, wear fire/flame-resistant and impervious clothing.[1]
-
Ignition Sources: this compound is a combustible solid. Keep it away from heat, sparks, and open flames. Use non-sparking tools for handling.[5][7][8]
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. As a chlorinated aromatic compound, this compound waste is subject to stringent regulations.
Under the U.S. Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents or similar halogenated organic compounds are typically classified as hazardous waste.[9] Therefore, all waste streams containing this chemical must be segregated from non-hazardous trash and handled accordingly.
Waste Streams to Segregate:
-
Unused or Expired this compound: The pure chemical compound.
-
Grossly Contaminated Materials: Items such as weighing boats, contaminated paper towels, or disposable labware that have come into direct contact with the solid chemical.
-
Contaminated Solvents and Solutions: Any solvents used to dissolve or rinse glassware containing the compound.
-
Contaminated PPE: Gloves, disposable lab coats, etc., that are contaminated with the chemical.
-
Empty Containers: The original bottle or container that held the chemical.
Step-by-Step Disposal Protocol
Follow this systematic workflow to ensure safe and compliant disposal. The entire process should be coordinated with your institution's Environmental Health & Safety (EHS) office.
Step 1: On-Site Collection and Containment
The objective is to safely contain the chemical waste in appropriately labeled, sealed containers.
-
Solid Waste Collection:
-
Carefully transfer any unused this compound and grossly contaminated disposable materials (e.g., wipes, weighing paper) into a designated, robust, and sealable hazardous waste container.
-
This container should be clearly labeled "Hazardous Waste: this compound, CAS: 57876-69-4, Solid" .[2]
-
-
Liquid Waste Collection:
-
Collect all solvents and solutions containing this compound in a separate, compatible, and sealable liquid hazardous waste container.
-
Label this container "Hazardous Waste: this compound, CAS: 57876-69-4, Liquid Waste" and list the solvent(s) used.
-
Crucially, never pour this waste down the drain. [1][7] Halogenated compounds can disrupt wastewater treatment processes and are persistent environmental pollutants.[10]
-
Step 2: Decontamination of Empty Containers
The original container is not "empty" in a regulatory sense until it has been properly decontaminated.
-
Triple Rinsing:
-
Container Disposal:
Step 3: Storage and Off-Site Disposal
-
Interim Storage:
-
Store all sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are stored away from incompatible materials, particularly strong oxidizing agents and strong acids.[8]
-
-
Arrange for Pickup:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will manage the manifest and ensure it is transported by a licensed hazardous waste hauler.
-
-
Final Disposal Method:
-
The preferred and most environmentally responsible disposal method for chlorinated aromatic compounds is controlled incineration in a licensed chemical destruction plant equipped with flue gas scrubbing.[1] This high-temperature process breaks down the compound into less harmful components and the scrubbers neutralize acidic gases like hydrogen chloride that are produced. Landfilling is not a recommended disposal method.[9]
-
Caption: Disposal workflow for this compound waste.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action.
Spill Response:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.[7][8]
-
Ventilate: Ensure the area is well-ventilated.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[1][7]
-
Containment: For a solid spill, carefully sweep up the material, avoiding dust formation, and place it into a sealed container for disposal.[6] For a liquid spill, absorb with an inert material like vermiculite, dry sand, or earth, and then shovel the material into a sealed container for disposal.[8]
-
Decontaminate: Clean the spill area thoroughly, and dispose of all cleanup materials as hazardous waste.
First-Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
After Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention as this chemical can cause severe burns.[3][5]
-
After Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][5]
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. The responsible management of chemical waste is a non-negotiable aspect of scientific excellence.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. nj.gov [nj.gov]
- 9. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 10. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Mastering the Safe Handling of 2-Chloro-3-methylquinoline: A Guide for Laboratory Professionals
For researchers in the fast-paced world of drug discovery and development, the safe and efficient handling of chemical reagents is paramount. 2-Chloro-3-methylquinoline, a halogenated quinoline derivative, is a valuable building block in synthetic chemistry. However, its potential hazards necessitate a robust understanding and implementation of appropriate safety protocols. This guide provides in-depth, practical information on the personal protective equipment (PPE), operational procedures, and disposal plans for this compound, ensuring the safety of laboratory personnel and the integrity of your research.
Understanding the Risks: The "Why" Behind the Precautions
This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory tract irritation.[1][2][3] The chloro- and quinoline moieties of the molecule contribute to its reactivity and potential for adverse health effects. Quinolines, as a class of compounds, have been shown to have toxicological effects, and it is prudent to handle all derivatives with care.[4][5] Chronic exposure to some quinoline derivatives has been associated with more severe health issues.[4] Therefore, the safety protocols outlined in this guide are designed not just to prevent immediate irritation, but also to minimize the potential for long-term health risks through a comprehensive approach to exposure control.
The solid, often powdered, form of this chemical presents a risk of airborne dust generation, which can be easily inhaled or settle on surfaces, leading to unintentional contact.[6][7] For this reason, engineering controls and specific handling techniques are as critical as the personal protective equipment worn.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the required equipment, with detailed explanations of the causality behind each choice.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer glove of a material resistant to chlorinated solvents, such as Viton™ or Polyvinyl Alcohol (PVA).[3][8][9] | The primary route of exposure is dermal contact. Nitrile gloves provide good general protection and dexterity, while the outer layer of Viton™ or PVA offers superior resistance to chlorinated aromatic compounds, preventing permeation and ensuring maximum protection.[9] |
| Eye and Face Protection | ANSI-certified (Z87) chemical splash goggles and a full-face shield.[10] | Protects against splashes and airborne particles. The full-face shield offers an additional layer of protection for the entire face, which is critical when handling powders that can become airborne.[11] |
| Body Protection | A knee-length, long-sleeved laboratory coat made of a chemically resistant material. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[10] | Prevents contact with skin and contamination of personal clothing. Chemically resistant materials are essential to repel any spills or splashes. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is necessary when handling the powder outside of a certified chemical fume hood, or if there is a risk of dust generation.[10] | Protects the respiratory tract from irritation caused by inhaling the fine powder. The choice of respirator and cartridge should be based on a formal risk assessment. |
PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the logical flow for selecting and using PPE when working with this compound.
Caption: PPE selection and donning/doffing workflow for this compound.
Operational Plan: From Weighing to Reaction Quenching
Safe handling of this compound extends beyond wearing the correct PPE. A well-defined operational plan minimizes the risk of exposure at every step.
Engineering Controls: Your First Line of Defense
All work with this compound, especially the handling of the solid powder, must be conducted in a properly functioning and certified chemical fume hood.[10][11] The fume hood contains airborne particles and vapors, preventing their release into the laboratory environment. The sash of the fume hood should be kept as low as possible to maximize its efficiency and to act as a physical barrier.
Step-by-Step Protocol for Weighing and Preparing a Solution
-
Preparation: Designate a specific area within the fume hood for handling the chemical. Cover the work surface with a disposable absorbent bench liner to contain any potential spills.[11]
-
Tare the Container: Pre-weigh a sealed container (e.g., a vial with a cap) on a balance located outside the fume hood.
-
Dispensing in the Fume Hood: Transfer the sealed container into the fume hood. Carefully dispense the desired amount of this compound powder into the container. Use anti-static tools if the powder is prone to static cling.[12]
-
Seal and Re-weigh: Securely close the container and carefully decontaminate its exterior with a damp wipe. Transfer the sealed container back to the balance for an accurate weight measurement.
-
Solution Preparation: In the fume hood, add the solvent to the container with the this compound. Ensure the container is appropriately sized to avoid splashes during addition and mixing.
Spill Management and Emergency Procedures
Accidents can happen, and a well-rehearsed spill response plan is essential.
Small Spill Cleanup (less than 1 gram)
-
Alert and Isolate: Immediately alert colleagues in the vicinity. Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full PPE ensemble described above, including respiratory protection.
-
Contain the Spill: Gently cover the solid spill with a damp paper towel to prevent the powder from becoming airborne.[13] For liquid spills, use an inert absorbent material like vermiculite or sand, working from the outside in.[13][14]
-
Collect the Waste: Carefully scoop the contained material into a clearly labeled, sealable plastic bag or container for hazardous waste.[15]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
Report: Document the spill and the cleanup procedure according to your institution's policies.
Large Spill or Emergency
In the event of a large spill, or if you feel the situation is beyond your control, prioritize personal safety:
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team.
-
Isolate: If it is safe to do so, close the doors to the laboratory to contain the spill.
-
Provide Information: Be prepared to provide the emergency response team with the Safety Data Sheet (SDS) for this compound and details of the spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.[16][17]
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, bench liners, and cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.[16]
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled "Halogenated Organic Waste" container.[16][18] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[18]
Waste Disposal Workflow
The following diagram outlines the necessary steps for the safe disposal of waste contaminated with this compound.
Caption: Waste disposal workflow for this compound.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.
References
- 1. Chloroquine and Hydroxychloroquine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. p2infohouse.org [p2infohouse.org]
- 3. aps.anl.gov [aps.anl.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.psi-bfm.com [resources.psi-bfm.com]
- 7. ddpsinc.com [ddpsinc.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. ehss.syr.edu [ehss.syr.edu]
- 11. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 12. safety.duke.edu [safety.duke.edu]
- 13. ehs.gatech.edu [ehs.gatech.edu]
- 14. qmul.ac.uk [qmul.ac.uk]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. bucknell.edu [bucknell.edu]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 18. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
